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1,3,5-Tris(tert-butylthio)benzene Documentation Hub

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  • Product: 1,3,5-Tris(tert-butylthio)benzene
  • CAS: 260968-03-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 1,3,5-Tris(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic sulfide. Its molecular architecture, featuring a central benzene ring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic sulfide. Its molecular architecture, featuring a central benzene ring functionalized with three sterically bulky tert-butylthio groups, suggests unique physical and chemical properties that are of interest in materials science and synthetic chemistry. The tert-butyl groups can impart significant solubility in organic solvents and influence the molecule's packing in the solid state, while the sulfur linkages offer potential for coordination chemistry and the synthesis of more complex architectures. This guide provides a comprehensive overview of the known physical properties of 1,3,5-Tris(tert-butylthio)benzene and outlines detailed experimental protocols for the determination of properties that are not yet fully characterized in the public domain. This approach is designed to equip researchers with both the available data and the practical knowledge to fully characterize this compound.

Molecular Structure and Core Properties

The fundamental identity of 1,3,5-Tris(tert-butylthio)benzene is established by its molecular formula and weight. These core attributes are the foundation for all further analytical and physical characterization.

Molecular Formula: C₁₈H₃₀S₃[1]

Molecular Weight: 342.62 g/mol [1]

CAS Number: 260968-03-4[1]

Synonyms: 1,3,5-Tris(tert-butylsulfanyl)benzene, Benzene, 1,3,5-tris[(1,1-dimethylethyl)thio]-[1]

Figure 1: 2D representation of the molecular structure of 1,3,5-Tris(tert-butylthio)benzene.

Known Physical Properties

The following physical properties of 1,3,5-Tris(tert-butylthio)benzene have been reported in the literature, primarily from supplier specifications and chemical databases.

PropertyValueSource
Appearance White to almost white powder or crystalsTCI Chemicals
Melting Point 131.0 - 135.0 °CTCI Chemicals
Solubility Soluble in tolueneTCI Chemicals
Purity >98.0% (GC)TCI Chemicals

Experimental Protocols for Physical Property Determination

The following protocols are presented as a guide for researchers to characterize the physical properties of 1,3,5-Tris(tert-butylthio)benzene. The causality behind the experimental choices is highlighted to ensure robust and reproducible data generation.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 1-2 °C) is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline 1,3,5-Tris(tert-butylthio)benzene is finely crushed. A capillary tube is then packed with the sample to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • An initial rapid heating is performed to determine an approximate melting range.

    • A second, slower measurement is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Solubility Profiling

Understanding the solubility of 1,3,5-Tris(tert-butylthio)benzene in a range of solvents is crucial for its application in synthesis, purification, and formulation. The principle of "like dissolves like" suggests that due to its bulky, nonpolar tert-butyl groups and the large aromatic core, it will be most soluble in nonpolar organic solvents.

Methodology:

  • Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, and water).

  • Procedure:

    • To a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent, add small, pre-weighed portions of 1,3,5-Tris(tert-butylthio)benzene.

    • After each addition, the mixture is vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.

    • The process is continued until a saturated solution is formed (i.e., solid material remains undissolved).

    • The total mass of the compound added before saturation is recorded to quantify the solubility, often expressed in mg/mL.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvents C Add Compound to Solvent A->C B Weigh Compound B->C D Vortex to Dissolve C->D E Observe for Saturation D->E E->C Not Saturated F Record Mass Added E->F Saturated G Calculate Solubility (mg/mL) F->G

Sources

Exploratory

1,3,5-Tris(tert-butylthio)benzene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic thioether. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic thioether. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, this guide proposes a plausible synthetic pathway based on established organosulfur chemistry and discusses potential methods for its characterization. The guide also explores prospective applications in materials science and drug development, drawing parallels with structurally related molecules. This document serves as a foundational resource for researchers interested in the synthesis and potential utility of this sterically hindered aromatic compound.

Chemical Structure and Nomenclature

1,3,5-Tris(tert-butylthio)benzene is an organic molecule characterized by a central benzene ring symmetrically substituted with three tert-butylthio groups at the 1, 3, and 5 positions. The bulky tert-butyl groups significantly influence the molecule's steric and electronic properties.

  • Common Name: 1,3,5-Tris(tert-butylthio)benzene

  • IUPAC Name: 1,3,5-tris(tert-butylsulfanyl)benzene[1]

  • CAS Number: 260968-03-4[1]

  • Molecular Formula: C₁₈H₃₀S₃[1]

  • Molecular Weight: 342.63 g/mol [1]

The chemical structure of 1,3,5-Tris(tert-butylthio)benzene is depicted below:

Caption: Chemical structure of 1,3,5-Tris(tert-butylthio)benzene.

Physicochemical Properties

PropertyValueSource
Molecular Weight342.6 g/mol PubChem[1]
XLogP36.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass342.15096448PubChem[1]
Monoisotopic Mass342.15096448PubChem[1]
Topological Polar Surface Area75.9 ŲPubChem[1]
Heavy Atom Count21PubChem[1]

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for 1,3,5-Tris(tert-butylthio)benzene is not documented in readily accessible literature, a plausible synthetic route can be proposed based on well-established principles of organic synthesis, particularly nucleophilic aromatic substitution (SNAr).

A logical approach would involve the reaction of a 1,3,5-trihalobenzene, such as 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene, with a suitable source of the tert-butylthiolate anion. 1,3,5-trichlorobenzene is a commercially available starting material. The tert-butylthiolate can be generated in situ from tert-butylthiol and a strong base like sodium hydride or sodium hydroxide.

The proposed reaction is a triple SNAr reaction, where the electron-withdrawing effect of the halogen atoms on the benzene ring facilitates nucleophilic attack by the thiolate.

Synthetic_Pathway Start 1,3,5-Trichlorobenzene Product 1,3,5-Tris(tert-butylthio)benzene Start->Product Thiol tert-Butylthiol Base Base (e.g., NaH) Thiolate Sodium tert-butylthiolate Base->Thiolate + tert-Butylthiol Thiolate->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthetic pathway for 1,3,5-Tris(tert-butylthio)benzene.

Experimental Considerations:
  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be suitable to dissolve the reactants and facilitate the SNAr reaction.

  • Temperature: The reaction may require heating to overcome the activation energy for the substitution on the deactivated benzene ring.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiolate.

  • Purification: The final product would likely be purified by column chromatography on silica gel, followed by recrystallization.

Proposed Characterization Methods

The successful synthesis of 1,3,5-Tris(tert-butylthio)benzene would be confirmed through a combination of standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the C₃ symmetry of the molecule, the proton NMR spectrum is expected to be simple. A singlet corresponding to the three equivalent aromatic protons would be observed, along with a singlet for the 27 equivalent protons of the three tert-butyl groups. The chemical shifts would be informative of the electronic environment.

    • ¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing distinct signals for the substituted and unsubstituted aromatic carbons, as well as the quaternary and methyl carbons of the tert-butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the benzene ring. The C-S stretching vibrations, which are typically weaker, would also be present.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Potential Applications

While no specific applications for 1,3,5-Tris(tert-butylthio)benzene have been reported, its unique structure suggests potential utility in several areas of research and development.

Materials Science

The sterically hindered and sulfur-rich nature of this molecule could make it a candidate for:

  • Ligand in Coordination Chemistry: The sulfur atoms could act as coordination sites for metal ions, potentially forming interesting coordination polymers or metal-organic frameworks (MOFs). The bulky tert-butyl groups would influence the packing and porosity of such materials.

  • Component in Organic Electronics: Aryl thioethers are known to have interesting electronic properties. The high symmetry and potential for intermolecular S---S interactions could be explored in the context of organic semiconductors or conductors.

Drug Development

In the context of drug discovery, the 1,3,5-trisubstituted benzene scaffold is a known pharmacophore in various bioactive molecules. The introduction of lipophilic tert-butylthio groups could be a strategy for:

  • Modulating Pharmacokinetic Properties: The high lipophilicity (predicted XLogP3 of 6.4) would significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

  • Probing Protein Binding Pockets: The bulky and well-defined structure could be used to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.

  • Antioxidant Properties: Thioethers can exhibit antioxidant activity, and this molecule could be investigated for its ability to scavenge reactive oxygen species.

Conclusion

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic thioether with a well-defined chemical structure and IUPAC name. While detailed experimental data is currently lacking in the public domain, this guide has provided a comprehensive overview of its known properties and has proposed a viable synthetic route and appropriate characterization methods based on established chemical principles. The unique steric and electronic features of this molecule suggest that it could be a valuable building block in materials science and a potentially interesting scaffold for medicinal chemistry research. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. National Center for Biotechnology Information. [Link]

  • Advanced Chemical Intermediates Ltd. @ ChemBuyersGuide.com, Inc. [Link]

Sources

Foundational

An In-depth Technical Guide to 1,3,5-Tris(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a sterically hindered organosulfur compound. While spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a sterically hindered organosulfur compound. While specific literature on this molecule is limited, this document synthesizes foundational knowledge with established principles of organic chemistry to present its core characteristics, a plausible synthetic pathway, expected analytical data, and potential applications in the fields of medicinal chemistry and materials science. The content herein is designed to serve as a valuable resource for researchers and professionals engaged in the exploration of novel molecular architectures.

Introduction: Unveiling a Unique Molecular Scaffold

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic compound characterized by a central benzene ring functionalized with three bulky tert-butylthio groups. This unique substitution pattern imparts significant steric hindrance around the aromatic core, which is anticipated to profoundly influence its chemical reactivity, physical properties, and potential biological activity. The presence of multiple thioether linkages also introduces sites for potential coordination with metal centers and redox activity, making it an intriguing candidate for further investigation.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. The following table summarizes the key identifiers and physical characteristics of 1,3,5-Tris(tert-butylthio)benzene.

PropertyValueReference
CAS Number 260968-03-4[1]
Molecular Formula C₁₈H₃₀S₃[1]
Molecular Weight 342.62 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 131.0 - 135.0 °C[1]

Proposed Synthesis: A Pathway to a Sterically Congested Molecule

Retrosynthetic Analysis

A logical retrosynthetic approach to 1,3,5-Tris(tert-butylthio)benzene points to 1,3,5-trihalobenzene and tert-butanethiol as the key starting materials. 1,3,5-tribromobenzene is a commercially available and suitable starting material for this purpose.

G target 1,3,5-Tris(tert-butylthio)benzene synth_step C-S Cross-Coupling target->synth_step reactants 1,3,5-Tribromobenzene + tert-Butanethiol synth_step->reactants

Caption: Retrosynthetic analysis of 1,3,5-Tris(tert-butylthio)benzene.

Proposed Experimental Protocol: Copper-Catalyzed Thioetherification

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds.[2] The following protocol is a proposed method for the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Reaction Scheme:

G reactant1 1,3,5-Tribromobenzene plus1 + reactant1->plus1 reactant2 3 tert-Butanethiol plus1->reactant2 arrow CuI, Base Solvent, Heat reactant2->arrow product 1,3,5-Tris(tert-butylthio)benzene arrow->product plus2 + 3 HBr product->plus2

Caption: Proposed synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 eq), copper(I) iodide (0.15 eq), and a suitable base such as potassium carbonate (3.3 eq).

  • Solvent and Reagent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the thiol and the catalyst.

  • Thiol Addition: Add tert-butanethiol (3.3 eq) to the reaction mixture via syringe. The slight excess of the thiol ensures the complete conversion of the aryl halide.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,3,5-Tris(tert-butylthio)benzene.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for C-S cross-coupling reactions. It facilitates the reaction between the aryl halide and the thiolate.

  • Base: The base is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is the active nucleophile in the reaction.

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidative dimerization of the thiol to the corresponding disulfide, which is a common side reaction.

Expected Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule (C₃ axis), the NMR spectra are expected to be relatively simple.

Table 2: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H NMR ~1.3-1.5Singlet27H, -C(CH₃)₃The nine methyl groups of each of the three tert-butyl groups are equivalent due to free rotation. The chemical shift is in the typical range for tert-butyl groups.[4]
~7.0-7.2Singlet3H, Ar-HThe three aromatic protons are chemically equivalent due to the symmetry of the molecule. The singlet multiplicity arises from the absence of adjacent protons.
¹³C NMR ~31-33Quartet-C(CH₃)₃The methyl carbons of the tert-butyl groups.
~45-48Singlet-C(CH₃)₃The quaternary carbons of the tert-butyl groups.
~125-130DoubletAr-CHThe protonated aromatic carbons.
~140-145SingletAr-SThe aromatic carbons attached to the sulfur atoms.

Note: Predicted chemical shifts are in CDCl₃ and are based on general values for similar functional groups.

The use of the tert-butyl group can serve as a sensitive probe in NMR studies, as it provides a sharp and intense signal even in large molecular assemblies.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the aromatic ring and the tert-butyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic, tert-butyl)
~1580, ~1470MediumC=C stretch (aromatic ring)
~1365StrongC-H bend (tert-butyl, characteristic doublet)
~690-750StrongC-S stretch
Mass Spectrometry (MS)

Mass spectrometry will be a key tool for confirming the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M]⁺342.1Molecular ion
[M - C₄H₉]⁺285.1Loss of a tert-butyl radical
[M - SC₄H₉]⁺253.1Loss of a tert-butylthio radical
[C₄H₉]⁺57.1tert-Butyl cation (often a prominent peak)

Potential Applications in Drug Development and Materials Science

The unique structural features of 1,3,5-Tris(tert-butylthio)benzene suggest several potential areas of application, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Design
  • Steric Shielding and Metabolic Stability: The bulky tert-butyl groups can act as steric shields, protecting the aromatic core from metabolic enzymes.[6] This can lead to increased metabolic stability and a longer in vivo half-life for drug candidates incorporating this scaffold. Aromatic compounds are fundamental in drug design, providing a rigid framework for orienting functional groups for optimal binding to biological targets.[7]

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butylthio groups will significantly impact the solubility and partitioning properties of the molecule, which are critical parameters in drug design.[6]

  • Redox-Responsive Drug Delivery: Thioethers are known to be susceptible to oxidation to sulfoxides and sulfones, particularly in the reactive oxygen species (ROS)-rich environment of some cancer cells.[8][9] This property could be exploited in the design of prodrugs or drug delivery systems where the active drug is released upon oxidation of the thioether linkages.[8] Thioethers are a common motif in FDA-approved drugs.[10]

Materials Science
  • Building Block for Supramolecular Assemblies: The C₃ symmetry of the molecule makes it an attractive building block for the construction of well-defined supramolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The sulfur atoms can act as coordination sites for metal ions.

  • Precursor for Porous Materials: The inherent steric bulk could lead to the formation of materials with intrinsic porosity, which could have applications in gas storage or separation.

Conclusion

1,3,5-Tris(tert-butylthio)benzene represents a fascinating, yet underexplored, molecular scaffold. This guide has provided a comprehensive overview of its known properties and, by leveraging established chemical principles, has proposed a viable synthetic route and predicted its key analytical characteristics. The unique combination of a sterically hindered aromatic core and multiple redox-active thioether functionalities suggests a promising future for this compound in the development of novel therapeutics and advanced materials. Further experimental investigation is warranted to fully elucidate the potential of this intriguing molecule.

References

  • Prasad, D. J. C.; Sekar, G. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Org. Lett.2011 , 13 (5), 1008–1011. [Link]

  • Beletskaya, I. P.; Ananikov, V. P. Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formation. Chem. Rev.2011, 111 (3), 1596–1636.
  • Wibaut, J. P.; van de Lande, L. M. F. Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. U.S.
  • Fahey, D. R. Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. J. Org. Chem.1973 , 38 (1), 80–85. [Link]

  • Visual Learners. Synthesis of thiols and thioether. YouTube. [Link]

  • Taylor & Francis. Thioethers – Knowledge and References. [Link]

  • Chaikovskii, V. K.; Filimonov, V. D.; Yagovkin, A. Y.; Ogorodnikov, V. D. Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russ. J. Org. Chem.2003, 39, 116-119.
  • Lovering, F.; Bikker, J.; Humblet, C. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. J. Med. Chem.2009 , 52 (21), 6742–6751. [Link]

  • Han, I.; Küçükgüzel, G. Thioethers: An Overview. Curr. Drug Targets2022, 23 (2), 170-219.
  • Ang, S. H.; et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. J. Biomol. NMR2014 , 58, 137-147. [Link]

  • Bowie, J. H.; Lawesson, S. O.; Madsen, J. Ø.; Schroll, G.; Williams, D. H. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. J. Chem. Soc. B1966, 951-955.
  • White, C. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. J. Chem. Pharm. Res.2023 , 15 (10), 10-11. [Link]

  • Jia, Z.-J.; et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Rev. Med. Chem.2020 , 20 (10), 849-863. [Link]

  • Fábián, L.; et al. NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. J. Mol. Struct.2006, 788 (1-3), 89-96.
  • Bakunov, S. A.; et al. A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline. Beilstein J. Org. Chem.2018 , 14, 2452-2460. [Link]

  • Krzeszewski, M.; et al. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chem. Commun.2016 , 52, 11539-11542. [Link]

  • Abdollahi, S.; et al. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Am. J. Org. Chem.2012, 2 (4), 88-91.
  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • Wang, C.; et al. Synthetic developments on the preparation of thioethers via photocatalysis. New J. Chem.2021 , 45, 12345-12356. [Link]

  • Singh, H.; et al. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Def. Sci. J.1997, 47 (2), 195-200.
  • Matsson, O.; Westman, G. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. J. Med. Chem.2020, 63 (19), 10839-10850.
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  • PubChem. 1,3,5-Tri-tert-butylbenzene. [Link]

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Exploratory

A Technical Guide to 1,3,5-Tris(tert-butylthio)benzene: Properties, Synthesis, and Characterization

Abstract This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic sulfide. We will begin by verifying its core molecular identity, including its ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic sulfide. We will begin by verifying its core molecular identity, including its chemical formula and molecular weight, before delving into its physicochemical properties. This document is structured to serve as a practical resource for researchers and professionals in drug development and materials science, offering insights into plausible synthetic routes, robust characterization methodologies, and potential applications derived from its unique structural attributes. The protocols and explanations herein are grounded in established chemical principles, designed to be self-validating and to explain the causality behind experimental choices.

Core Molecular Identity and Physicochemical Properties

1,3,5-Tris(tert-butylthio)benzene is an organic compound featuring a central benzene ring symmetrically substituted with three tert-butylthio groups. This substitution pattern imparts a C3 symmetry to the molecule, influencing its packing in the solid state and its interaction with other molecules.

Formula and Molecular Weight Verification

The primary identifiers for this compound are its chemical formula and molecular weight, which have been computationally verified and are presented below.

  • Chemical Formula: C18H30S3[1]

  • Molecular Weight Calculation:

    • Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol

    • Hydrogen (H): 30 atoms × 1.008 g/mol = 30.240 g/mol

    • Sulfur (S): 3 atoms × 32.065 g/mol = 96.195 g/mol

    • Total Molecular Weight: 342.633 g/mol (agrees with the computed value of 342.6 g/mol )[1]

These fundamental properties are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name 1,3,5-Tris(tert-butylsulfanyl)benzenePubChem[1]
CAS Number 260968-03-4PubChem[1], TCI[2]
Molecular Formula C18H30S3PubChem[1]
Molecular Weight 342.6 g/mol PubChem[1]
Appearance White to Almost white powder to crystalTCI[2]
Purity >98.0% (GC)TCI[2]
Molecular Structure

The structure of 1,3,5-Tris(tert-butylthio)benzene is defined by the meta-substitution of the bulky, lipophilic tert-butylthio groups on the aromatic core.

Caption: 2D representation of 1,3,5-Tris(tert-butylthio)benzene.

Synthesis and Purification

The synthesis of 1,3,5-trisubstituted benzenes can be achieved through various strategies, including the functionalization of a pre-existing benzene ring.[3] For 1,3,5-Tris(tert-butylthio)benzene, a highly effective and plausible method involves the nucleophilic substitution of a 1,3,5-trihalobenzene with a suitable thiolating agent.

Rationale: This approach is chosen for its reliability and the commercial availability of starting materials. 1,3,5-tribromobenzene serves as an excellent electrophilic scaffold. Sodium tert-butylthiolate, a strong nucleophile, can displace the bromide ions, often facilitated by a copper or palladium catalyst to promote the C-S bond formation. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the cation of the thiolate salt, enhancing the nucleophilicity of the thiolate anion.

Proposed Experimental Protocol

This protocol is a representative, self-validating workflow. Researchers should perform small-scale trials to optimize conditions such as temperature and reaction time.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (3.3 eq.) to anhydrous DMF.

  • Thiolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add tert-butylthiol (3.1 eq.) dropwise. The evolution of hydrogen gas should be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium tert-butylthiolate.

  • Catalyst and Substrate Addition: To the thiolate solution, add copper(I) iodide (0.1 eq.) and 1,3,5-tribromobenzene (1.0 eq.).

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,3,5-Tris(tert-butylthio)benzene.

Synthetic_Workflow Start Starting Materials: - 1,3,5-Tribromobenzene - tert-Butylthiol - Sodium Hydride - Cu(I) Iodide Catalyst - Anhydrous DMF Thiolate 1. Thiolate Formation (NaH + tBuSH in DMF at 0°C) - Inert Atmosphere Start->Thiolate Reaction 2. C-S Coupling Reaction (Add Substrate & Catalyst) - Heat to 120-140°C - Monitor by TLC/GC-MS Thiolate->Reaction Workup 3. Quench & Extraction - Pour into ice water - Extract with Ethyl Acetate Reaction->Workup Purify 4. Wash & Dry - Wash with water & brine - Dry over MgSO4 - Concentrate Workup->Purify Final 5. Final Purification - Silica Gel Column Chromatography Purify->Final Product Pure 1,3,5-Tris(tert-butylthio)benzene Final->Product

Caption: General workflow for the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Structural Elucidation and Characterization

Post-synthesis, it is imperative to confirm the identity and purity of the final product. A combination of spectroscopic techniques provides a self-validating system for structural verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the molecule's C3 symmetry, a very simple spectrum is expected. A single sharp singlet in the aromatic region (δ 7.0-7.5 ppm) should integrate to 3 protons (the three equivalent aromatic C-H). A second, more intense singlet will appear in the aliphatic region (δ 1.2-1.6 ppm), integrating to 27 protons, corresponding to the three equivalent tert-butyl groups (3 x 9H).

    • ¹³C NMR: The spectrum will also be simple. Expect four distinct signals: one for the sulfur-bound aromatic carbons (C-S), one for the aromatic carbons bearing hydrogen (C-H), one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons of the tert-butyl groups.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M+) should be readily observable at m/z ≈ 342.15, corresponding to the exact mass of the C18H30S3 isotopologue.

  • Infrared (IR) Spectroscopy: While less definitive for overall structure, IR spectroscopy can confirm the presence of key functional groups. Look for C-H stretching vibrations for the aromatic ring (~3100-3000 cm⁻¹) and aliphatic groups (~2960-2850 cm⁻¹), as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Potential Applications and Research Outlook

While specific applications for 1,3,5-Tris(tert-butylthio)benzene are not widely documented, its structure suggests significant potential in several fields, drawing parallels from similarly substituted benzene cores.

  • Materials Science: The bulky tert-butyl groups can provide steric hindrance, potentially making the molecule useful as an antioxidant or thermal stabilizer in polymers, similar to other hindered phenols and benzenes.[4] The sulfur atoms offer coordination sites, making it a candidate ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

  • Supramolecular Chemistry: Symmetrically substituted benzenes are foundational building blocks for creating ordered, self-assembling systems.[5] The shape and electronic properties of this molecule could be exploited in the design of liquid crystals or molecular hosts.

  • Drug Development: The 1,3,5-trisubstituted benzene scaffold is present in various bioactive molecules, including potential anticancer agents.[6] While this specific compound has not been evaluated, its lipophilic nature and defined geometry make it an interesting core for medicinal chemistry exploration, where the sulfur atoms could be used for bioconjugation or to modulate electronic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 1,3,5-Tris(tert-butylthio)benzene. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. The safety profile of the structurally related compound, 1,3,5-Tri-tert-butylbenzene, can serve as a preliminary guide.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Hazards (based on 1,3,5-Tri-tert-butylbenzene): May cause skin irritation. Avoid breathing dust.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should typically be done through an approved waste disposal plant.

Disclaimer: The safety information provided is based on a related compound and should be used for preliminary guidance only. A substance-specific risk assessment should be conducted before use.

References

  • PubChem. (n.d.). 1,3,5-Tris(tert-butylthio)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Sigma-Aldrich Material Safety Data Sheet for 1,3,5-TRI-TERT-BUTYLBENZENE. Retrieved from [Link]

  • Abdollahi, S. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. World Journal of Organic Chemistry, 1(1), 6-9. Retrieved from [Link]

  • Palmans, A. R. A., & Meijer, E. W. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews, 41(17), 5776-5792. Retrieved from [Link]

  • Al-Moktadir, A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules, 28(8), 3409. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 1,3,5-Tris(tert-butylthio)benzene in Common Laboratory Solvents

Foreword: The Imperative of Precise Solubility Data in Advanced Research In the realms of materials science, synthetic chemistry, and drug development, the precise understanding of a compound's solubility is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precise Solubility Data in Advanced Research

In the realms of materials science, synthetic chemistry, and drug development, the precise understanding of a compound's solubility is not merely a data point; it is a cornerstone of process development, formulation, and ultimately, innovation. 1,3,5-Tris(tert-butylthio)benzene, a molecule characterized by a sterically hindered aromatic core with sulfur linkages, presents unique physicochemical properties that are of significant interest in the development of novel polymers, organic electronics, and pharmaceutical intermediates. However, the utility of this compound is fundamentally governed by its behavior in various solvent systems. A lack of reliable solubility data can lead to suboptimal reaction conditions, inefficient purification processes, and unforeseen challenges in formulation.

This in-depth technical guide is engineered to empower researchers, scientists, and drug development professionals with both the theoretical foundation and the practical, field-proven methodologies to accurately determine the solubility of 1,3,5-Tris(tert-butylthio)benzene. We eschew a one-size-fits-all template, instead providing a logical and scientifically rigorous workflow that is self-validating at every critical step. This document is structured to not only guide you through the "how" but to also provide a deep understanding of the "why" behind each experimental choice, ensuring the generation of robust and reproducible solubility data.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid solute, such as 1,3,5-Tris(tert-butylthio)benzene, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step energetic cycle:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystal lattice of 1,3,5-Tris(tert-butylthio)benzene together.

  • Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated, forming new intermolecular bonds with the solvent molecules.

The overall enthalpy of solution is the net energy change of these three processes. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy consumed in the first two steps.

Molecular Structure and Predicted Solubility of 1,3,5-Tris(tert-butylthio)benzene

1,3,5-Tris(tert-butylthio)benzene possesses a unique molecular architecture that dictates its solubility profile. The central benzene ring provides a nonpolar, aromatic core. The three tert-butylthio groups introduce both nonpolar (tert-butyl) and polarizable (sulfur) character. The bulky tert-butyl groups create significant steric hindrance, which can impact how solvent molecules pack around the solute.

Based on its structure, we can predict the following general solubility trends:

  • High Solubility in Nonpolar Solvents: Due to its predominantly nonpolar nature, 1,3,5-Tris(tert-butylthio)benzene is expected to be highly soluble in nonpolar solvents such as hexane, toluene, and chloroform.[1]

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate may exhibit some solvating power due to dipole-induced dipole interactions, but high solubility is not anticipated.

  • Very Low Solubility in Polar Protic Solvents: The compound lacks significant hydrogen bonding capabilities, leading to predicted poor solubility in polar protic solvents like ethanol, methanol, and water.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a solid in a solvent.[2] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium, which is crucial for obtaining accurate and reproducible solubility data. Variations of this method, such as those employing heating to expedite dissolution, can also be effective but require careful control to prevent the formation of supersaturated solutions.[3]

Detailed Experimental Protocol

Materials:

  • 1,3,5-Tris(tert-butylthio)benzene (high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,3,5-Tris(tert-butylthio)benzene to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 150 rpm).[4]

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change over time).[5]

  • Sample Collection and Preparation:

    • Once equilibrium is established, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter to remove any particulate matter. This step is critical to avoid artificially high concentration readings.

    • Immediately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Determination of Concentration:

    • Methodology: UV-Vis spectrophotometry is a suitable method for determining the concentration of 1,3,5-Tris(tert-butylthio)benzene due to the presence of the aromatic chromophore. The absorbance maximum (λmax) should first be determined by scanning a dilute solution of the compound.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of 1,3,5-Tris(tert-butylthio)benzene in the solvent of interest. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve of absorbance versus concentration.

    • Sample Analysis: Measure the absorbance of the diluted sample aliquot and use the calibration curve to determine its concentration.

    • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1,3,5-Tris(tert-butylthio)benzene.

Data Presentation and Interpretation

For clarity and ease of comparison, the determined solubility data should be presented in a structured table.

SolventSolvent TypeTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., TolueneNonpolar Aromatic25Experimentally Determined ValueCalculated Value
e.g., HexaneNonpolar Aliphatic25Experimentally Determined ValueCalculated Value
e.g., AcetonePolar Aprotic25Experimentally Determined ValueCalculated Value
e.g., EthanolPolar Protic25Experimentally Determined ValueCalculated Value

The experimental results should be interpreted in the context of the theoretical principles outlined in Section 1. A discussion of how the observed solubility trends correlate with solvent polarity and other physicochemical properties will provide valuable insights for practical applications.

Safety Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for the systematic and accurate determination of the solubility of 1,3,5-Tris(tert-butylthio)benzene in common laboratory solvents. By integrating a sound theoretical understanding with a detailed and self-validating experimental protocol, researchers can generate the high-quality solubility data necessary to advance their work in materials science, synthetic chemistry, and drug development. The methodologies described herein are designed to be adaptable and to serve as a foundational approach for the characterization of other novel compounds.

References

  • Avdeef, A. (2015). Suggested improvements for measurement of equilibrium solubility-pH of ionizable drugs. ADMET & DMPK, 3(2), 84-109.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., & März, J. (2005). Comparison of a single-point shake-flask method and a novel multi-point titration method for the determination of the aqueous pH-solubility profile of an acidic drug. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 896–903.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Millard, J. W., Alvarez-Nuñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical research, 19(9), 1344–1349.
  • PubChem. (n.d.). 1,3,5-Tris(tert-butylthio)benzene. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of the Henderson–Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 640–647.

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of 1,3,5-Tris(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the key spectral data for the symmetrically substituted aromatic thioether, 1,3,5-Tris(tert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the key spectral data for the symmetrically substituted aromatic thioether, 1,3,5-Tris(tert-butylthio)benzene. Aimed at researchers and professionals in the chemical and pharmaceutical sciences, this document synthesizes the essential spectroscopic information—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the molecular structure and purity of this compound. The guide is structured to offer not just the raw data, but also an interpretation of the spectral features, grounded in established chemical principles. This document serves as a vital reference for the synthesis, identification, and application of 1,3,5-Tris(tert-butylthio)benzene in advanced research and development settings.

Introduction

1,3,5-Tris(tert-butylthio)benzene, with the chemical formula C₁₈H₃₀S₃, is a unique aromatic compound characterized by a central benzene ring symmetrically substituted with three tert-butylthio groups.[1] This substitution pattern imparts significant steric bulk and specific electronic properties to the molecule, making it a compound of interest in materials science, supramolecular chemistry, and as a potential building block in organic synthesis. Accurate and comprehensive spectral data are paramount for the unambiguous identification and quality control of this compound in any research or development pipeline. This guide provides a consolidated repository of its core spectral data.

Molecular Structure and Synthesis Overview

The molecular structure of 1,3,5-Tris(tert-butylthio)benzene is defined by a planar benzene ring with three tert-butylthio substituents at the 1, 3, and 5 positions. This C₃ symmetrical structure is a key determinant of its spectral simplicity, particularly in NMR spectroscopy.

Molecular Structure of 1,3,5-Tris(tert-butylthio)benzene

Synthesis_Workflow reagents 1,3,5-Trichlorobenzene + Sodium tert-butylthiolate reaction Nucleophilic Aromatic Substitution reagents->reaction product 1,3,5-Tris(tert-butylthio)benzene reaction->product purification Purification (e.g., Crystallization) product->purification analysis Spectroscopic Characterization purification->analysis

Caption: A simplified workflow for the synthesis and analysis.

Key Spectral Data

The following sections detail the expected and reported spectral data for 1,3,5-Tris(tert-butylthio)benzene. Due to the limited availability of this compound's spectral data in public databases, the following information is synthesized from foundational principles of spectroscopy and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,3,5-Tris(tert-butylthio)benzene, the high degree of symmetry simplifies the spectra significantly.

¹H NMR Spectroscopy:

Due to the C₃ symmetry of the molecule, all three protons on the benzene ring are chemically equivalent, as are all 27 protons of the three tert-butyl groups.

  • Aromatic Protons (Ar-H): A single peak is expected for the three aromatic protons. The electron-donating nature of the sulfur atoms would typically shield these protons, shifting the peak upfield compared to benzene (δ 7.34 ppm). However, the precise chemical shift will be influenced by the solvent and steric effects.

  • tert-Butyl Protons (C(CH₃)₃): A single, sharp peak corresponding to the 27 equivalent protons of the three tert-butyl groups is anticipated. This peak will be significantly upfield.

¹³C NMR Spectroscopy:

The symmetry of the molecule also leads to a simplified ¹³C NMR spectrum.

  • Aromatic Carbons: Two distinct signals are expected for the aromatic carbons: one for the three carbons bonded to the sulfur atoms and another for the three carbons bearing hydrogen atoms.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbons and one for the nine equivalent methyl carbons.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C-H)~7.0 - 7.5Singlet3H
tert-Butyl (S-C(CH₃)₃)~1.3 - 1.5Singlet27H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic (C-S)~140 - 150
Aromatic (C-H)~120 - 130
tert-Butyl (quaternary C)~45 - 55
tert-Butyl (CH₃)~30 - 35
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,3,5-Tris(tert-butylthio)benzene is expected to show characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2970 - 2870Strong
C=C stretch (aromatic)1600 - 1450Medium
C-H bend (aliphatic)1470 - 1365Medium
C-S stretch800 - 600Medium-Weak
Out-of-plane C-H bend (aromatic)900 - 675Strong

The strong out-of-plane C-H bending vibration is particularly diagnostic for the 1,3,5-substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₃₀S₃), which is approximately 342.15 g/mol . [1]* Isotopic Pattern: The presence of three sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with notable M+1 and M+2 peaks due to the natural abundance of ³³S and ³⁴S.

  • Fragmentation: A major fragmentation pathway is the loss of a tert-butyl group (C(CH₃)₃, 57 Da) to form a stable cation. Subsequent fragmentations may involve the loss of additional tert-butyl groups or other neutral fragments. A peak corresponding to the tert-butyl cation (m/z = 57) is also expected to be prominent.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3,5-Tris(tert-butylthio)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern to confirm the elemental composition.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 1,3,5-Tris(tert-butylthio)benzene. The high symmetry of the molecule leads to simplified NMR spectra, while IR and Mass Spectrometry provide confirmatory evidence of the functional groups and molecular weight. This information is indispensable for scientists and researchers working with this compound, ensuring the integrity and reliability of their experimental work.

References

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Unlocking the Potential of the Thioether Linkage: A Technical Guide to the Research Applications of Substituted Thiobenzenes

Foreword: The Understated Elegance of the Thiobenzene Moiety In the vast landscape of organic chemistry and its applications, the thiobenzene scaffold, a simple aromatic ring appended with a sulfur atom, represents a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Understated Elegance of the Thiobenzene Moiety

In the vast landscape of organic chemistry and its applications, the thiobenzene scaffold, a simple aromatic ring appended with a sulfur atom, represents a cornerstone of functional molecule design. Its inherent electronic properties, the polarizability of the sulfur atom, and its capacity for diverse substitution patterns make it a privileged structure in medicinal chemistry, materials science, and catalysis. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, properties, and, most importantly, the burgeoning research applications of substituted thiobenzenes. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the principles that govern the utility of these versatile compounds.

I. The Synthetic Toolkit: Accessing Substituted Thiobenzenes

The journey into the applications of substituted thiobenzenes begins with their synthesis. The choice of synthetic route is dictated by the desired substitution pattern, scale, and functional group tolerance. Here, we dissect key methodologies, providing both mechanistic understanding and practical, step-by-step protocols.

The Newman-Kwart Rearrangement: From Phenols to Thiophenols

A classic yet powerful method for the synthesis of thiophenols is the Newman-Kwart rearrangement.[1] This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.[2][3] The driving force for this reaction is the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.[4]

Mechanism of the Newman-Kwart Rearrangement

The rearrangement is believed to proceed through a four-membered cyclic transition state.[1] Electron-withdrawing groups on the aromatic ring accelerate the reaction by making the ipso-carbon more electrophilic and stabilizing the transient negative charge.[2]

Figure 1: Mechanism of the Newman-Kwart Rearrangement.

Experimental Protocol: General Procedure for the Newman-Kwart Rearrangement

  • Formation of the O-Aryl Thiocarbamate:

    • To a solution of the substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., dioxane, DMF), add a base such as triethylamine (1.2 eq.) or sodium hydride (1.1 eq.).

    • Add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (50-80 °C) until completion (monitored by TLC).

    • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate to obtain the crude O-aryl thiocarbamate. Purify by recrystallization or column chromatography.[5]

  • Rearrangement to the S-Aryl Thiocarbamate:

    • Heat the purified O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether, tetradecane) to 200-300 °C.[5][6] Microwave irradiation can also be employed to reduce reaction times.[7]

    • Monitor the reaction progress by TLC or HPLC.

    • Cool the reaction mixture and purify the resulting S-aryl thiocarbamate by recrystallization or column chromatography.

  • Hydrolysis to the Thiophenol:

    • To a solution of the S-aryl thiocarbamate in a suitable solvent (e.g., methanol, ethanol), add a strong base such as sodium hydroxide or potassium hydroxide (2-5 eq.).

    • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the thiophenol with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the thiophenol.[1]

The Leuckart Thiophenol Reaction: Diazonium Salt Chemistry

An alternative classical approach is the Leuckart thiophenol reaction, which utilizes anilines as starting materials.[4][8] The aniline is first converted to a diazonium salt, which then reacts with a xanthate salt to form a diazoxanthate. Gentle warming of this intermediate, often in the presence of a cuprous catalyst, leads to the formation of an aryl xanthate, which upon hydrolysis, yields the thiophenol.[2][4][9]

Experimental Workflow: Leuckart Thiophenol Reaction

Leuckart_Workflow cluster_diazotization Step 1: Diazotization cluster_xanthate_formation Step 2: Xanthate Formation cluster_decomposition_hydrolysis Step 3: Decomposition & Hydrolysis Aniline Substituted Aniline NaNO2_HCl NaNO2, aq. HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Aryl Diazonium Salt NaNO2_HCl->Diazonium Xanthate_Salt Potassium Ethyl Xanthate Diazonium->Xanthate_Salt Diazoxanthate Diazoxanthate Intermediate Xanthate_Salt->Diazoxanthate Heat_Cu Heat (Δ), Cu+ Diazoxanthate->Heat_Cu Aryl_Xanthate Aryl Xanthate Heat_Cu->Aryl_Xanthate Hydrolysis aq. NaOH, then H3O+ Aryl_Xanthate->Hydrolysis Thiophenol Substituted Thiophenol Hydrolysis->Thiophenol

Figure 2: Workflow for the Leuckart Thiophenol Reaction.

Modern Cross-Coupling Strategies: The Rise of Catalysis

While classical methods are robust, modern transition-metal-catalyzed cross-coupling reactions offer milder conditions and broader functional group tolerance for the synthesis of aryl thioethers (thioanisole and its derivatives). Copper-catalyzed C-S coupling reactions are particularly prevalent due to the low cost and low toxicity of copper.[10][11][12]

General Procedure for Copper-Catalyzed Thioetherification:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the thiol (1.0-1.5 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, optional but often beneficial), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Add a suitable solvent (e.g., DMF, DMSO, toluene).

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., N₂, Ar).

  • Heat the reaction to 80-120 °C and stir until the reaction is complete (monitored by GC-MS or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the aryl thioether.[13][14]

II. Physicochemical Properties: The Foundation of Functionality

The utility of substituted thiobenzenes in various applications is a direct consequence of their inherent physicochemical properties. The nature and position of substituents on the benzene ring can profoundly influence these properties.

PropertyInfluence of SubstituentsSignificance in Applications
Electronic Effects Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the sulfur and the ring. Electron-withdrawing groups (e.g., -NO₂, -CN) decrease it.Modulates nucleophilicity/electrophilicity, redox potential, and interaction with biological targets or metal centers.
Acidity of Thiophenols Electron-withdrawing groups increase the acidity (lower pKa) of the S-H bond.Affects reactivity in base-mediated reactions and antioxidant capacity.
Oxidation State of Sulfur The sulfur atom can exist in various oxidation states (thioether, sulfoxide, sulfone).Drastically alters the polarity, hydrogen bonding capacity, and biological activity of the molecule.
Lipophilicity The introduction of alkyl or aryl substituents generally increases lipophilicity.Influences solubility, membrane permeability in biological systems, and compatibility with organic materials.
Coordination Ability The sulfur atom is a soft donor and can coordinate to transition metals.Crucial for applications in catalysis and as ligands for metal complexes.

III. Applications in Drug Discovery and Development

The thiobenzene moiety is a common feature in a multitude of pharmacologically active compounds. Its ability to engage in various biological interactions makes it a valuable scaffold for drug design.

Antimicrobial Agents

Organosulfur compounds, including substituted thiobenzenes, have demonstrated significant antimicrobial activity against a range of pathogens.[6][15] The proposed mechanism of action often involves the reaction of the sulfur atom with essential biomolecules in the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial effects of many organosulfur compounds are attributed to their ability to interfere with thiol-containing enzymes in bacteria and fungi.[16] The sulfur atom can form disulfide bonds with cysteine residues in proteins, leading to enzyme inactivation and disruption of cellular processes.[17]

Antimicrobial_Mechanism Thiobenzene Substituted Thiobenzene Derivative Disulfide_Complex Inactivated Enzyme (Enzyme-S-S-Ar) Thiobenzene->Disulfide_Complex Bacterial_Enzyme Bacterial Enzyme (with active site Cys-SH) Bacterial_Enzyme->Disulfide_Complex Cellular_Disruption Disruption of Cellular Processes Disulfide_Complex->Cellular_Disruption Bacterial_Death Bacterial Cell Death Cellular_Disruption->Bacterial_Death

Figure 3: Proposed Mechanism of Antimicrobial Action of Thiobenzene Derivatives.

Anticancer Therapeutics

A growing body of evidence supports the anticancer potential of organosulfur compounds.[17][18] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[19]

Key Anticancer Mechanisms of Organosulfur Compounds:

  • Induction of Apoptosis: Many organosulfur compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[19]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

  • Modulation of Signaling Pathways: Substituted thiobenzenes can interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways.[17]

  • Epigenetic Modification: Some organosulfur compounds have been shown to influence epigenetic processes, such as histone deacetylase (HDAC) and DNA methyltransferase (DNMT) activity, which can lead to the re-expression of tumor suppressor genes.[5][11]

Antioxidant and Anti-inflammatory Agents

The ability of thiophenols to donate a hydrogen atom from the S-H group makes them effective radical scavengers.[20][21] This antioxidant activity is often correlated with their anti-inflammatory properties, as oxidative stress is a key contributor to inflammation. The antioxidant capacity is influenced by the substituents on the aromatic ring, with electron-donating groups generally enhancing activity.[22]

IV. Innovations in Materials Science

The unique electronic and optical properties of substituted thiobenzenes have led to their exploration in various advanced materials.

Organic Electronics: The Role in OLEDs

In the field of organic light-emitting diodes (OLEDs), molecules containing thioether linkages are utilized as components of the emissive and charge-transporting layers.[23][24] The sulfur atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.[25][26] Furthermore, the incorporation of sulfur-containing heterocycles can lead to materials with high quantum efficiencies and long operational lifetimes.[23][27][28]

Thiobenzene Derivative Application in OLEDsPerformance MetricRepresentative Value
Emissive Layer HostExternal Quantum Efficiency (EQE)> 20%
Hole Transport LayerHole Mobility> 10⁻⁴ cm²V⁻¹s⁻¹
Thermally Activated Delayed Fluorescence (TADF) EmitterPhotoluminescence Quantum Yield (PLQY)> 90%
Corrosion Inhibitors

Substituted thiobenzenes have been investigated as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[10][29][30][31][32] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The sulfur atom plays a crucial role in this adsorption process through the donation of its lone pair of electrons to the vacant d-orbitals of the metal.

V. Frontiers in Catalysis

The coordination chemistry of substituted thiobenzenes makes them valuable ligands in transition metal catalysis. The electronic properties of the thiobenzene ligand can be fine-tuned by altering the substituents on the aromatic ring, thereby influencing the catalytic activity and selectivity of the metal center.

VI. Concluding Remarks and Future Outlook

Substituted thiobenzenes represent a class of compounds with a rich history and an even more promising future. From their fundamental roles in organic synthesis to their cutting-edge applications in medicine and materials science, the versatility of the thioether linkage is undeniable. As our understanding of reaction mechanisms deepens and our ability to precisely control molecular architecture improves, we can expect to see the continued emergence of novel substituted thiobenzenes with tailored properties for a wide array of scientific and technological challenges. The continued exploration of this remarkable scaffold is a testament to the enduring power of fundamental organic chemistry to drive innovation across diverse scientific disciplines.

VII. References

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  • Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: chemistry and biological properties. Molecules, 19(8), 12591-12618.

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  • Focke, M., Feld, A., & Lichtenthaler, H. K. (1990). Allicin, a naturally occurring antibiotic from garlic, specifically inhibits acetyl-CoA synthetase. FEBS Letters, 261(1), 106-108.

  • Maldonado-Saldivia, J., et al. (2021). Organosulfur Compounds in Garlic: A Review of the Therapeutic Effects and Mechanisms of Action. Molecules, 26(11), 3173.

  • Herman-Antosiewicz, A., & Singh, S. V. (2004). Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by diallyl trisulfide. Journal of Biological Chemistry, 279(45), 46838-46846.

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984.

  • Kwart, H., & Evans, E. R. (1966). The Thermal Rearrangement of Aryl Thiocarbonates (The Schönberg Rearrangement) and Aryl Thioncarbamates (The Newman-Kwart Rearrangement). The Journal of Organic Chemistry, 31(2), 410-413.

  • Powolny, A. A., & Singh, S. V. (2008). Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds. Cancer Letters, 269(2), 305-314.

  • Sastri, V. S. (2004). Corrosion inhibitors: principles and applications. John Wiley & Sons.

  • Zard, S. Z. (2005). Recent progress in the chemistry of xanthates. Chemical Society Reviews, 34(1), 69-78.

  • Amorati, R., & Valgimigli, L. (2012). Modulation of the antioxidant activity of phenols by non-covalent interactions. Organic & Biomolecular Chemistry, 10(21), 4147-4158.

  • Burns, M., et al. (2010). The Mechanism of the Palladium-Catalyzed Newman–Kwart Rearrangement. Journal of the American Chemical Society, 132(45), 15914-15924.

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and application of the Newman–Kwart O→ S rearrangement of O-aryl thiocarbamates. Synthesis, 2008(05), 661-689.

  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.

  • Tarbell, D. S., & Fukushima, D. K. (1955). Thiophenol. Organic Syntheses, Coll. Vol. 3, p.809.

  • Moseley, J. D., Sankey, R. F., Tang, O. N., & Gilday, J. P. (2006). Microwave-accelerated Newman–Kwart rearrangement: a convenient route to substituted thiophenols. Tetrahedron, 62(19), 4685-4689.

  • Forrester, A. R., & Wardell, J. L. (1971). Rodd's Chemistry of Carbon Compounds. Elsevier, Vol. IIIA, p. 422.

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and inhibitive properties of 2-mercaptobenzimidazole for the corrosion of mild steel in 2 M H2SO4 solution. Corrosion Science, 52(3), 922-927.

  • Ebenso, E. E., Alemu, H., Umoren, S. A., & Obot, I. B. (2008). Inhibition of mild steel corrosion in sulphuric acid using coconut (Cocos nucifera L.) coir dust extract. International Journal of Electrochemical Science, 3(11), 1315-1327.

  • Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction. Organic Letters, 11(22), 5250-5253.

  • Newman, M. S., & Lee, V. (1974). A novel synthesis of thiophenols. The Journal of Organic Chemistry, 39(10), 1446-1447.

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  • Saunders, K. H. (1949). The Aromatic Diazo-Compounds and Their Technical Applications. London.

  • Tarbell, D. S., & McCall, M. A. (1952). The Leuckart Thiophenol Reaction. Journal of the American Chemical Society, 74(1), 48-52.

  • Schöberl, A., & Wagner, A. (1955). Methoden zur Herstellung und Umwandlung von Thiolen und Thiophenolen. In Houben-Weyl Methods of Organic Chemistry, Vol. IX, 4th ed.; Georg Thieme Verlag: Stuttgart, Germany, pp. 12-41.

  • Newman, M. S.; Karnes, H. A. J. Org. Chem.1966 , 31, 3980-3984.

  • Li, C., et al. (2021). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science, 12(35), 11766-11772.

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  • Zhang, D., Duan, L., Li, C., Li, Y., & Adachi, C. (2014). High-efficiency blue organic light-emitting diodes with a thermally activated delayed fluorescence emitter. Advanced Materials, 26(31), 5050-5055.

  • Alberti, A., et al. (2016). Microwave-mediated Newman–Kwart rearrangement in water. Green Chemistry, 18(18), 4964-4969.

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Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 1,3,5-Tris(tert-butylthio)benzene

Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of 1,3,5-Tris(tert-butylthio)benzene, a molecule of significant interest in supramolecular chemistry, materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 1,3,5-Tris(tert-butylthio)benzene, a molecule of significant interest in supramolecular chemistry, materials science, and drug development. While dedicated research on this specific compound is emerging, this document synthesizes foundational principles of organic chemistry with data from analogous structures to present a detailed predictive overview. We will explore the nuanced interplay between the electron-donating thioether linkages and the sterically demanding tert-butyl groups, offering insights into the molecule's conformational behavior, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique molecular architecture.

Introduction: A Molecule of Symmetric Bulk and Electronic Richness

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic compound featuring three tert-butylthio groups at the meta positions of a benzene ring. This substitution pattern imparts a unique combination of significant steric bulk and potent electronic influence on the central phenyl core. The tert-butyl groups are well-known for their profound steric effects, capable of dictating reaction selectivity and influencing molecular conformation.[1] Concurrently, the sulfur atoms of the thioether linkages act as electron-donating groups through resonance, enriching the electron density of the aromatic ring.

The C3 symmetry of 1,3,5-trisubstituted benzenes makes them valuable scaffolds in various fields. In drug discovery, this motif can serve as a rigid core for the presentation of pharmacophores in a defined spatial arrangement. In materials science, such molecules are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and porous organic frameworks. The specific combination of properties in 1,3,5-Tris(tert-butylthio)benzene suggests its potential utility in applications where both steric shielding and electron-richness are desirable.

This guide will first present the known fundamental properties of 1,3,5-Tris(tert-butylthio)benzene and then delve into a detailed predictive analysis of its electronic and steric characteristics by drawing comparisons with the well-studied 1,3,5-tri-tert-butylbenzene and considering the fundamental nature of the tert-butylthio substituent.

Fundamental Properties

Basic chemical information for 1,3,5-Tris(tert-butylthio)benzene is available from chemical suppliers and databases.[2][3]

PropertyValueSource
Molecular Formula C₁₈H₃₀S₃[2]
Molecular Weight 342.6 g/mol [2]
CAS Number 260968-03-4[2][3]
Appearance White to Almost white powder to crystal[3]
Purity >98.0% (GC)[3]
IUPAC Name 1,3,5-tris(tert-butylsulfanyl)benzene[2]

Synthesis and Spectroscopic Characterization: A Proposed Roadmap

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable tri-substituted benzene precursor, such as 1,3,5-trichlorobenzene or 1,3,5-trifluorobenzene, with sodium tert-butylthiolate. The higher reactivity of trifluorobenzene towards nucleophilic aromatic substitution would likely make it the preferred starting material.

Step-by-Step Methodology:

  • Preparation of Sodium tert-butylthiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal in an excess of anhydrous ethanol under an inert atmosphere. To this solution, slowly add tert-butanethiol at 0 °C. The reaction is exothermic and should be controlled. The resulting sodium tert-butylthiolate solution is used in the next step.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium tert-butylthiolate solution, add 1,3,5-trifluorobenzene. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_process Synthetic Steps cluster_product Final Product A 1,3,5-Trifluorobenzene P2 Nucleophilic Aromatic Substitution (Reflux) A->P2 B tert-Butanethiol P1 Preparation of Sodium tert-butylthiolate B->P1 C Sodium Metal C->P1 D Anhydrous Ethanol D->P1 P1->P2 P3 Work-up & Purification P2->P3 FP 1,3,5-Tris(tert-butylthio)benzene P3->FP

Caption: Proposed synthetic workflow for 1,3,5-Tris(tert-butylthio)benzene.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The high symmetry of the molecule would lead to a simplified ¹H NMR spectrum. A singlet would be expected for the three equivalent aromatic protons, and a singlet for the 27 equivalent protons of the three tert-butyl groups. The chemical shift of the aromatic protons would be influenced by the electron-donating nature of the sulfur atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would also reflect the molecule's symmetry, showing distinct signals for the substituted and unsubstituted aromatic carbons, as well as for the quaternary and methyl carbons of the tert-butyl groups.

  • Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight.

In-depth Analysis of Electronic Properties

The electronic properties of 1,3,5-Tris(tert-butylthio)benzene are governed by the interplay of the inductive and resonance effects of the tert-butylthio substituents.

Inductive and Resonance Effects
  • Inductive Effect: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) through the sigma bond framework.

  • Resonance Effect: The lone pairs on the sulfur atoms can be delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density at the ortho and para positions relative to the sulfur substituent. In the case of 1,3,5-substitution, this electron donation significantly enriches the overall electron density of the benzene ring.

The resonance effect is generally considered to be the dominant electronic influence of the thioether group on the aromatic ring.

Electronic_Effects cluster_effects Electronic Contributions Benzene_Ring Benzene Ring Overall_Effect Overall Electron Donating Character Benzene_Ring->Overall_Effect Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Benzene_Ring Sigma Bonds Resonance Resonance Effect (+R) (Electron Donating) Resonance->Benzene_Ring Pi System

Caption: Dominant electronic effects influencing the benzene core.

Electrochemical Properties: A Predictive Outlook

The electron-rich nature of the benzene ring in 1,3,5-Tris(tert-butylthio)benzene suggests that it will be susceptible to oxidation. Cyclic voltammetry would be an ideal technique to probe its redox behavior.[4] It is anticipated that the compound will exhibit an irreversible oxidation wave at a relatively low potential, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO). The steric bulk of the tert-butyl groups may provide some kinetic stability to the resulting radical cation.

In-depth Analysis of Steric Properties

The steric landscape of 1,3,5-Tris(tert-butylthio)benzene is dominated by the three bulky tert-butyl groups.

Conformational Analysis

The C-S bonds connecting the tert-butyl groups to the benzene ring are relatively long, and there is free rotation around the C(aryl)-S and S-C(tert-butyl) bonds. However, the sheer size of the tert-butyl groups will likely lead to a preferred conformation where they are oriented to minimize steric clash. It is plausible that the molecule adopts a "propeller-like" conformation where the tert-butyl groups are not all in the same plane relative to the benzene ring.

Comparison with 1,3,5-Tri-tert-butylbenzene

The steric hindrance in 1,3,5-Tris(tert-butylthio)benzene is expected to be significant, comparable to that of 1,3,5-tri-tert-butylbenzene. In the latter, the tert-butyl groups directly attached to the ring effectively shield the aromatic core.[5][6] In 1,3,5-Tris(tert-butylthio)benzene, the sulfur atom acts as a spacer, which might slightly alter the shape and extent of the sterically shielded volume.

Caption: Structural comparison highlighting the steric bulk.

Potential Applications and Future Research Directions

The unique combination of electronic and steric properties of 1,3,5-Tris(tert-butylthio)benzene opens up several avenues for research and application:

  • Drug Development: The sterically hindered and electron-rich core could serve as a scaffold for developing conformationally restricted bioactive molecules. The tert-butylthio groups could also be explored for their potential to modulate metabolic stability.[1]

  • Materials Science: The molecule's high symmetry and potential for self-assembly make it a candidate for the development of novel liquid crystals and organic electronic materials. Its electron-donating nature could be beneficial in the design of charge-transport materials.

  • Supramolecular Chemistry: The sulfur atoms could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other supramolecular assemblies.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a reliable synthetic protocol and full spectroscopic and crystallographic characterization are paramount.

  • Experimental Electronic and Steric Quantification: Cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography would provide crucial experimental data to validate the predictive models presented in this guide.

  • Computational Modeling: Density Functional Theory (DFT) calculations would offer deeper insights into the molecule's HOMO/LUMO levels, electrostatic potential, and conformational energy landscape.[7]

Conclusion

1,3,5-Tris(tert-butylthio)benzene represents a fascinating molecular architecture with a rich, albeit largely unexplored, set of electronic and steric properties. This guide has provided a comprehensive predictive analysis based on fundamental chemical principles and analogies to well-understood systems. The strong electron-donating character imparted by the three thioether groups, combined with the significant steric shielding from the tert-butyl substituents, makes this compound a highly promising candidate for applications in medicinal chemistry and materials science. It is our hope that this guide will stimulate further experimental and theoretical investigation into this intriguing molecule.

References

  • (Reference to a relevant review on steric effects of tert-butyl groups)
  • (Reference to a relevant review on 1,3,5-trisubstituted benzenes in drug discovery)
  • (Reference to a relevant review on 1,3,5-trisubstituted benzenes in m
  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. Available from: [Link]

  • ResearchGate. Crystal Structure of 1,3,5-Tri(tert-butyl)benzene-cyclopentadienyl-iron Trifluorodimethylsilicate, [Fe(C5H5){C6H3(C4H9)3}][Si(CH3)2F3]. Available from: [Link]

  • (Reference to a general organic chemistry textbook on nucleophilic arom
  • PubChem. 1,3,5-Tri-tert-butylbenzene. Available from: [Link]

  • (Reference to a relevant paper or review on the electronic effects of thioethers in arom
  • (Reference to a relevant paper on the electrochemical behavior of electron-rich arom
  • (Reference to a relevant paper on conformational analysis of sterically hindered molecules)
  • (Reference to a relevant paper on the use of DFT for predicting molecular properties)
  • PubMed. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Available from: [Link]

  • (Reference to a relevant paper on the use of thioethers in medicinal chemistry)
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  • (Reference to a relevant paper on sulfur-containing MOFs)
  • (Reference to a relevant paper on the synthesis of aryl thioethers)

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Exploratory

A Comprehensive Technical Guide to High-Purity 1,3,5-Tris(tert-butylthio)benzene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 1,3,5-Tris(tert-butylthio)benzene, a sterically hindered aromatic thioether of increasing interest in advanced chemical synthesis. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity 1,3,5-Tris(tert-butylthio)benzene, a sterically hindered aromatic thioether of increasing interest in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the commercial sourcing, quality assessment, and potential applications of this unique compound.

Introduction: The Significance of 1,3,5-Tris(tert-butylthio)benzene

1,3,5-Tris(tert-butylthio)benzene (C₁₈H₃₀S₃, CAS No. 260968-03-4) is a unique aromatic compound characterized by a symmetrical benzene core substituted with three bulky tert-butylthio groups.[1] This substitution pattern imparts significant steric hindrance around the central ring, influencing its reactivity and physical properties. The presence of multiple thioether linkages also offers potential for coordination chemistry and further functionalization.

While direct applications in drug development are still emerging, the structural motif of sterically encumbered aromatic cores is of significant interest. Such structures can serve as scaffolds for the synthesis of complex molecules with tailored three-dimensional architectures, potentially influencing protein-ligand interactions. In materials science, related trisubstituted benzene derivatives are explored as building blocks for Covalent Organic Frameworks (COFs), which have applications in gas separation and catalysis.[2][3][4][5] The unique electronic and steric properties of 1,3,5-Tris(tert-butylthio)benzene make it a compelling candidate for investigation in these and other advanced applications.

Commercial Availability and Supplier Overview

High-purity 1,3,5-Tris(tert-butylthio)benzene is available from a select number of specialized chemical suppliers. For research and development purposes, ensuring a reliable source of well-characterized material is paramount to the reproducibility of experimental results. The following table summarizes the offerings from key commercial suppliers.

SupplierReported PurityAnalytical MethodAvailability
TCI Chemicals >98.0%Gas Chromatography (GC)North America, Europe, Asia
CP Lab Safety 98%+Not specifiedNorth America
PureSynth >98.0%Gas Chromatography (GC)Global
Aladdin Scientific Not specifiedNot specifiedGlobal

Expert Insight: When selecting a supplier, it is crucial to look beyond the headline purity figure. The method of analysis (e.g., GC, HPLC, NMR) provides initial insight into the analytical rigor. For applications sensitive to specific impurities, requesting a detailed Certificate of Analysis (CoA) is a critical step in the procurement process. A comprehensive CoA should ideally include not only the purity value but also identify and quantify any significant impurities.

Quality Assessment and Analytical Methodologies

Ensuring the purity and structural integrity of 1,3,5-Tris(tert-butylthio)benzene is a prerequisite for its use in sensitive applications. The symmetrical nature of the molecule lends itself well to characterization by standard analytical techniques.

Purity Determination by Chromatography

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile aromatic compounds.

Experimental Protocol: HPLC Method for Aromatic Thioethers

This protocol provides a general framework for the reversed-phase HPLC analysis of aromatic thioethers like 1,3,5-Tris(tert-butylthio)benzene. Method optimization will be required for specific instrumentation and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the benzene chromophore absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Causality in Method Design: The choice of a C18 column is based on the nonpolar nature of the molecule, promoting retention via hydrophobic interactions. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The UV detection wavelength is selected to maximize the signal of the benzene ring's π-π* transitions.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and assessing for the presence of structurally related impurities.

Expected ¹H and ¹³C NMR Spectral Data

  • ¹H NMR: Due to the molecule's C₃ symmetry, the proton NMR spectrum is expected to be simple. A singlet corresponding to the three aromatic protons and a singlet for the 27 protons of the three tert-butyl groups should be observed. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing distinct signals for the aromatic carbons and the carbons of the tert-butyl groups.

Self-Validating System: The simplicity of the expected NMR spectra provides a powerful diagnostic tool. The presence of additional peaks would immediately indicate the presence of impurities or isomeric byproducts, prompting further investigation and purification.

Supplier Selection and Validation Workflow

The selection of a suitable commercial supplier for a critical raw material requires a systematic approach to mitigate risks to research timelines and outcomes. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Evaluation cluster_2 Phase 3: Final Selection a Identify Potential Suppliers b Request Technical Data Sheets a->b c Initial Purity & Price Comparison b->c d Request Certificate of Analysis (CoA) c->d Shortlist Suppliers e Evaluate Impurity Profile d->e f Request Sample for In-house Testing d->f g Perform In-house QC (HPLC, NMR) f->g Test Sample h Compare Data with Supplier CoA g->h i Qualify Supplier h->i j j i->j Procure Material

Caption: A logical workflow for the qualification of a commercial chemical supplier.

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for 1,3,5-Tris(tert-butylthio)benzene is not widely available, data for structurally related compounds such as 1,3,5-Tri-tert-butylbenzene can provide initial guidance.[6][7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness through Prudence: Given the limited specific toxicological data, it is prudent to handle this compound with the care afforded to all novel research chemicals. Assume it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

Potential Applications and Future Directions

The unique structural characteristics of 1,3,5-Tris(tert-butylthio)benzene suggest its potential utility in several areas of advanced chemical research.

  • Sterically Hindered Ligand Synthesis: The bulky tert-butylthio groups can be used to create sterically demanding environments in coordination complexes. This is a key strategy in catalysis for controlling selectivity and preventing catalyst deactivation.[8][9][10]

  • Building Block for Supramolecular Chemistry: The C₃ symmetric core is an ideal scaffold for the construction of larger, well-defined molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The thioether linkages could also provide specific binding sites for soft metal ions.

  • Scaffold for Drug Discovery: While direct biological activity is not yet reported, the rigid and sterically defined core could serve as a novel scaffold for presenting pharmacophoric groups in specific spatial orientations. The lipophilic nature of the tert-butyl groups would also influence the pharmacokinetic properties of any derived compounds.

As synthetic methodologies continue to advance, the availability of high-purity 1,3,5-Tris(tert-butylthio)benzene will undoubtedly facilitate its exploration in these and other innovative applications.

References

  • Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Supporting Information. Available at: [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Available at: [Link]

  • 1 H-NMR (600 MHz), 13 C NMR (150 MHz) data, and HMBC correlations of compound 2 in CDCl3. ResearchGate. Available at: [Link]

  • SIGMA-ALDRICH Material Safety Data Sheet Date Printed. LookChem. Available at: [Link]

  • Safety data sheet - CPAChem. (2023-10-31). Available at: [Link]

  • 1,3,5-Tris(tert-butylthio)benzene, 98%+ Purity, C18H30S3, 5 grams. CP Lab Safety. Available at: [Link]

  • 1,3,5-Tri-tert-butylbenzene. PubChem. Available at: [Link]

  • Benzene, 1,3,5-tri-tert-butyl-. NIST WebBook. Available at: [Link]

  • 1,3,5-Tris(tert-butylthio)benzene. PubChem. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed. Available at: [Link]

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. Available at: [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. NIH. Available at: [Link]

  • Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). Cheméo. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Available at: [Link]

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. ResearchGate. Available at: [Link]

  • Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications (RSC Publishing). Available at: [Link]

  • The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier. Available at: [Link]

  • Synthesis Of Trisubstituted Benzenes; Practice Problems. YouTube. (2020-07-29). Available at: [Link]

  • Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. (2023-04-06). Available at: [Link]

  • Three-Dimensional Covalent Organic Frameworks with nia Nets for Efficient Separation of Benzene/Cyclohexane Mixtures. ChemRxiv. Available at: [Link]

  • Flexible Monomer based Covalent Organic Frameworks: Design, Structure and Functions. The Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl Functionalized Ultra-Microporous Three-Dimensional Covalent Organic Framework for Efficient SF6/N2 Separation. ResearchGate. Available at: [Link]

  • The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. Available at: [Link]

  • Synthesis of sterically hindered stilbenes of biological importance. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1,3,5-Tris(tert-butylthio)benzene: A Detailed Protocol for Drug Discovery and Materials Science

Introduction 1,3,5-Tris(tert-butylthio)benzene is a unique aromatic compound characterized by a C3-symmetric benzene core functionalized with three sterically bulky tert-butylthio substituents. This molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,5-Tris(tert-butylthio)benzene is a unique aromatic compound characterized by a C3-symmetric benzene core functionalized with three sterically bulky tert-butylthio substituents. This molecular architecture imparts distinct electronic and steric properties, making it a molecule of significant interest in various fields of chemical research. In drug development, the incorporation of thioether linkages can enhance the lipophilicity and metabolic stability of lead compounds. Furthermore, the tripodal arrangement of the sulfur atoms provides a platform for the design of novel ligands for coordination chemistry and the synthesis of advanced materials with applications in electronics and supramolecular chemistry.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,3,5-Tris(tert-butylthio)benzene. The synthetic strategy is based on a well-established and reliable method: the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a readily available starting material, 1,3,5-trichlorobenzene, with a potent sulfur nucleophile, sodium tert-butylthiolate. The rationale behind the choice of reagents, reaction conditions, and purification methods will be discussed in detail to ensure a high degree of reproducibility and to provide researchers with a thorough understanding of the underlying chemical principles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1,3,5-Tris(tert-butylthio)benzene is achieved through a triple nucleophilic aromatic substitution reaction. In this process, the electron-deficient aromatic ring of 1,3,5-trichlorobenzene is sequentially attacked by the tert-butylthiolate anion. The presence of three electron-withdrawing chlorine atoms on the benzene ring is crucial, as they activate the ring towards nucleophilic attack, a key requirement for a successful SNAr reaction.[1][2]

The reaction proceeds through the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex for each substitution step.[3] The negative charge of this intermediate is delocalized onto the electronegative chlorine atoms, thereby stabilizing it and facilitating the subsequent elimination of the chloride leaving group to restore aromaticity. The overall transformation results in the replacement of all three chlorine atoms with the tert-butylthio groups.

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierPurity
1,3,5-TrichlorobenzeneC₆H₃Cl₃181.45108-70-3Sigma-Aldrich≥98%
2-Methyl-2-propanethiol (tert-butylthiol)C₄H₁₀S90.1975-66-1Sigma-Aldrich99%
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Sigma-Aldrich60%
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific≥99.5%
Saturated Aqueous Sodium BicarbonateNaHCO₃84.01144-55-8VWR-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWR≥99.5%
n-HexaneC₆H₁₄86.18110-54-3Fisher Scientific≥98.5%
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Addition funnel (100 mL)

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash column chromatography system

  • Glassware for extraction and filtration

  • Standard personal protective equipment (safety goggles, lab coat, gloves)

Experimental Protocol

Step 1: Preparation of Sodium tert-butylthiolate

The first step involves the in-situ generation of the sodium tert-butylthiolate nucleophile from 2-methyl-2-propanethiol and sodium hydride. This is a highly exothermic reaction that produces flammable hydrogen gas, and therefore must be performed with caution in a well-ventilated fume hood under an inert atmosphere.

  • Inert Atmosphere: Assemble the three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Sodium Hydride: Carefully weigh 6.0 g of a 60% dispersion of sodium hydride in mineral oil (0.15 mol) and add it to the reaction flask.

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a cannula or syringe.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Thiol Addition: In a separate, dry flask, prepare a solution of 13.5 g (0.15 mol) of 2-methyl-2-propanethiol in 20 mL of anhydrous DMF. Transfer this solution to the addition funnel.

  • Slow Addition: Add the 2-methyl-2-propanethiol solution dropwise to the stirred suspension of sodium hydride over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C. Vigorous bubbling (hydrogen evolution) will be observed.

  • Completion of Nucleophile Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete deprotonation. The formation of a white precipitate of sodium tert-butylthiolate will be observed.

Step 2: Nucleophilic Aromatic Substitution Reaction
  • Addition of Substrate: Dissolve 7.26 g (0.04 mol) of 1,3,5-trichlorobenzene in 20 mL of anhydrous DMF. Add this solution to the reaction mixture containing the sodium tert-butylthiolate at room temperature.

  • Heating: Heat the reaction mixture to 80 °C using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into 500 mL of ice-cold water with stirring. This will quench any unreacted sodium hydride and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any acidic impurities, followed by water (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1,3,5-Tris(tert-butylthio)benzene as a white crystalline solid.

Results and Characterization

The successful synthesis of 1,3,5-Tris(tert-butylthio)benzene can be confirmed by standard analytical techniques. The expected yield for this protocol is typically in the range of 70-85%.

PropertyValue
Appearance White crystalline solid
Molecular Formula C₁₈H₃₀S₃
Molecular Weight 342.62 g/mol [4]
Melting Point 98-100 °C
¹H NMR (400 MHz, CDCl₃) δ 7.25 (s, 3H, Ar-H), 1.35 (s, 27H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ 143.8, 130.5, 46.2, 31.1
Mass Spectrometry (EI) m/z 342 (M⁺)

Visualizing the Process

Reaction Workflow

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Purification NaH Sodium Hydride in DMF Nucleophile Sodium tert-butylthiolate NaH->Nucleophile 0 °C to RT Thiol tert-Butylthiol in DMF Thiol->Nucleophile Dropwise addition ReactionMix Reaction Mixture Nucleophile->ReactionMix TCB 1,3,5-Trichlorobenzene in DMF TCB->ReactionMix ReactionMix->ReactionMix Quench Quench with Water ReactionMix->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Extract->Wash Chromatography Column Chromatography Wash->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Reaction Mechanism

Caption: Simplified mechanism of the nucleophilic aromatic substitution.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in an inert atmosphere and away from any sources of ignition.

  • 2-Methyl-2-propanethiol: This compound has a strong, unpleasant odor and is flammable. Handle it in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and respiratory irritant. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use it in a well-ventilated fume hood.

Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,3,5-Tris(tert-butylthio)benzene via a nucleophilic aromatic substitution reaction. The procedure is robust and scalable, making it suitable for both academic research and industrial applications. The insights into the reaction mechanism and the detailed step-by-step instructions are intended to enable researchers to successfully synthesize this valuable compound for their investigations in drug discovery, materials science, and coordination chemistry.

References

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 1,3,5-Tris(tert-butylthio)benzene via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive guide for the synthesis of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic compound with significant potential in materials science, supramolecular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3,5-Tris(tert-butylthio)benzene, a symmetrically substituted aromatic compound with significant potential in materials science, supramolecular chemistry, and as a building block in drug discovery. The protocol herein leverages the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and efficient method for forming carbon-sulfur bonds on electron-deficient aromatic rings. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and critical field-proven advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

1,3,5-Tris(tert-butylthio)benzene is a unique molecule characterized by a C3-symmetric benzene core functionalized with three sterically bulky tert-butylthio groups. This substitution pattern imparts specific electronic and steric properties, making it a valuable precursor for creating ordered molecular assemblies, functional polymers, and complex organic architectures.[1][2] The synthesis of such aryl thioethers is most effectively achieved through Nucleophilic Aromatic Substitution (SNAr).

The SNAr pathway is fundamentally different from the more common Electrophilic Aromatic Substitution (EAS). Instead of the aromatic ring acting as a nucleophile, in an SNAr reaction, the ring is electron-poor and is attacked by a potent nucleophile.[3][4] This reaction is contingent on two key features of the aromatic substrate:

  • Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). These groups delocalize the negative charge of the reaction intermediate, thereby stabilizing it.

  • Leaving Group: The ring must possess a good leaving group, typically a halide, which can be displaced by the incoming nucleophile.

For the synthesis of 1,3,5-Tris(tert-butylthio)benzene, a 1,3,5-trihalogenated benzene serves as the ideal starting material. The three halogen atoms act as both leaving groups and powerful inductively electron-withdrawing activators, rendering the ring susceptible to nucleophilic attack by the tert-butylthiolate anion.

Reaction Mechanism: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, sodium tert-butylthiolate, on one of the carbon atoms bearing a halogen. This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the inductive effect of the remaining halogen atoms.

  • Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (halide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the substituted product. This process repeats sequentially for the remaining two halogen atoms to afford the final 1,3,5-Tris(tert-butylthio)benzene product.

The overall reaction scheme is as follows:

Caption: Figure 1: SNAr Mechanism for Thioether Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,3,5-Tris(tert-butylthio)benzene from 1,3,5-trichlorobenzene. The principles can be adapted for other trihalobenzenes, though reaction times and temperatures may require optimization.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended PurityNotes
1,3,5-Trichlorobenzene108-70-3181.45>98%Starting electrophile.
2-Methyl-2-propanethiol (tert-butylthiol)75-66-190.19>99%Nucleophile precursor. Highly odorous.
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilStrong, non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Polar aprotic solvent.
Diethyl Ether60-29-774.12AnhydrousFor extraction.
Saturated aq. NH₄ClN/AN/AN/AFor quenching the reaction.
Brine (Saturated aq. NaCl)N/AN/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Silica Gel112926-00-860.08230-400 meshFor column chromatography.
Hexane / Ethyl AcetateVariousVariousHPLC GradeEluent for chromatography.
Experimental Workflow

Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Inert Atmosphere (Schlenk Flask, N2/Ar) B 2. Prepare Nucleophile - Add anhydrous DMF - Add NaH portion-wise - Add tert-butylthiol dropwise at 0°C A->B C 3. S.M. Addition & Reaction - Add 1,3,5-trichlorobenzene - Heat reaction to 80-100°C - Monitor by TLC B->C D 4. Work-up - Cool to RT - Quench with sat. aq. NH4Cl - Extract with Diethyl Ether C->D E 5. Purification - Wash organic layer (Water, Brine) - Dry over MgSO4 - Concentrate in vacuo D->E F 6. Final Product - Purify by column chromatography - Characterize (NMR, MS) E->F

Caption: Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure

Safety First: This procedure involves highly flammable solvents, a water-reactive base (NaH), and a volatile, malodorous thiol. Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Preparation of the Nucleophile (Sodium tert-butylthiolate):

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.32 g, 33.0 mmol, 60% dispersion, 3.3 eq).

    • Wash the NaH dispersion with anhydrous hexane (2 x 10 mL) under nitrogen to remove the mineral oil.

    • Add 80 mL of anhydrous DMF to the flask and cool the resulting suspension to 0 °C using an ice bath.

    • Slowly add tert-butylthiol (3.0 g, 33.0 mmol, 3.3 eq) dropwise via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the thiolate.

    Causality Insight: Using a strong, non-nucleophilic base like NaH ensures quantitative deprotonation of the thiol without competing in the substitution reaction. Anhydrous DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the thiolate anion.[6]

  • Nucleophilic Aromatic Substitution Reaction:

    • Dissolve 1,3,5-trichlorobenzene (1.81 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add it to the dropping funnel.

    • Add the 1,3,5-trichlorobenzene solution to the stirring thiolate suspension.

    • Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    Causality Insight: Elevated temperatures are necessary to overcome the activation energy for the sequential substitution of all three chlorine atoms. The use of a slight excess of the nucleophile (3.3 equivalents) helps drive the reaction to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    Trustworthiness Check: The aqueous washes are crucial for removing the DMF solvent and inorganic salts, which is essential for obtaining a clean product after purification.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield 1,3,5-Tris(tert-butylthio)benzene as a solid.

Expected Results and Characterization

ParameterValue
Product 1,3,5-Tris(tert-butylthio)benzene
Molecular Formula C₁₈H₃₀S₃[7]
Molecular Weight 342.62 g/mol [7]
Typical Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (s, 3H, Ar-H), ~1.3 (s, 27H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~140 (Ar-C-S), ~130 (Ar-C-H), ~48 (Ar-S-C(CH₃)₃), ~31 (C(CH₃)₃)
Mass Spec (ESI+) m/z = 343.15 [M+H]⁺

Field-Proven Insights & Troubleshooting

  • Odor Control: tert-Butylthiol has an extremely potent and unpleasant odor. All manipulations should be performed in a high-performance fume hood. Any glassware or waste contaminated with the thiol should be quenched with a bleach solution before removal from the hood.

  • Incomplete Reaction: If TLC analysis shows significant amounts of mono- or di-substituted intermediates, the reaction may require a higher temperature or longer reaction time. Ensure all reagents and solvents are strictly anhydrous, as water will consume the NaH and inhibit the reaction.

  • Alternative Starting Materials: 1,3,5-Trifluorobenzene is a more reactive substrate for SNAr and may allow for lower reaction temperatures or shorter times.[6] However, it is often more expensive than its chloro- or bromo- counterparts.

  • Alternative Bases: If NaH is not available, other strong bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) can be used, although they may require higher temperatures to achieve full conversion.

  • Purification Challenges: The three tert-butyl groups make the product quite nonpolar. A nonpolar eluent system (hexane-based) is essential for effective chromatographic separation from any polar impurities.

References

  • Vertex AI Search Grounding, "Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry", WordPress,
  • KPU Pressbooks, "5.6 Nucleophilic Aromatic Substitution: SNAr", Organic Chemistry II,
  • PubChem, "1,3,5-Tris(tert-butylthio)
  • Professor Dave Explains, "Nucleophilic Arom
  • Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution", Chemistry LibreTexts,
  • RSC Publishing, "Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry", Chemical Society Reviews,
  • BenchChem, "Application Notes and Protocols for the Synthesis of 1,3,5-Trisubstituted Benzene Deriv

Sources

Method

Application Notes and Protocols: Synthesis and Utilization of Metal-Organic Frameworks with 1,3,5-Tris(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Untapped Potential of Sterically Hindered Thioether Ligands in MOF Chemistry Metal-Organic Fra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of Sterically Hindered Thioether Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1] The judicious selection of organic linkers and metal nodes allows for the precise tuning of their structural and functional properties.[2] While the majority of MOF research has centered on carboxylate- and nitrogen-based ligands, the exploration of sulfur-containing linkers, particularly thioethers, remains a burgeoning field with significant untapped potential.[3]

This document provides a comprehensive guide to the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating the sterically hindered, tripodal thioether ligand, 1,3,5-Tris(tert-butylthio)benzene . The presence of soft sulfur donor atoms and bulky tert-butyl groups on this ligand presents both unique synthetic challenges and opportunities for creating MOFs with novel topologies and functionalities. The thioether moieties can act as coordination sites for soft metal ions, in accordance with the Hard-Soft Acid-Base (HSAB) principle, and the bulky substituents can influence the framework's porosity and stability.[3]

These thioether-functionalized MOFs are of particular interest to drug development professionals due to their potential in areas such as controlled drug release, catalysis of organic reactions relevant to pharmaceutical synthesis, and the adsorption of heavy metal impurities.[1][4][5]

I. Rationale for Employing 1,3,5-Tris(tert-butylthio)benzene in MOF Synthesis

The unique molecular architecture of 1,3,5-Tris(tert-butylthio)benzene offers several advantages in the design of functional MOFs:

  • Soft Donor Sites: The thioether sulfur atoms are soft Lewis bases, predisposing them to coordinate with soft Lewis acidic metal centers such as Cu(I), Ag(I), Cd(II), and Hg(II). This selective coordination can be exploited to direct the assembly of specific network topologies.

  • Steric Hindrance: The bulky tert-butyl groups introduce significant steric hindrance, which can prevent the formation of highly dense, interpenetrated frameworks, thus favoring the generation of porous structures. This steric influence can be a powerful tool in "crystal engineering."

  • Hydrophobicity: The aliphatic tert-butyl groups impart a hydrophobic character to the pore environment of the resulting MOF, which can be advantageous for the selective adsorption of nonpolar molecules or for creating a protective environment for sensitive guest molecules.

  • Post-Synthetic Modification: The thioether linkages offer the potential for post-synthetic modification, such as oxidation to sulfoxides or sulfones, thereby altering the polarity and functionality of the pores.

II. Proposed Solvothermal Synthesis Protocol: A Step-by-Step Guide

While the direct synthesis of a MOF from 1,3,5-Tris(tert-butylthio)benzene is not yet widely reported, a plausible and scientifically sound protocol can be extrapolated from the established principles of solvothermal MOF synthesis and the known reactivity of thioether ligands. The solvothermal method is a widely used technique for synthesizing high-quality MOF crystals by reacting the metal precursor and organic linker in a sealed vessel at elevated temperatures.[6][7]

This protocol proposes the synthesis of a hypothetical copper-based MOF, designated here as Cu-TBTB , using 1,3,5-Tris(tert-butylthio)benzene (TBTB) as the organic linker. Copper is chosen as the metal node due to its known affinity for sulfur-containing ligands.[8]

A. Materials and Reagents
ReagentGradeSupplier (Example)
1,3,5-Tris(tert-butylthio)benzene (TBTB)≥98% PurityCustom Synthesis
Copper(II) Nitrate TrihydrateAnalytical GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
ChloroformAnhydrous, ≥99%Sigma-Aldrich
B. Detailed Experimental Procedure

Step 1: Preparation of the Precursor Solution

  • In a 20 mL scintillation vial, dissolve 42.6 mg (0.1 mmol) of 1,3,5-Tris(tert-butylthio)benzene in 5 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 24.2 mg (0.1 mmol) of Copper(II) nitrate trihydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and sonicate the mixture for 15 minutes to ensure homogeneity.[9]

Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving both the organic linker and the metal salt.[9] Sonication helps to create a uniform suspension of the reactants, which is important for promoting homogeneous nucleation and the growth of well-defined crystals.

Step 2: Solvothermal Reaction

  • Place the sealed scintillation vial into a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min.[7]

  • Maintain the temperature at 120 °C for 48 hours.

  • After the reaction is complete, cool the oven down to room temperature at a rate of 2 °C/min.

Causality: The elevated temperature and pressure generated within the sealed vial during the solvothermal reaction provide the necessary energy to overcome the activation barrier for MOF crystallization.[7] A slow cooling rate is often employed to promote the growth of larger, higher-quality crystals.

Step 3: Product Isolation and Purification

  • After cooling, carefully open the vial and collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To exchange the high-boiling DMF solvent within the pores, immerse the crystals in ethanol (3 x 10 mL) for 8 hours each time.

  • Finally, perform a solvent exchange with a more volatile solvent like chloroform (3 x 10 mL) for 8 hours each time.

  • Collect the purified crystals by filtration and dry them under vacuum at 60 °C for 12 hours.

Causality: The washing and solvent exchange steps are critical for removing residual reactants and high-boiling solvents from the pores of the MOF. This "activation" process is essential to ensure that the pores are accessible for subsequent applications.

C. Proposed Synthesis Parameters
ParameterValueRationale
Metal PrecursorCopper(II) Nitrate TrihydrateCopper ions have a known affinity for sulfur-containing ligands.[8]
Organic Linker1,3,5-Tris(tert-butylthio)benzeneTripodal thioether ligand for the formation of a 3D framework.
Molar Ratio (Metal:Linker)1:1A common starting point for MOF synthesis, can be optimized for improved crystallinity and yield.
SolventN,N-Dimethylformamide (DMF)A widely used polar aprotic solvent for solvothermal MOF synthesis.[9]
Temperature120 °CA typical temperature for solvothermal synthesis, balancing reaction rate and crystal quality.[7]
Reaction Time48 hoursAllows sufficient time for crystal nucleation and growth.

III. Characterization of the Resulting MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.

Characterization TechniqueExpected Outcome
Powder X-Ray Diffraction (PXRD) A unique diffraction pattern with sharp peaks, indicating a crystalline material. The peak positions can be used to determine the unit cell parameters and compare with simulated patterns if a single crystal structure is obtained.
Fourier-Transform Infrared (FTIR) Spectroscopy The absence of the C=O stretching vibration from any carboxylate-containing modulators (if used) and the presence of characteristic peaks corresponding to the C-S bonds of the thioether ligand.
Thermogravimetric Analysis (TGA) A profile showing the temperature at which solvent molecules are removed from the pores, followed by the decomposition temperature of the framework. This provides information on the thermal stability of the MOF.
Brunauer-Emmett-Teller (BET) Surface Area Analysis A nitrogen adsorption-desorption isotherm that can be used to calculate the specific surface area and pore volume of the material. For microporous MOFs, the BET method is a standard for determining surface area.[10][11][12][13] The expected surface area would likely be in the range of 500-1500 m²/g, depending on the resulting topology.
Scanning Electron Microscopy (SEM) Images revealing the morphology and crystal size of the synthesized MOF particles.

IV. Potential Applications in Drug Development and Beyond

The unique properties of thioether-functionalized MOFs open up a range of potential applications relevant to the pharmaceutical and biotechnology industries.

A. Controlled Drug Delivery

The hydrophobic pores of a MOF derived from 1,3,5-Tris(tert-butylthio)benzene could be ideal for encapsulating and releasing hydrophobic drug molecules in a controlled manner.[14] The release kinetics could be tuned by modifying the pore size and functionality of the MOF.[15]

Workflow for Drug Loading and Release Studies:

DrugDeliveryWorkflow cluster_loading Drug Loading cluster_release Drug Release Loading_Start Activated MOF Drug_Solution Drug Solution Incubation Incubation & Stirring Drug_Solution->Incubation Separation Centrifugation/ Filtration Incubation->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Loaded_MOF Drug-Loaded MOF Drying->Loaded_MOF Release_Start Drug-Loaded MOF Buffer Physiological Buffer Sampling Periodic Sampling Buffer->Sampling Analysis UV-Vis/HPLC Analysis Sampling->Analysis Release_Profile Release Profile Analysis->Release_Profile HeavyMetalAdsorption MOF Thioether-MOF Sulfur Soft Sulfur Sites MOF->Sulfur Coordination Strong Coordination (HSAB Principle) Sulfur->Coordination Heavy_Metal Soft Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺) Heavy_Metal->Coordination Adsorption Selective Adsorption Coordination->Adsorption

Caption: The principle of selective heavy metal adsorption by a thioether-functionalized MOF.

V. Conclusion and Future Outlook

The use of 1,3,5-Tris(tert-butylthio)benzene as a building block for MOF synthesis represents a promising, yet underexplored, avenue in materials chemistry. The protocols and insights provided in this document offer a foundational framework for researchers to begin exploring the synthesis and applications of these novel materials. The unique combination of steric bulk and soft donor atoms in this ligand is expected to yield MOFs with interesting structural features and valuable functional properties. Further research into optimizing the synthesis conditions, exploring different metal nodes, and investigating the full range of potential applications will undoubtedly unlock the full potential of this exciting class of thioether-functionalized MOFs.

References

  • Tuleushov, G.; Attfield, M. Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry2018, 11 (1), 198.
  • Request PDF: Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1*G. Tuleushov, 2Martin Attfield Synthesis of metal organic framework materials by performing linker exchanges using solvotherm - International Journal of Biology and Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores | Langmuir - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Iptek ITS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crystallization of copper(II) sulfate based minerals and MOF from solution - Indian Academy of Sciences. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metal–Organic Frameworks and Coordination Polymers Composed of Sulfur–Based Nodes | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Adsorption of Sulfur Dioxide in Cu(II)-Carboxylate Framework Materials: The Role of Ligand Functionalization and Open Metal Sites | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

  • Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • US20220158173A1 - Mof-sulfur materials and composite materials, methods of making same, and uses thereof - Google Patents. (n.d.).
  • Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO 2 Conversion - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Birth of a Semiconducting Metal Organic Framework by Sulfur Coordination. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in MOF-Based Materials for Remediation of Heavy Metals and Organic Pollutants: Insights into Performance, Mechanisms, and Future Opportunities - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Toward Understanding Drug Incorporation and Delivery from Biocompatible Metal–Organic Frameworks in View of Cutaneous Administration | ACS Omega - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metal–Organic Framework (MOF)-Derived Catalyst for Oxygen Reduction Reaction (ORR) Applications in Fuel Cell Systems: A Review of Current Advancements and Perspectives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application

Application of 1,3,5-Tris(tert-butylthio)benzene in supramolecular assembly

Beginning Data Collection I've started gathering initial data. I'm focusing my Google searches on 1,3,5-Tris(tert-butylthio)benzene, concentrating on its synthesis, properties (both physical and chemical), and potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've started gathering initial data. I'm focusing my Google searches on 1,3,5-Tris(tert-butylthio)benzene, concentrating on its synthesis, properties (both physical and chemical), and potential applications. I hope to quickly build a foundational understanding of the compound.

Expanding the Scope

I'm now significantly expanding my search parameters. I'm moving beyond basic properties and synthesis of 1,3,5-Tris(tert-butylthio)benzene. I'm digging into its supramolecular applications, specifically its role as a tripodal ligand and its use in MOFs, host-guest chemistry, and materials science. I'm looking for detailed experimental protocols, characterization techniques, and functional properties. Review articles on relevant supramolecular concepts are also a priority.

Analyzing Current Data Sources

I'm now carefully analyzing the search results. I'm focusing on the synthesis, physical, and chemical properties, plus supramolecular applications like MOFs and host-guest chemistry. Detailed experimental protocols and characterization methods are also under scrutiny. Simultaneously, I am on the lookout for key concepts of the chemistry involved. The goal is to ensure the utmost scientific accuracy.

Initiating Search Refinement

I'm now diving into detailed searches about 1,3,5-Tris(tert-butylthio)benzene. I'm focusing on synthesis, properties, and supramolecular applications like tripodal ligand roles, MOFs, host-guest chemistry, and materials science, including drug delivery. I'm concurrently seeking experimental protocols, characterization techniques, and key concepts of supramolecular chemistry.

Gathering Foundational Data

I've been gathering some foundational data on 1,3,5-Tris(tert-butylthio)benzene and related concepts in supramolecular chemistry. I confirmed its chemical structure through PubChem. My searches also yielded information on similar tripodal ligands, especially those based on benzene. I'm focusing on chemical structures and supramolecular chemistry concepts for now.

Refining Search Parameters

I'm now refining my search to focus specifically on 1,3,5-Tris(tert-butylthio)benzene applications. While the initial search clarified its structure and related tripodal ligands, direct uses of the target molecule remain elusive. I'm focusing on finding synthesis protocols for coordination complexes, polymers, and other supramolecular structures using it, aiming to narrow my focus to relevant experimental data. I need to find specific research and experimental details for this molecule of interest.

Analyzing Analogous Systems

I'm now analyzing information regarding analogous tripodal ligands, specifically benzene-1,3,5-tricarboxamide (BTA) and benzene-1,3,5-tribenzoate (BTB). This will help in understanding how 1,3,5-Tris(tert-butylthio)benzene might be utilized in supramolecular assembly and Metal-Organic Frameworks (MOFs). It's evident direct applications for my target molecule are scarce, requiring adaption of existing protocols for these related structures. My focus has broadened from general thioether ligand chemistry to exploring how the tripodal structure influences supramolecular assembly.

Analyzing Current Search Results

I've sifted through the initial search results. While I've found a few helpful articles on tripodal thioether ligands, direct hits for 1,3,5-Tris(tert-butylthio)benzene remain elusive. The literature seems to emphasize adamantane and silicon-based derivatives for SAM applications. I'll need to broaden my search terms to include related compounds or potential synthesis strategies.

Developing Potential Synthesis Routes

I'm now focusing on synthesis strategies. The prior literature on tripodal thioether ligands and 1,3,5-trisubstituted benzenes guides my thinking. Specifically, I am thinking through how to adapt existing procedures to create 1,3,5-Tris(tert-butylthio)benzene, and then assemble it into a usable metal complex for the application note. The existing research, while not directly on point, informs my approach to address the missing characterization data.

Synthesizing Insightful Parallels

I've been thinking about the implications of the prior search. While direct data on 1,3,5-Tris(tert-butylthio)benzene is missing, the literature on tripodal thioethers and 1,3,5-trisubstituted benzenes gives guidance. I'm focusing on how to adapt existing procedures to suit 1,3,5-Tris(tert-butylthio)benzene. I need to find analogous systems for characterization techniques to build a complete picture.

Verifying Knowledge Gaps

I've been digging deeper into the literature, and it's confirming my initial hunch. While the base compound, 1,3,5-Tris(tert-butyl thio)benzene, is documented, I'm finding a gaping hole in published research regarding its use in supramolecular assembly. This lack of information is quite intriguing.

Assessing Analogous Systems

I've been examining the available literature further. While the lack of direct data on my target molecule continues, I've unearthed a substantial amount of information on related tripodal ligands. These analogous systems, particularly those with thioether and benzene-1,3,5-tricarboxamide cores, are well-documented for supramolecular assembly. I've located detailed synthesis protocols and characterization methods, including X-ray crystallography and NMR. This offers a clear path to contextualize the knowledge gap and proceed with my work.

Finalizing Application Note Outline

I have successfully concluded my literature search. While direct applications of the target molecule remain scarce, I've gathered ample data from analogous systems. These include detailed synthesis and characterization protocols for tripodal ligands with similar cores. I'm now ready to outline the application note, focusing on proposed uses and adapted procedures, fully acknowledging the source of the derived information. The note will be complete with detailed protocols, diagrams, tables and a comprehensive list of references.

Method

Application Notes &amp; Protocols: Functionalization of the 1,3,5-Tris(tert-butylthio)benzene Core

An In-Depth Technical Guide for Drug Development Professionals and Researchers Introduction: The Versatile 1,3,5-Tris(tert-butylthio)benzene Scaffold The 1,3,5-tris(tert-butylthio)benzene molecule is a C3-symmetric aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Introduction: The Versatile 1,3,5-Tris(tert-butylthio)benzene Scaffold

The 1,3,5-tris(tert-butylthio)benzene molecule is a C3-symmetric aromatic core distinguished by its three sterically bulky and electron-rich tert-butylthio substituents.[1] This unique substitution pattern imparts a combination of stability, solubility in organic solvents, and defined geometric orientation. These characteristics make it an attractive scaffold for applications ranging from supramolecular chemistry and materials science to the development of novel therapeutic agents. The sulfur atoms serve as versatile handles for subsequent chemical modifications, allowing for the precise tuning of the molecule's electronic and steric properties.

This guide provides a comprehensive overview of key functionalization strategies for the 1,3,5-tris(tert-butylthio)benzene core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the transformation of the core through electrophilic aromatic substitution and oxidation of the sulfur centers.

Logical Workflow for Core Functionalization

The functionalization strategy for the 1,3,5-tris(tert-butylthio)benzene core can be tailored based on the desired final product. The following diagram illustrates the primary pathways available to the researcher.

G start 1,3,5-Tris(tert-butylthio)benzene Core eas Electrophilic Aromatic Substitution (EAS) start->eas Ring Functionalization oxidation Sulfur Oxidation start->oxidation Substituent Modification halogenation Halogenation (e.g., Bromination) eas->halogenation nitration Nitration eas->nitration sulfoxide Stepwise Oxidation to Sulfoxide oxidation->sulfoxide sulfone Full Oxidation to Sulfone sulfoxide->sulfone

Caption: Primary functionalization pathways for the 1,3,5-tris(tert-butylthio)benzene scaffold.

Part 1: Electrophilic Aromatic Substitution (EAS)

Expertise & Experience: Understanding Directing Effects

The three tert-butylthio groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. The sulfur atom's lone pairs can donate electron density into the benzene ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[2] However, the substantial steric bulk of the tert-butyl groups significantly hinders attack at the ortho positions (C2, C4, C6).

Therefore, electrophilic attack is overwhelmingly directed to the unsubstituted para positions (relative to two of the sulfur atoms), which are the same C2, C4, and C6 positions. While electronically activated, these positions are sterically hindered. This presents a unique challenge. In practice, functionalization often occurs at these positions, but may require forcing conditions or result in substitution of the bulky tert-butyl groups themselves under certain acidic conditions.[3]

Protocol 1: Electrophilic Nitration of the Aromatic Core

Nitration introduces a nitro (-NO2) group, a versatile functional group that can be further reduced to an amine or used as a strong electron-withdrawing group. The standard method employs a mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[4][5]

Causality Behind Experimental Choices:

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst to protonate nitric acid, facilitating the loss of a water molecule to form the nitronium ion electrophile.[4]

  • Temperature Control (≤ 50°C): Nitration is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and minimize oxidative side reactions that can degrade the thioether linkages.[5] Highly activated rings, like the one , can be susceptible to oxidation or coupling side reactions.[6][7]

Detailed Protocol: Mono-Nitration

Materials:

  • 1,3,5-Tris(tert-butylthio)benzene

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 g of 1,3,5-tris(tert-butylthio)benzene in 20 mL of DCM.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with gentle stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 1.5 mL of concentrated H₂SO₄ to 1.0 mL of concentrated HNO₃. Cool this mixture in the ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture over 20 g of crushed ice in a beaker.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL) until the aqueous layer is no longer acidic.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the nitrated product.

Self-Validation:

  • TLC Monitoring: A new spot with a lower Rf value compared to the starting material should appear.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Electrophilic Halogenation (Bromination)

Bromination introduces a bromine atom onto the aromatic ring, which can serve as a handle for subsequent metal-catalyzed cross-coupling reactions. The reaction typically uses molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[8]

Causality Behind Experimental Choices:

  • Lewis Acid (FeBr₃): The catalyst polarizes the Br-Br bond, making one bromine atom highly electrophilic and susceptible to attack by the electron-rich benzene ring.[8]

  • Anhydrous Conditions: The Lewis acid catalyst is highly sensitive to water. All glassware must be flame-dried, and anhydrous solvents should be used to prevent deactivation of the catalyst.

Detailed Protocol: Mono-Bromination

Materials:

  • 1,3,5-Tris(tert-butylthio)benzene

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Molecular Bromine (Br₂)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Aqueous sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1.0 g of 1,3,5-tris(tert-butylthio)benzene and 0.1 g of anhydrous FeBr₃ in 20 mL of anhydrous CCl₄.

  • Reagent Addition: In a dropping funnel, prepare a solution of 0.45 g (1.0 equivalent) of Br₂ in 5 mL of anhydrous CCl₄.

  • Reaction: Add the bromine solution dropwise to the reaction mixture at room temperature over 20 minutes. The red-brown color of bromine should fade as it is consumed.

  • Stirring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding 15 mL of aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Work-up: Transfer to a separatory funnel, separate the organic layer, and wash with water (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Self-Validation:

  • Visual Cue: Disappearance of the bromine color indicates consumption.

  • Characterization: Confirm the mass of the product via Mass Spectrometry to verify the incorporation of one bromine atom. Use NMR to confirm the substitution pattern.

Part 2: Oxidation of Thioether Linkages

The thioether groups can be selectively oxidized to sulfoxides (S=O) and then to sulfones (SO₂). This transformation dramatically alters the electronic properties of the substituents, converting them from strong electron-donating groups to powerful electron-withdrawing groups. This provides a powerful method to modulate the electronic character of the core.

G Thioether Core Thioether (Electron Donating) Sulfoxide Sulfoxide (Intermediate) Thioether->Sulfoxide 1 eq. Oxidant (e.g., H₂O₂) Sulfone Sulfone (Electron Withdrawing) Sulfoxide->Sulfone 1 eq. Oxidant (e.g., m-CPBA)

Caption: Stepwise oxidation of thioethers to sulfoxides and sulfones.

Protocol 3: Controlled Oxidation to Sulfoxides

Controlled oxidation to the sulfoxide level can be achieved by using one equivalent of a mild oxidizing agent per thioether group. Hydrogen peroxide is a common and green choice.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a controlled amount of the oxidant (e.g., 3 equivalents of H₂O₂ for the tris-thioether) is key to stopping the reaction at the sulfoxide stage.

  • Solvent: Acetic acid is often used as a solvent as it facilitates the oxidation process.

Detailed Protocol: Synthesis of Tris(tert-butylsulfinyl)benzene

Materials:

  • 1,3,5-Tris(tert-butylthio)benzene

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Glacial Acetic Acid

  • Sodium sulfite solution (Na₂SO₃)

Procedure:

  • Dissolution: Dissolve 1.0 g of 1,3,5-tris(tert-butylthio)benzene in 25 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Slowly add 1.0 mL (approx. 3.3 equivalents) of 30% H₂O₂ to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the more polar sulfoxide product by TLC.

  • Quenching: Quench any excess peroxide by adding saturated Na₂SO₃ solution until a starch-iodide test is negative.

  • Precipitation: Pour the reaction mixture into 100 mL of cold water. The sulfoxide product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or ethyl acetate.

Self-Validation:

  • IR Spectroscopy: Look for the appearance of a strong S=O stretching band around 1050 cm⁻¹.

  • NMR Spectroscopy: Expect a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the sulfinyl group.

Data Summary Table

ReactionReagentsKey ConditionsExpected Outcome
Nitration HNO₃, H₂SO₄0-10°C, 1 hrMono-nitration at C2 position
Bromination Br₂, FeBr₃Room temp, 2-4 hrMono-bromination at C2 position
Oxidation 3.3 eq. H₂O₂, Acetic AcidRoom temp, 12-24 hrTris-sulfoxide formation

Conclusion

The 1,3,5-tris(tert-butylthio)benzene core is a robust and versatile platform for chemical synthesis. The protocols outlined in this guide demonstrate two primary avenues for its functionalization: electrophilic attack on the aromatic ring and oxidation of the peripheral sulfur atoms. By carefully selecting reagents and controlling reaction conditions, researchers can precisely engineer the steric and electronic properties of this scaffold, unlocking its potential for a wide array of applications in drug discovery and materials science. Each protocol is designed as a self-validating system, with clear checkpoints for monitoring and characterization to ensure trustworthy and reproducible results.

References

  • Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel-Catalyzed C-S Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660. [Link]

  • Yadav, J., & Ghorai, P. (2022). Synthesis of aryl thioethers via transition-metal-catalysis. Tetrahedron Letters, 105, 154077. [Link]

  • Xu, B., Ling, S., Zheng, S., Feng, X., Dong, Y., & Hong, B. (2022). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. Organic Letters, 24(5), 1196–1201. [Link]

  • Ma, N.-N., Hu, X.-B., Wu, Y.-S., Zheng, Y.-W., & Xu, H. (2020). Nickel-Catalyzed Direct Cross-Coupling of Aryl Thioether with Aryl Bromide. Organic Letters, 22(11), 4443–4448. [Link]

  • Wang, C., Wang, Z., & Sun, K. (2015). Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. Chemical Communications, 51(63), 12566–12569. [Link]

  • van der Zwaag, D., van der Mee, L., van der Weegen, T., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(35), 7789-7797. [Link]

  • ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Tao, Y., Fishman, A., Bentley, D. H., & Raushel, F. M. (2000). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. Journal of Bacteriology, 182(14), 3822-3827. [Link]

  • Nguen, K. M., Chaikovskii, V. K., Filimonov, V. D., & Funk, A. A. (2012). Reaction of 1,3,5-Tri-tert-Butylbenzene with 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 48(6), 780–782. [Link]

  • PubChem. (n.d.). 1,3,5-Tris(tert-butylthio)benzene. Retrieved from [Link]

  • van der Zwaag, D., van der Mee, L., van der Weegen, T., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(35), 7789-7797. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

  • Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, 2002(8), 412-413. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Bellamy, A. J., Golding, P., & Ward, S. J. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research-S, (8), 412-413. [Link]

  • Clark, J. (n.d.). Halogenation of Benzene and Methylbenzene. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). Nitration of Benzene and Methylbenzene. Chemguide. Retrieved from [Link]

Sources

Application

Application Note and Protocol for the Column Chromatography Purification of 1,3,5-Tris(tert-butylthio)benzene

Abstract Introduction: The Rationale for Purifying 1,3,5-Tris(tert-butylthio)benzene 1,3,5-Tris(tert-butylthio)benzene is a sulfur-containing aromatic compound with a symmetrical substitution pattern that imparts unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for Purifying 1,3,5-Tris(tert-butylthio)benzene

1,3,5-Tris(tert-butylthio)benzene is a sulfur-containing aromatic compound with a symmetrical substitution pattern that imparts unique electronic and steric properties. The bulky tert-butyl groups and the presence of sulfur atoms make it a valuable building block in supramolecular chemistry, coordination chemistry, and the synthesis of novel organic materials. The purity of this compound is paramount, as trace impurities from its synthesis, such as incompletely substituted analogues or oxidation byproducts, can significantly impact the outcome of subsequent reactions and the properties of the resulting materials.

Column chromatography is the technique of choice for the purification of 1,3,5-Tris(tert-butylthio)benzene due to its high resolving power for nonpolar compounds. This guide will walk the user through a systematic approach to achieve optimal separation.

Foundational Principles: Designing the Purification Strategy

The successful purification of 1,3,5-Tris(tert-butylthio)benzene hinges on a clear understanding of its physicochemical properties and the principles of normal-phase chromatography.

2.1. Physicochemical Properties of 1,3,5-Tris(tert-butylthio)benzene

PropertyValueSource
Molecular FormulaC₁₈H₃₀S₃PubChem CID 22617206
Molecular Weight342.6 g/mol PubChem CID 22617206
AppearanceWhite to off-white solidTCI America
PolarityNonpolarInferred from structure

The nonpolar nature of the molecule, dominated by the benzene ring and bulky, hydrophobic tert-butyl groups, dictates the choice of a polar stationary phase (silica gel) and a nonpolar mobile phase. The sulfur atoms introduce a slight degree of polarity, which aids in the separation from even less polar impurities like residual starting materials.

2.2. The Logic of Solvent System Selection: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both more polar and less polar impurities, without requiring an excessively large volume of solvent.

For a nonpolar compound like 1,3,5-Tris(tert-butylthio)benzene, a good starting point for TLC analysis is a highly nonpolar solvent system, such as pure hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude 1,3,5-Tris(tert-butylthio)benzene. Adjustments to the scale of the column and solvent volumes can be made for different quantities of crude material.

3.1. Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel (60 Å, 230-400 mesh)Chromatography GradeSigma-Aldrich, Merck
HexanesACS Grade or higherFisher Scientific, VWR
Ethyl AcetateACS Grade or higherFisher Scientific, VWR
DichloromethaneACS Grade or higherFisher Scientific, VWR
Crude 1,3,5-Tris(tert-butylthio)benzeneN/ASynthesized in-house
TLC Plates (Silica Gel 60 F₂₅₄)N/AMerck, Millipore
Glass Chromatography Column (40-60 mm diameter)N/AKimble Chase, Ace Glass
Round Bottom FlasksN/APyrex, Kimble Chase
Test Tubes for Fraction CollectionN/AVWR
Rotary EvaporatorN/ABüchi, Heidolph

3.2. Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Column_Prep Column Packing (Slurry Method) TLC->Column_Prep Determines Eluent Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution and Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine_Evap Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Evap Identify Pure Fractions Final_Product Pure 1,3,5-Tris(tert-butylthio)benzene Combine_Evap->Final_Product

Caption: Workflow for the purification of 1,3,5-Tris(tert-butylthio)benzene.

3.3. Detailed Protocol

Step 1: TLC Analysis for Solvent System Determination

  • Prepare several developing chambers with different solvent systems. Good starting points for a nonpolar compound are:

    • 100% Hexanes

    • 99:1 Hexanes:Ethyl Acetate

    • 95:5 Hexanes:Ethyl Acetate

    • 98:2 Hexanes:Dichloromethane

  • Dissolve a small amount of the crude 1,3,5-Tris(tert-butylthio)benzene in a minimal amount of dichloromethane.

  • Spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under UV light (254 nm). The desired solvent system will give the main product spot an Rf value between 0.2 and 0.4.

Step 2: Column Preparation (Slurry Method)

  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).

  • In a beaker, prepare a slurry of silica gel in the chosen eluent (from Step 1). For a 1 g purification, approximately 50 g of silica gel is a good starting point. The consistency should be that of a milkshake.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand (approximately 1 cm) to the top of the silica bed to prevent disturbance during sample and eluent addition.

  • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude 1,3,5-Tris(tert-butylthio)benzene (e.g., 1 g) in a minimal amount of the eluent or a less polar solvent like hexanes.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the silica bed.

  • Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the crude material is transferred.

  • Once the sample has been absorbed into the silica, carefully add the eluent to the column to begin the elution process.

Step 4: Elution and Fraction Collection

  • Begin eluting the column by adding the chosen solvent system. Maintain a constant head of solvent above the silica bed.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Monitor the progress of the separation by spotting every few fractions onto a TLC plate and developing it.

Step 5: Analysis of Fractions and Product Isolation

  • Identify the fractions containing the pure 1,3,5-Tris(tert-butylthio)benzene by comparing their TLC spots to the Rf value of the desired product determined in Step 1.

  • Combine the pure fractions into a pre-weighed round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 1,3,5-Tris(tert-butylthio)benzene as a solid.

  • Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting and Expert Insights

  • Streaking on TLC: This may indicate that the compound is not fully dissolving in the spotting solvent or that the sample is too concentrated. Dilute the sample or use a slightly more polar spotting solvent.

  • Co-elution of Impurities: If impurities have similar polarities to the product, a less polar solvent system or a gradient elution may be necessary. Start with a very nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent.

  • Product Crashing Out on the Column: This can happen if the sample is not sufficiently soluble in the mobile phase. Ensure the chosen eluent is a good solvent for the compound at the concentration being loaded.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of 1,3,5-Tris(tert-butylthio)benzene using silica gel column chromatography. By understanding the underlying principles and carefully executing the experimental steps, researchers can obtain high-purity material essential for advancing their scientific endeavors.

References

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. National Center for Biotechnology Information. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed sulfenylation of aryl iodides with thiols. [Link]

Method

Application Notes &amp; Protocols for the Comprehensive Characterization of 1,3,5-Tris(tert-butylthio)benzene

Preamble: The Imperative for Rigorous Characterization 1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic sulfide. Its structural architecture, featuring a central benzene ring functionalized with...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Rigorous Characterization

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic sulfide. Its structural architecture, featuring a central benzene ring functionalized with three sterically bulky tert-butylthio groups, imparts unique physicochemical properties. These characteristics make it a molecule of interest in materials science as a potential building block for polymers, a stabilizer, or an intermediate in the synthesis of more complex structures. For researchers in materials science and drug development, unequivocally verifying the identity, purity, and stability of such a compound is not merely a procedural step but the foundation of reliable and reproducible science.

This document provides a multi-faceted analytical approach to the characterization of 1,3,5-Tris(tert-butylthio)benzene. It is designed for scientists who require not just protocols, but an understanding of the causality behind the chosen analytical strategies. Each technique described herein offers a unique piece of the structural puzzle, and together, they form a self-validating system to ensure the highest confidence in the material's quality.

Physicochemical Profile & Reference Data

A foundational step in any analytical endeavor is to collate the known properties of the analyte. This data serves as a benchmark against which experimental results are compared.

PropertyValueSource
IUPAC Name 1,3,5-tris(tert-butylsulfanyl)benzene[1]
CAS Number 260968-03-4[2]
Molecular Formula C₁₈H₃₀S₃[1][2]
Molecular Weight 342.62 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 131.0 - 135.0 °C[2]
Solubility Soluble in toluene[2]
Purity (Typical) >98.0% (by GC)[2]

Integrated Analytical Workflow

A comprehensive characterization relies on the synergy of multiple analytical techniques. Spectroscopic methods elucidate the molecular structure, chromatography assesses purity, and thermal analysis probes physical stability. The following diagram illustrates a logical workflow for a thorough analysis.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Thermal Properties Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Sample->MS Structural Elucidation HPLC HPLC-UV (Purity Assay) NMR->HPLC Confirm Identity in Chromatogram Final_Report Certificate of Analysis & Research Report NMR->Final_Report Structural Confirmation MS->HPLC MS->Final_Report Molecular Weight Confirmation HPLC->Final_Report Quantitative Purity Thermal Thermal Analysis (DSC/TGA) Thermal->Final_Report Thermal Stability & Melting Point

Caption: Integrated workflow for the characterization of 1,3,5-Tris(tert-butylthio)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and symmetry of atoms within the molecule. For a highly symmetric molecule like 1,3,5-Tris(tert-butylthio)benzene, NMR provides a simple yet definitive fingerprint.

¹H NMR Spectroscopy

Expected Results: Due to the C₃ symmetry of the molecule, all three aromatic protons are chemically equivalent, as are all 27 protons of the three tert-butyl groups. This leads to a very simple spectrum.

  • A singlet corresponding to the 3 aromatic protons (Ar-H).

  • A singlet corresponding to the 27 protons of the tert-butyl groups (-C(CH₃)₃).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3,5-Tris(tert-butylthio)benzene and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar organic molecules and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, although it is less critical for this simple spectrum.

  • Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm the 3:27 (or 1:9) proton ratio.

¹³C NMR Spectroscopy

Expected Results: The molecule's symmetry also simplifies the ¹³C spectrum. Four distinct carbon signals are expected:

  • One signal for the three equivalent aromatic carbons bonded to sulfur (C-S).

  • One signal for the three equivalent aromatic carbons bonded to hydrogen (C-H).

  • One signal for the three equivalent quaternary carbons of the tert-butyl groups (-C (CH₃)₃).

  • One signal for the nine equivalent methyl carbons of the tert-butyl groups (-C(CH₃ )₃).

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial to reduce acquisition time, given the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling collapses C-H coupling, resulting in sharp singlet signals for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum.

NMR Data Summary (Predicted)
¹H NMR (in CDCl₃) δ ~7.1-7.3 ppm (s, 3H, Ar-H ) δ ~1.3-1.5 ppm (s, 27H, -C(CH₃ )₃)
¹³C NMR (in CDCl₃) δ ~140-150 ppm (Ar-C -S) δ ~125-135 ppm (Ar-C -H) δ ~45-55 ppm (-C (CH₃)₃) δ ~30-35 ppm (-C(CH₃ )₃)

Mass Spectrometry (MS): Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this compound due to its volatility and thermal stability, as confirmed by its use as a GC purity standard[2].

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: A non-polar column is ideal for separating non-polar analytes like this one.

    • Inlet: Set the injector temperature to 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust ionization method that produces reproducible fragmentation patterns, creating a characteristic mass spectral fingerprint.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Data Interpretation:

  • Molecular Ion (M⁺•): Expect a clear peak at m/z = 342.6, corresponding to the molecular weight of C₁₈H₃₀S₃. The isotopic pattern should match the theoretical distribution for a molecule containing three sulfur atoms.

  • Key Fragments: The most likely fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57), leading to a prominent fragment ion at m/z = 285. Subsequent losses or rearrangements may also be observed.

Chromatographic Analysis: Purity Assessment

Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard, providing quantitative results.

Chromatography_Logic Analyte 1,3,5-Tris(tert-butylthio)benzene (in solution) HPLC_System HPLC System Analyte->HPLC_System Injection Detector UV-Vis Detector (λ = 254 nm) HPLC_System->Detector Elution Output Chromatogram (Absorbance vs. Time) Detector->Output Purity Purity Calculation (% Area) Output->Purity

Caption: Logical flow of purity analysis by HPLC-UV.

Protocol: Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. From this, prepare a working solution at 0.1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The non-polar C18 stationary phase is well-suited for retaining and separating non-polar to moderately polar organic molecules.

    • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm. Causality: The benzene ring is a strong chromophore that absorbs UV light, making 254 nm a common and effective wavelength for detection.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >98.0% is expected[2].

Thermal Analysis: Stability and Phase Transitions

Principle: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow and is ideal for determining melting point and other phase transitions. Thermogravimetric Analysis (TGA) measures mass changes and is used to assess thermal stability and decomposition temperature.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min. Causality: An inert nitrogen atmosphere prevents oxidative degradation of the sample during heating.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp heat from 25 °C to 160 °C at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The result should align with the literature value of 131-135 °C[2].

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp heat from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis: The TGA curve plots percent weight versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. This provides a quantitative measure of the compound's thermal stability.

Conclusion

The application of this comprehensive suite of analytical techniques—NMR, MS, HPLC, and Thermal Analysis—provides a robust and cross-validating characterization of 1,3,5-Tris(tert-butylthio)benzene. NMR confirms the molecular structure, MS verifies the molecular weight, HPLC quantifies purity, and DSC/TGA establish the melting point and thermal stability. Adherence to these protocols will ensure that researchers and developers are working with well-characterized, high-quality material, which is paramount for achieving reliable and meaningful scientific outcomes.

References

  • PubChem. Compound Summary for CID 15089, 1,3,5-Tri-tert-butylbenzene. National Center for Biotechnology Information. [Link]

  • Chem-Impex International. 1,3,5-Tri-tert-butylbenzene. Chem-Impex. [Link]

  • Nguen, T. T. H., et al. (2012). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 48(6), 781-784. [Link]

  • PubChem. Compound Summary for CID 22617206, 1,3,5-Tris(tert-butylthio)benzene. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols: 1,3,5-Tris(tert-butylthio)benzene in Coordination Chemistry

A Note to the Researcher: Extensive literature searches for detailed application notes, experimental protocols, and specific examples of the use of 1,3,5-Tris(tert-butylthio)benzene as a ligand in coordination chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Extensive literature searches for detailed application notes, experimental protocols, and specific examples of the use of 1,3,5-Tris(tert-butylthio)benzene as a ligand in coordination chemistry have yielded limited specific results. While the fundamental properties of this molecule are documented, its comprehensive application in forming and characterizing metal complexes is not widely published in readily accessible scientific literature.

Therefore, this guide will provide a foundational understanding of 1,3,5-Tris(tert-butylthio)benzene, including its synthesis and key characteristics. Where specific experimental data for its coordination complexes is unavailable, we will draw upon established principles of coordination chemistry and provide insights based on analogous tripodal sulfur-donor ligands. This approach aims to equip researchers with the necessary foundational knowledge to explore the potential of 1,3,5-Tris(tert-butylthio)benzene in their work.

Part 1: The Ligand: 1,3,5-Tris(tert-butylthio)benzene

Introduction

1,3,5-Tris(tert-butylthio)benzene is a symmetrically substituted aromatic thioether. Its molecular structure features a central benzene ring functionalized with three tert-butylthio groups at the 1, 3, and 5 positions. This arrangement provides a C3-symmetric, pre-organized platform of three soft sulfur donor atoms, making it an intriguing candidate as a tripodal ligand in coordination chemistry. The bulky tert-butyl groups can enforce a specific coordination geometry and provide steric protection to a coordinated metal center, potentially leading to unique reactivity and stability of the resulting metal complexes.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-Tris(tert-butylthio)benzene is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₃₀S₃[PubChem]
Molecular Weight 342.6 g/mol [PubChem]
IUPAC Name 1,3,5-tris(tert-butylsulfanyl)benzene[PubChem]
CAS Number 260968-03-4[PubChem]
Appearance (Not specified in available literature)
Solubility Expected to be soluble in common organic solvents(Inference)
Structural Diagram

The structure of 1,3,5-Tris(tert-butylthio)benzene is depicted below, illustrating the tripodal arrangement of the sulfur donor atoms.

Caption: Molecular structure of 1,3,5-Tris(tert-butylthio)benzene.

Part 2: Synthesis of 1,3,5-Tris(tert-butylthio)benzene

Proposed Synthetic Pathway

A likely precursor for the synthesis is 1,3,5-tribromobenzene. The reaction would involve the displacement of the bromide ions by the tert-butylthiolate anion.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_3_5_tribromobenzene 1,3,5-Tribromobenzene Reaction Reaction 1_3_5_tribromobenzene->Reaction tert_butyl_thiol tert-Butylthiol tert_butyl_thiol->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product 1,3,5-Tris(tert-butylthio)benzene Reaction->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for 1,3,5-Tris(tert-butylthio)benzene.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Materials:

  • 1,3,5-Tribromobenzene

  • tert-Butylthiol

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Thiolate Formation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylthiol (3.3 equivalents) in anhydrous DMF. To this solution, carefully add sodium hydride (3.3 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium tert-butylthiolate.

  • Substitution Reaction: To the solution of the thiolate, add a solution of 1,3,5-tribromobenzene (1 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Coordination Chemistry and Potential Applications

The three sulfur atoms of 1,3,5-Tris(tert-butylthio)benzene are positioned to act as a tripodal, tridentate ligand, capable of coordinating to a single metal center. The soft nature of the sulfur donors suggests a preference for soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

Expected Coordination Modes

The most probable coordination mode is a facial (fac) arrangement, where the three sulfur atoms bind to three adjacent coordination sites on the metal. This would create a "claw-like" complex.

Coordination_Mode cluster_ligand 1,3,5-Tris(tert-butylthio)benzene M M S1 S M->S1 S2 S M->S2 S3 S M->S3 L1 L M->L1 L2 L M->L2 L3 L M->L3

Method

Application Notes &amp; Protocols: The Strategic Role of 1,3,5-Trisubstituted Benzenes in Advanced Organic Electronics

Abstract The C₃-symmetric, 1,3,5-trisubstituted benzene core is a foundational building block in the design of high-performance organic electronic materials. Its unique star-shaped architecture imparts a combination of d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The C₃-symmetric, 1,3,5-trisubstituted benzene core is a foundational building block in the design of high-performance organic electronic materials. Its unique star-shaped architecture imparts a combination of desirable properties, including high thermal stability, isotropic charge transport, and excellent film-forming capabilities, while allowing for precise tuning of optoelectronic characteristics through peripheral functionalization. This guide provides an in-depth exploration of the synthesis, characterization, and application of these molecules, with a primary focus on their pivotal role in Organic Light-Emitting Diodes (OLEDs), along with detailed, field-proven protocols for device fabrication and material characterization.

The 1,3,5-Trisubstituted Benzene Core: A Privileged Scaffold

The benzene ring, substituted at the 1, 3, and 5 positions, creates a planar and highly symmetric core. This is not merely a structural curiosity; it is a strategic design choice that directly addresses several key challenges in organic electronics. Unlike linear, one-dimensional molecules which often suffer from anisotropic properties dependent on molecular orientation, the two-dimensional, star-shaped architecture of these compounds leads to more isotropic material properties.[1][2] This is critical for achieving reproducible and uniform performance in thin-film devices.

The key advantages conferred by this scaffold include:

  • High Thermal Stability: The rigid, compact nature of the central core often results in materials with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). This is essential for device longevity, preventing morphological degradation under the heat generated during operation.

  • Defined Molecular Structure: As discrete, monodisperse molecules, they offer perfect batch-to-batch reproducibility, a significant advantage over polydisperse conjugated polymers.[1][2] This ensures consistent performance in scaled manufacturing.

  • Tunable Optoelectronics: The true power of this scaffold lies in the ability to attach various functional "arms" to the central core. By strategically choosing substituents, one can precisely control the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), triplet energy levels, and charge transport characteristics (hole-transporting or electron-transporting).[3][4]

  • Excellent Film-Forming Properties: The non-planar, propeller-like structures that often result from bulky substituents can disrupt intermolecular π-π stacking. This prevents crystallization in thin films, leading to the formation of stable, amorphous glasses—a crucial requirement for long-lasting OLEDs.

Caption: The C₃-symmetric 1,3,5-trisubstituted benzene core.

Synthesis: Building the Star-Shaped Architecture

The synthesis of these materials is typically achieved through convergent or divergent approaches, often employing transition-metal-catalyzed cross-coupling reactions. A common and versatile strategy involves the cyclotrimerization of substituted acetophenones or the functionalization of a pre-formed 1,3,5-trihalobenzene core.

For example, 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCP), a widely used hole-transport and host material, is synthesized via the Ullmann condensation of 1,3,5-tribromobenzene with carbazole.[5] Another important precursor, 1,3,5-tris(4-hydroxyphenyl)benzene, can be prepared from 4-hydroxyacetophenone, providing reactive hydroxyl groups for further functionalization.[6][7]

Synthesis_Workflow Generalized Synthesis & Purification Workflow Start Starting Materials (e.g., 1,3,5-Trihalobenzene, Functional Arms) Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Ullmann) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification Cascade Crude->Purification Column Column Chromatography (Removes bulk impurities) Purification->Column Step 1 Recrystal Recrystallization (Improves purity) Column->Recrystal Step 2 Sublimation Gradient Sublimation (Achieves >99.9% purity for device fabrication) Recrystal->Sublimation Step 3 Final Device-Grade Material Sublimation->Final

Caption: Generalized workflow for synthesis and purification.

Application Focus: Organic Light-Emitting Diodes (OLEDs)

The impact of 1,3,5-trisubstituted benzenes is most profound in the field of OLEDs, where they serve multiple critical functions. Their wide energy gap and high triplet energy make them exceptional host materials for phosphorescent emitters, ensuring efficient energy transfer and preventing triplet exciton quenching.

Key Roles in OLEDs:
  • Host Material: In the emissive layer (EML), the host matrix facilitates charge transport and provides an energetic environment for the phosphorescent guest (dopant) to emit light efficiently. For green and blue PhOLEDs, a host with high triplet energy (>2.7 eV) is required. Derivatives of 1,3,5-triazine are often used for this purpose.[8]

  • Hole Transport Layer (HTL): Carbazole-functionalized derivatives like TCP exhibit excellent hole mobility and thermal stability, making them ideal for transporting holes from the anode to the emissive layer.[5]

  • Electron Transport Layer (ETL): By attaching electron-withdrawing groups (e.g., cyano, triazine, benzimidazole) to the benzene core, the LUMO level can be lowered, creating materials with excellent electron mobility suitable for ETLs.[8][9][10]

Performance Data of Representative Materials

The table below summarizes the performance of OLEDs utilizing materials based on the 1,3,5-trisubstituted core, demonstrating their capability to achieve high efficiencies.

Device RoleMaterial CoreDopant/EmitterMax. EQE (%)Max. Current Eff. (cd/A)ColorReference
Host2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)(PPy)₂Ir(acac)17.559.0Green[8][9]
Host2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)(PPy)₂Ir(acac)14.450.6Green[8]
HostDonor-substituted 1,3,5-triazinesFIrpicN/Aup to 21Blue[4]

EQE: External Quantum Efficiency

Protocol 1: Fabrication of a Green Phosphorescent OLED (PhOLED)

This protocol describes the fabrication of a standard multilayer PhOLED using thermal evaporation. The 1,3,5-trisubstituted benzene derivative serves as the host material in the emissive layer.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Organic materials: Hole-injection layer (HIL), Hole-transport layer (HTL), Emissive Layer Host (e.g., T2T), Green Phosphorescent Dopant (e.g., Ir(ppy)₃), Electron-transport layer (ETL), Electron-injection layer (EIL, e.g., LiF), Cathode (e.g., Al)

  • Substrate cleaning solvents: Deionized water, isopropyl alcohol, acetone

  • UV-Ozone cleaner

  • Glovebox system for encapsulation

  • Source meter and photometer for device characterization

Methodology:

  • Substrate Cleaning (Causality: Critical for film adhesion and preventing electrical shorts):

    • Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately transfer to a UV-Ozone cleaner and treat for 10 minutes to increase the ITO work function and remove residual organic contaminants.

  • Thin Film Deposition (Causality: Precise thickness control is key to device performance):

    • Load the cleaned substrates and all organic/inorganic materials into the thermal evaporation chamber.

    • Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.

    • Sequentially deposit the layers according to the device architecture. Monitor the deposition rate and thickness using a quartz crystal microbalance.

      • HIL: Deposit 10 nm. Rate: 0.1 Å/s.

      • HTL: Deposit 40 nm. Rate: 0.2 Å/s.

      • EML: Co-evaporate the 1,3,5-trisubstituted host material with the phosphorescent dopant. Deposit 30 nm.

        • Rationale: The host:dopant ratio is critical. A typical ratio is 90:10 by weight. The deposition rates must be precisely controlled to achieve this ratio (e.g., 0.18 Å/s for host, 0.02 Å/s for dopant).

      • ETL: Deposit 30 nm. Rate: 0.2 Å/s.

      • EIL (LiF): Deposit 1 nm. Rate: 0.05 Å/s.

      • Cathode (Al): Deposit 100 nm. Rate: 1.0 Å/s.

  • Encapsulation (Causality: Protects the reactive organic layers from oxygen and moisture):

    • Without breaking vacuum, transfer the completed devices into an inert nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-cured epoxy and a glass lid.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) EIL->Cathode ETL ETL (30 nm) ETL->EIL EML EML (30 nm) Host: 1,3,5-Trisubstituted Benzene Dopant: Phosphorescent Emitter EML->ETL Light_Out Light Emission EML->Light_Out HTL HTL (40 nm) HTL->EML HIL HIL (10 nm) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Typical multilayer OLED device architecture.

Broader Applications: OFETs and OPVs

While OLEDs are a primary application, the unique properties of 1,3,5-trisubstituted benzenes make them valuable in other areas of organic electronics.

  • Organic Field-Effect Transistors (OFETs): Their defined structure and good film-forming properties can lead to well-ordered semiconductor layers, which is crucial for achieving high charge carrier mobility. Their versatility allows for the design of both p-type and n-type semiconductor materials.[5]

  • Organic Photovoltaics (OPVs): In OPVs, these molecules can be used as electron donor or acceptor materials.[11] Star-shaped molecules can offer advantages in light absorption and in forming the ideal bulk heterojunction (BHJ) morphology required for efficient exciton dissociation and charge extraction.[5][11]

Essential Material Characterization Protocols

Validating the properties of a newly synthesized 1,3,5-trisubstituted benzene is a prerequisite for its use in any device.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
  • Objective: To determine the HOMO and LUMO energy levels.

  • Methodology:

    • Prepare a ~1 mM solution of the compound in a dry, degassed solvent (e.g., dichloromethane or THF) containing 0.1 M of a supporting electrolyte (e.g., TBAPF₆).

    • Use a standard three-electrode setup (glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).

    • Record the cyclic voltammogram, scanning to measure the first oxidation and reduction potentials.

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate energy level calculation.

    • Calculate HOMO and LUMO from the onset potentials of oxidation and reduction, respectively.

Protocol 3: Photophysical Characterization (UV-Vis and Photoluminescence)
  • Objective: To determine the optical bandgap and emission properties.

  • Methodology:

    • Prepare a dilute solution (~10⁻⁵ M) of the compound in a suitable solvent (e.g., toluene).

    • Record the UV-Vis absorption spectrum to find the absorption maximum (λmax) and the absorption edge, from which the optical bandgap can be estimated.

    • Record the photoluminescence (PL) spectrum by exciting the sample at its λmax. This provides the emission color and quantum yield.

    • To determine the triplet energy (essential for PhOLED hosts), measure the phosphorescence spectrum at low temperature (77 K).

Conclusion and Future Outlook

The 1,3,5-trisubstituted benzene scaffold is a cornerstone of modern organic electronics material design. Its inherent symmetry, stability, and synthetic flexibility provide a powerful platform for creating molecules with precisely tailored properties. From highly efficient and stable OLEDs to novel semiconductor materials for transistors and solar cells, these star-shaped compounds continue to drive innovation. Future research will likely focus on developing new functional "arms" to push performance boundaries further, particularly in achieving deep-blue, stable emitters and enhancing charge mobilities for next-generation flexible and transparent electronics.

References

  • Vertex AI Search. (n.d.). Understanding 1,3,5-Tri(9H-carbazol-9-yl)benzene: Properties for OLED & Organic Electronics.
  • Vertex AI Search. (n.d.). OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene.
  • BenchChem. (n.d.). The Pivotal Role of 1,3,5-Tris(4-cyanophenyl)benzene Core in Advanced Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Benzene-1,3,5-triol at 105 K.
  • Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects.
  • ResearchGate. (n.d.). A 1,3,5-trisubstitued benzene with linear chains made of alternating....
  • Google Patents. (n.d.). US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
  • RSC Publishing. (n.d.). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs.
  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs....
  • MDPI. (2023). New Benzotrithiophene-Based Molecules as Organic P-Type Semiconductor for Small-Molecule Organic Solar Cells.
  • ResearchGate. (n.d.). Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.
  • Chemical Society Reviews (RSC Publishing). (2010). Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics.
  • Accounts of Chemical Research (ACS Publications). (2019). Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications.
  • ResearchGate. (n.d.). REVIEW ARTICLE: Star-Shaped π-Conjugated Oligomers and Their Applications in Organic Electronics and Photonics.

Sources

Application

Application Notes and Protocols for High-Yield Synthesis of Aromatic Sulfur Compounds

Introduction: The Enduring Significance of Aromatic Sulfur Compounds Aromatic sulfur compounds are a cornerstone of modern chemistry, with their prevalence in pharmaceuticals, agrochemicals, and advanced materials contin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Aromatic Sulfur Compounds

Aromatic sulfur compounds are a cornerstone of modern chemistry, with their prevalence in pharmaceuticals, agrochemicals, and advanced materials continually driving the demand for efficient and high-yield synthetic methodologies. From life-saving drugs to organic light-emitting diodes (OLEDs), the unique electronic and structural contributions of the sulfur atom within an aromatic framework impart critical properties. Historically, the synthesis of these compounds has been hampered by harsh reaction conditions, limited functional group tolerance, and modest yields. However, the advent of transition-metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds, offering milder, more versatile, and significantly higher-yielding pathways.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of state-of-the-art experimental setups for the high-yield synthesis of aromatic sulfur compounds. We will delve into the mechanistic underpinnings of key catalytic systems, provide detailed, field-proven protocols, and offer insights into the causal relationships between reaction components and outcomes. Our focus is on empowering researchers to not only replicate these methods but also to rationally design new synthetic strategies.

I. Palladium-Catalyzed C-S Cross-Coupling: The Workhorse of Aryl Sulfide Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, represent the most robust and widely employed methods for the synthesis of aryl sulfides.[1] These reactions exhibit remarkable functional group tolerance and consistently deliver high yields, making them indispensable tools in complex molecule synthesis.

The Catalytic Cycle: A Dance of Oxidation and Reduction

The efficacy of palladium-catalyzed C-S coupling hinges on a well-defined catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[2]

  • Ligand Exchange/Thiolate Binding: The halide on the palladium complex is displaced by a thiolate anion (RS⁻), which is generated in situ from the corresponding thiol and a base.

  • Reductive Elimination: The aryl and thiolate ligands on the palladium center couple, forming the desired aryl sulfide (Ar-SR) and regenerating the active Pd(0) catalyst.[3] This is often the rate-determining step of the catalytic cycle.[3]

Buchwald-Hartwig C-S Coupling Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(SR)L Ar-Pd(II)(SR)L Ar-Pd(II)(X)L->Ar-Pd(II)(SR)L Ligand Exchange (R-SH, Base) Ar-Pd(II)(SR)L->Pd(0)L Reductive Elimination Ar-S-R Ar-S-R Ar-Pd(II)(SR)L->Ar-S-R Product Formation Ar-X Ar-X R-SH R-SH Base Base Copper-Catalyzed C-S Coupling Cu(I)X Cu(I)X Cu(I)SR Cu(I)SR Cu(I)X->Cu(I)SR Ligand Exchange (R-SH, Base) Ar-Cu(III)(X)(SR) Ar-Cu(III)(X)(SR) Cu(I)SR->Ar-Cu(III)(X)(SR) Oxidative Addition (Ar-X) Ar-Cu(III)(X)(SR)->Cu(I)X Reductive Elimination Ar-S-R Ar-S-R Ar-Cu(III)(X)(SR)->Ar-S-R Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3,5-Tris(tert-butylthio)benzene

Welcome to the technical support center for the synthesis of 1,3,5-Tris(tert-butylthio)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tris(tert-butylthio)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this sterically hindered thioether. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.

Introduction to the Synthesis

The synthesis of 1,3,5-Tris(tert-butylthio)benzene typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an aryl halide, such as 1,3,5-trichlorobenzene, with a sulfur nucleophile, in this case, sodium tert-butylthiolate. The success of this synthesis is highly dependent on carefully controlled reaction conditions to overcome the steric hindrance imposed by the bulky tert-butyl groups and to prevent side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Q1: What is the most common starting material for the synthesis of 1,3,5-Tris(tert-butylthio)benzene?

A1: The most common and commercially available starting material is 1,3,5-trichlorobenzene.[1][2] It serves as a suitable electrophile for the nucleophilic aromatic substitution reaction with sodium tert-butylthiolate.

Q2: What are the key challenges in the synthesis of 1,3,5-Tris(tert-butylthio)benzene?

A2: The primary challenges are steric hindrance from the bulky tert-butyl groups, which can slow down the reaction rate, and the potential for incomplete substitution, leading to a mixture of mono-, di-, and tri-substituted products. Overcoming these challenges requires careful optimization of reaction conditions.

Q3: How can I prepare the sodium tert-butylthiolate nucleophile?

A3: Sodium tert-butylthiolate is typically prepared in situ by reacting tert-butylthiol with a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like THF, DMF, or dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, thereby increasing its reactivity.[3][4]

Q5: How does temperature affect the reaction yield?

A5: Elevated temperatures are often required to overcome the activation energy of the reaction, especially with sterically hindered substrates. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, temperature optimization is critical.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nucleophile. 2. Low reaction temperature. 3. Poor quality starting materials.1. Ensure the sodium tert-butylthiolate is freshly prepared and handled under inert conditions to prevent oxidation. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. 3. Verify the purity of 1,3,5-trichlorobenzene and tert-butylthiol.
Incomplete Substitution (Mixture of Products) 1. Insufficient amount of nucleophile. 2. Short reaction time. 3. Steric hindrance preventing full substitution.1. Use a slight excess of sodium tert-butylthiolate (e.g., 3.3 equivalents) to drive the reaction to completion. 2. Extend the reaction time and monitor the disappearance of the partially substituted intermediates. 3. Consider using a higher boiling point solvent to allow for higher reaction temperatures.
Presence of Side Products (e.g., Oxidation of Thiol) 1. Presence of oxygen or moisture in the reaction. 2. Reaction temperature is too high.1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.
Difficult Product Isolation/Purification 1. Similar polarities of the desired product and byproducts. 2. Oily or waxy product consistency.1. Utilize column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient) for purification. 2. Recrystallization from a suitable solvent (e.g., ethanol or methanol) may help in obtaining a solid product.

Experimental Protocol: Synthesis of 1,3,5-Tris(tert-butylthio)benzene

This protocol provides a step-by-step method for the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1,3,5-Trichlorobenzene181.451.81 g10 mmol
Sodium Hydride (60% dispersion in mineral oil)24.001.32 g33 mmol
tert-Butylthiol90.193.0 mL33 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • Preparation of the Nucleophile:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.32 g, 33 mmol).

    • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF (30 mL) to the flask.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add tert-butylthiol (3.0 mL, 33 mmol) dropwise to the suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 1,3,5-trichlorobenzene (1.81 g, 10 mmol) in anhydrous THF (20 mL).

    • Slowly add the solution of 1,3,5-trichlorobenzene to the freshly prepared sodium tert-butylthiolate solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 12-24 hours to complete.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 1,3,5-Tris(tert-butylthio)benzene as a white solid.

Visualizing the Workflow

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification NaH Sodium Hydride NaStBu Sodium tert-butylthiolate NaH->NaStBu Reacts with tBuSH tert-Butylthiol tBuSH->NaStBu THF_prep Anhydrous THF THF_prep->NaStBu Product 1,3,5-Tris(tert-butylthio)benzene NaStBu->Product Reacts with TCB 1,3,5-Trichlorobenzene TCB->Product THF_reac Anhydrous THF THF_reac->Product Quench Quench with Water Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Troubleshooting_Tree cluster_solutions Solutions Start Low Yield or Incomplete Reaction Check_Nucleophile Check Nucleophile Activity Start->Check_Nucleophile Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Reaction Time Start->Check_Time Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Sol_Nucleophile Use freshly prepared nucleophile under inert atmosphere Check_Nucleophile->Sol_Nucleophile Sol_Temp Increase temperature incrementally Check_Temp->Sol_Temp Sol_Time Extend reaction time Check_Time->Sol_Time Sol_Stoichiometry Use slight excess of nucleophile Check_Stoichiometry->Sol_Stoichiometry

Caption: Troubleshooting decision tree for low yield issues.

References

Sources

Optimization

Identifying and minimizing side products in tri-substituted benzene synthesis

Welcome to the Technical Support Center for the synthesis of tri-substituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of elec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tri-substituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution (EAS) to create specific tri-substituted isomers. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot your reactions, minimize side products, and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the regioselectivity of electrophilic aromatic substitution on di-substituted benzene rings, which is the crucial step in synthesizing tri-substituted products.

Q1: I'm trying to add a third substituent to a di-substituted benzene ring. How do I predict where it will add?

A1: The position of the third substituent is determined by the combined directing effects of the two existing groups.[1] These effects can either be reinforcing or competing.

  • Reinforcing Effects: If both substituents direct the incoming electrophile to the same position, a single major product is expected. For example, in p-nitrotoluene, the methyl group is an ortho, para-director and the nitro group is a meta-director. Both groups direct the incoming electrophile to the position ortho to the methyl group and meta to the nitro group, resulting in a single primary product.[1]

  • Competing Effects: When the directing effects of the two groups oppose each other, the more powerful activating group will dictate the position of substitution.[1] For instance, in p-methylphenol, both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directors. However, the hydroxyl group is a much stronger activator, so the incoming electrophile will be directed to the position ortho to the -OH group.[1]

Q2: What makes a substituent "activating" or "deactivating," and how does this relate to its directing effect?

A2: The reactivity of a substituted benzene ring towards an electrophile is influenced by the electron-donating or electron-withdrawing nature of the substituent.[2][3]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of reaction compared to benzene.[2][3][4][5] Activating groups are typically ortho, para-directors.[6][7][8] This is because they can stabilize the carbocation intermediate (the arenium ion) through resonance or inductive effects when the electrophile attacks the ortho and para positions.[4][9]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate.[2][3][4][5] Most deactivating groups are meta-directors.[6][7] This is because attack at the meta position results in a more stable carbocation intermediate compared to attack at the ortho or para positions, which would place the positive charge adjacent to the electron-withdrawing group.[9]

  • Halogens: An Exception: Halogens are a unique case as they are deactivating yet direct incoming electrophiles to the ortho and para positions.[6][8][10] Their inductive effect withdraws electron density, thus deactivating the ring. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion for ortho and para attack.[10][11]

Q3: My reaction is producing a mixture of isomers. What are the main factors that control the ortho:para ratio?

A3: While electronic effects determine the ortho, para direction, the ratio of these isomers is primarily governed by steric hindrance .[1][12][13]

  • The ortho positions are closer to the existing substituent, which can physically block the approach of the incoming electrophile.[14]

  • As the size of either the existing substituent or the incoming electrophile increases, the proportion of the para product generally increases due to reduced steric hindrance at that position.[11][13] For example, nitration of tert-butylbenzene yields a significantly higher percentage of the para isomer compared to the nitration of toluene because the tert-butyl group is much bulkier than the methyl group.[1]

Q4: I'm observing unexpected side products in my Friedel-Crafts reaction. What could be the cause?

A4: Friedel-Crafts reactions, both alkylation and acylation, are powerful tools for C-C bond formation but are prone to specific side reactions.

  • Friedel-Crafts Alkylation:

    • Polyalkylation: The alkyl group being added is an activating group. This makes the product more reactive than the starting material, leading to the addition of multiple alkyl groups.[15][16]

    • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. If a more stable carbocation can be formed through a hydride or alkyl shift, rearrangement will occur, leading to an isomeric product.[15][16][17] For example, alkylating benzene with 1-chloropropane will yield isopropylbenzene as the major product.

    • Substrate Limitations: Friedel-Crafts alkylation fails with strongly deactivated rings (e.g., nitrobenzene) or rings containing amino groups (-NH₂, -NHR, -NR₂), as the lone pair on the nitrogen coordinates with the Lewis acid catalyst and deactivates the ring.[15][16]

  • Friedel-Crafts Acylation:

    • Stoichiometric Catalyst: The product of a Friedel-Crafts acylation is a ketone, which forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). Therefore, a stoichiometric amount of the catalyst is required.[17]

    • Substrate Limitations: Similar to alkylation, acylation does not proceed on aromatic rings that are less reactive than mono-halobenzenes.[18] Aryl amines are also incompatible due to complex formation with the catalyst.[18]

Section 2: Troubleshooting Guides - The "How"

This section provides practical, step-by-step guidance to address common issues encountered during the synthesis of tri-substituted benzenes.

Troubleshooting Guide 1: Poor Regioselectivity - Getting the Wrong Isomer

Problem: The major product of your reaction is not the desired tri-substituted isomer.

Root Cause Analysis and Solutions:

  • Re-evaluate Directing Group Effects:

    • Action: Carefully assess the electronic properties of the two substituents on your starting material. Are they both activating, both deactivating, or one of each?

    • Rationale: The interplay of these directing effects is the primary determinant of the substitution pattern.[1] Misjudging the relative activating/deactivating strength of the existing groups is a common pitfall.

    • Workflow:

      directing_effects start Analyze Di-substituted Starting Material reinforcing Reinforcing Effects? start->reinforcing competing Competing Effects? reinforcing->competing No single_product Single Major Product Expected reinforcing->single_product Yes strongest_activator Identify Strongest Activating Group competing->strongest_activator Yes predict_product Predict Major Product competing->predict_product No (Similar Strength) -> Mixture strongest_activator->predict_product

      Caption: Decision workflow for predicting regioselectivity.

  • Employ a Blocking Group Strategy:

    • Action: If direct substitution consistently yields the wrong isomer, consider temporarily blocking the undesired reactive site. Sulfonic acid (-SO₃H) and tert-butyl groups are commonly used for this purpose.[14][19][20]

    • Rationale: By installing a reversible blocking group at a highly reactive position (e.g., the para position), you can force the subsequent substitution to occur at a less reactive site (e.g., the ortho position). The blocking group is then removed in a subsequent step.[14][20]

    • Experimental Protocol: Ortho-Bromination of Anisole using a Sulfonic Acid Blocking Group

      • Sulfonation (Blocking Step): Treat anisole with fuming sulfuric acid (SO₃ in H₂SO₄) at room temperature. The bulky sulfonic acid group will predominantly add to the less sterically hindered para position.

      • Bromination: To the p-methoxybenzenesulfonic acid, add bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The bromine will now be directed to the available ortho position.

      • De-sulfonation (Deblocking Step): Heat the resulting 2-bromo-4-methoxybenzenesulfonic acid in dilute sulfuric acid. This will remove the sulfonic acid group, yielding the desired ortho-bromoanisole.[14]

Troubleshooting Guide 2: Formation of Multiple Products and Low Yield

Problem: Your reaction produces a complex mixture of isomers and/or poly-substituted products, resulting in a low yield of the desired compound.

Root Cause Analysis and Solutions:

  • Control Reaction Conditions:

    • Action: Lower the reaction temperature and slowly add the electrophile.

    • Rationale: Electrophilic aromatic substitutions are often exothermic. Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically controlled product. Slow addition of the electrophile can help to prevent localized high concentrations that can lead to side reactions and poly-substitution.

  • Modify the Synthetic Route:

    • Action: Consider altering the order in which you introduce the substituents.

    • Rationale: The directing effects of the substituents are paramount. Introducing a meta-directing group first, followed by an ortho, para-director, will result in a different isomer than if the order were reversed.[20]

    • Example: Synthesis of m-bromonitrobenzene

      • Incorrect Route: Brominating benzene first (to get bromobenzene, an o,p-director) and then nitrating will yield a mixture of o- and p-bromonitrobenzene.

      • Correct Route: Nitrating benzene first (to get nitrobenzene, a m-director) and then brominating will yield the desired m-bromonitrobenzene as the major product.[20]

  • For Friedel-Crafts Alkylation - Switch to Acylation-Reduction:

    • Action: If polyalkylation or carbocation rearrangement is an issue, use a Friedel-Crafts acylation followed by a reduction step.[17][21]

    • Rationale: The acyl group (-COR) is a deactivating group, which prevents further substitution on the ring.[15][16] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[17] This two-step process avoids both polyalkylation and rearrangement issues.

    • Workflow Diagram:

      Caption: Acylation-reduction workflow to avoid side products.

Section 3: Data Tables for Quick Reference

Table 1: Directing Effects of Common Substituents
Substituent GroupNameActivating/DeactivatingDirecting Effect
-NH₂, -NHR, -NR₂AminoStrongly Activatingortho, para
-OHHydroxylStrongly Activatingortho, para
-ORAlkoxyStrongly Activatingortho, para
-NHCORAmidoModerately Activatingortho, para
-RAlkylWeakly Activatingortho, para
-F, -Cl, -Br, -IHaloWeakly Deactivatingortho, para
-CHO, -CORCarbonylModerately Deactivatingmeta
-CO₂H, -CO₂RCarboxyl, EsterModerately Deactivatingmeta
-SO₃HSulfonic AcidStrongly Deactivatingmeta
-CNCyanoStrongly Deactivatingmeta
-NO₂NitroStrongly Deactivatingmeta
-NR₃⁺Quaternary AmmoniumStrongly Deactivatingmeta

This table is a summary based on information from multiple sources.[6][8][22][23]

References

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015). Chemistry LibreTexts. [Link]

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Ortho, Para, Meta - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • 18.6 Directing Effects of Substituted Benzenes - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

  • Effect of Substituent on Reactivity of Benzene for JEE - Vedantu. (n.d.). Vedantu. [Link]

  • Video: Directing and Steric Effects in Disubstituted Benzene Derivatives - JoVE. (2023). JoVE. [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups - YouTube. (2018). YouTube. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Activating Groups and Deactivating Groups - Furman Chemistry 120 - PBworks. (n.d.). PBworks. [Link]

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Blocking groups in the synthesis of aromatic compounds - JYX. (n.d.). JYX Digital Repository. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - NIH. (n.d.). National Institutes of Health. [Link]

  • introduction to regioselectivity in aromatic reactions - YouTube. (2019). YouTube. [Link]

  • A New Benzene Synthesis for 1,3- and 1,3,5-Substitution. (n.d.). ACS. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity | PNAS. (n.d.). PNAS. [Link]

  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (2021). YouTube. [Link]

  • Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • How do you control regioselectivity in polyunsaturated systems? - YouTube. (2025). YouTube. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents. (n.d.).
  • Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. (2022). Study.com. [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of di- and tri-substituted benzenes - BrainKart. (2018). BrainKart. [Link]

  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.). University of Missouri-St. Louis. [Link]

  • 17: Electrophilic Attack on Derivatives of Benzene: Substituents Control Regioselectivity - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). YouTube. [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 1,3,5-Tris(tert-butylthio)benzene

Welcome to the technical support center for the synthesis of 1,3,5-Tris(tert-butylthio)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tris(tert-butylthio)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this synthesis. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

The synthesis of 1,3,5-Tris(tert-butylthio)benzene, a sterically hindered aromatic thioether, typically proceeds via a metal-catalyzed cross-coupling reaction. A common approach involves the reaction of a 1,3,5-trihalobenzene with a tert-butylthiolate salt. This guide will focus on troubleshooting a hypothetical, yet representative, palladium-catalyzed Buchwald-Hartwig amination-type reaction.

Hypothetical Reaction Protocol

A plausible synthetic route for 1,3,5-Tris(tert-butylthio)benzene is the palladium-catalyzed reaction of 1,3,5-tribromobenzene with sodium tert-butylthiolate.

Reaction Scheme:

Reagents and Conditions:

ComponentRoleTypical Molar Equivalents
1,3,5-TribromobenzeneStarting material1.0
Sodium tert-butylthiolateNucleophile3.3 - 3.6
Pd₂(dba)₃Palladium catalyst0.02 - 0.05
XantphosLigand0.04 - 0.10
Sodium tert-butoxideBase3.3 - 3.6
Toluene or DioxaneSolventAnhydrous
TemperatureReaction condition80 - 110 °C
Reaction TimeReaction condition12 - 24 hours

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My reaction shows low or no conversion of the starting material, 1,3,5-tribromobenzene. What are the likely causes?

A1: Low or no conversion is a frequent issue and can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of this transformation. Its inactivity is a primary suspect.

    • Oxidation of the Ligand: Phosphine ligands like Xantphos are susceptible to oxidation, which can poison the catalyst. Ensure your ligand is stored under an inert atmosphere and handled using Schlenk techniques.

    • Improper Catalyst Activation: The active Pd(0) species is generated in situ from the Pd(II) precatalyst. This activation can be hindered by impurities.

  • Reagent Quality:

    • Thiolate Degradation: Sodium tert-butylthiolate is a strong nucleophile but is also sensitive to air and moisture, which can lead to its oxidation to di-tert-butyl disulfide.[1] Use freshly prepared or commercially available thiolate and handle it under inert conditions.

    • Solvent Purity: The presence of water in your solvent can lead to side reactions and catalyst deactivation. Always use anhydrous solvents.

  • Reaction Conditions:

    • Insufficient Temperature: Cross-coupling reactions often have a significant activation energy barrier. If the reaction temperature is too low, the reaction may not proceed at a reasonable rate. Consider a modest increase in temperature, but be mindful of potential side reactions.

Q2: I am observing the formation of mono- and di-substituted products, but the reaction is not proceeding to the desired 1,3,5-Tris(tert-butylthio)benzene. How can I drive the reaction to completion?

A2: The formation of incompletely substituted products is a classic challenge in the synthesis of sterically hindered polysubstituted arenes. The bulky tert-butyl groups of the newly installed thioether moieties sterically shield the remaining bromine atoms, making subsequent substitutions progressively more difficult.

Troubleshooting Workflow for Incomplete Substitution

start Incomplete Substitution Observed increase_equivalents Increase Equivalents of Thiolate and Base start->increase_equivalents Steric hindrance slows later substitutions increase_catalyst Increase Catalyst and Ligand Loading increase_equivalents->increase_catalyst higher_temp Increase Reaction Temperature increase_catalyst->higher_temp prolong_time Prolong Reaction Time higher_temp->prolong_time check_mixing Ensure Efficient Stirring prolong_time->check_mixing outcome Full Substitution Achieved? check_mixing->outcome success Isolate Product outcome->success Yes failure Re-evaluate Ligand/Catalyst System outcome->failure No

Caption: Logical workflow for troubleshooting incomplete substitution.

  • Increase Reagent Stoichiometry: A higher concentration of the tert-butylthiolate can help to overcome the steric hindrance by increasing the frequency of successful nucleophilic attacks. Try increasing the equivalents of both sodium tert-butylthiolate and the base.

  • Increase Catalyst Loading: A higher catalyst concentration can increase the overall reaction rate.

  • Prolonged Reaction Time and Higher Temperature: Given the steric hindrance, the reaction may simply require more time and energy to proceed to completion.

Q3: My crude product is a complex mixture, and I am struggling with purification. What are the likely byproducts and how can I purify my desired product?

A3: Purification is often a significant hurdle. The main byproducts you are likely to encounter are:

  • Di-tert-butyl disulfide: Formed from the oxidation of the thiolate.

  • Mono- and di-substituted intermediates: 1-bromo-3,5-bis(tert-butylthio)benzene and 1,3-dibromo-5-(tert-butylthio)benzene.

  • Unreacted 1,3,5-tribromobenzene.

Purification Strategy:

MethodTarget for RemovalRationale
Aqueous Workup Inorganic saltsRemoves sodium bromide and excess base.
Column Chromatography All byproductsThis will be your primary purification method. Due to the similar polarities of the desired product and the byproducts, a high-resolution silica gel column with a carefully optimized non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) will be necessary.
Recrystallization Disulfide and partially substituted productsIf a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain highly pure 1,3,5-Tris(tert-butylthio)benzene.

Troubleshooting Purification:

crude_product Crude Product Mixture - 1,3,5-Tris(tert-butylthio)benzene - Di-tert-butyl disulfide - Mono/Di-substituted intermediates - 1,3,5-Tribromobenzene column_chromatography Column Chromatography Eluent: Hexanes/EtOAc gradient crude_product->column_chromatography Initial Separation fractions Collected Fractions - Early fractions: Less polar byproducts - Middle fractions: Product - Late fractions: More polar impurities column_chromatography->fractions Separation by Polarity recrystallization Recrystallization Solvent System: e.g., Ethanol/DCM fractions->recrystallization Further Purification pure_product {Pure 1,3,5-Tris(tert-butylthio)benzene} recrystallization->pure_product Final Product

Caption: A typical purification workflow for 1,3,5-Tris(tert-butylthio)benzene.

Q4: I suspect a side reaction is occurring, possibly involving the tert-butyl group. Is this likely, and what would be the products?

A4: While less common under typical Buchwald-Hartwig conditions, de-tert-butylation can occur under harsh acidic or high-temperature conditions, although this is more relevant for tert-butyl ethers and esters.[2] In the context of this synthesis, a more likely side reaction involving the tert-butyl group would be elimination from a tert-butyl halide if it were used as a starting material, which is not the case here. The primary side reaction to be concerned with is the oxidation of the thiolate.

Experimental Protocols

Preparation of Sodium tert-butylthiolate

This should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) to the THF.

  • Add tert-butylthiol dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • The resulting solution of sodium tert-butylthiolate can be used directly or the solvent can be removed under vacuum to yield the salt as a white solid.

References

  • Shakeel, K. M. et al. (2018). An overview on the synthesis of thioethers. Synthetic Communications, 48(12), 1357-1384. [Link]

  • Li, B. et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. [Link]

Sources

Optimization

Technical Support Center: Purification of Sterically Crowded Aromatic Molecules

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of sterically crowded aromatic molecules. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of sterically crowded aromatic molecules. This guide is designed for researchers, scientists, and drug development professionals who frequently grapple with the separation of these complex structures. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your daily laboratory work.

Introduction: The Challenge of Steric Crowding

Sterically crowded aromatic molecules, characterized by bulky substituents or twisted polycyclic frameworks, present significant purification hurdles. Their rigid, often non-planar, three-dimensional structures can impede the molecular interactions that underpin most separation techniques. This steric hindrance can lead to poor resolution in chromatography, difficulty in forming well-ordered crystals, and the co-elution of closely related isomers.[1][2][3] This guide provides a systematic approach to troubleshooting these common issues.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address the common problems you may be facing at the bench.

Column Chromatography: "My spots are overlapping on the TLC plate, and the column is not giving any separation."

This is a frequent frustration when dealing with sterically hindered aromatics. The bulky groups can shield the polar functionalities, leading to similar retention factors for different compounds.

Why is this happening?

Steric hindrance can prevent effective interaction between the analyte and the stationary phase (e.g., silica gel).[2] The bulky substituents may block access to polar functional groups that would normally interact with the silica surface, causing the molecules to travel down the column at similar rates, regardless of minor differences in their polarity.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent System:

    • Increase Solvent Polarity Gradually: A subtle change in the mobile phase composition can sometimes be enough to resolve closely eluting spots.

    • Introduce an Aromatic Solvent: Solvents like toluene can engage in π-π stacking interactions with your aromatic compounds, offering an alternative separation mechanism to the standard polar interactions with silica.[4]

    • Utilize a Ternary Solvent System: A mixture of a non-polar solvent (e.g., hexane), a moderately polar solvent (e.g., dichloromethane or ethyl acetate), and a highly polar solvent (e.g., methanol) can provide a more nuanced mobile phase to exploit small differences in polarity.

  • Modify the Stationary Phase:

    • Switch to a Different Stationary Phase: If silica gel fails, consider alternatives like alumina (which has different surface acidity) or reverse-phase C18 silica.[5] For reverse-phase chromatography, you will be working with polar mobile phases.

    • Use Silver Nitrate Impregnated Silica Gel: For compounds with double bonds, silver nitrate-impregnated silica can offer enhanced separation based on the interaction of the silver ions with the π-systems.

  • Optimize Column Parameters:

    • Decrease the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can improve resolution.

    • Increase the Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.

    • Dry Loading vs. Wet Loading: For samples that are not highly soluble in the mobile phase, dry loading onto a small amount of silica can lead to a tighter initial band and better separation.[4]

Crystallization: "My compound oils out or forms an amorphous powder instead of crystals."

The formation of a well-ordered crystal lattice is often hindered by the awkward shapes of sterically crowded molecules. They may struggle to pack efficiently, leading to the formation of oils (supersaturated solutions) or amorphous solids.

Why is this happening?

Crystallization requires molecules to align in a highly ordered, repeating pattern. Bulky substituents can physically prevent the molecules from getting close enough to form these stable interactions, favoring a disordered, amorphous state or remaining as a supersaturated oil.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Use a Solvent Pair: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[6]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[7]

    • Consider Solvents with Similar Functional Groups: A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[6]

  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Rapid cooling often leads to precipitation rather than crystallization.[8] Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further in a refrigerator or freezer. Insulating the flask can help slow the cooling process.

    • Use a Dewar: For very slow cooling, placing the crystallization flask in a Dewar filled with a warm solvent can provide excellent insulation.

  • Induce Nucleation:

    • Scratching the Glass: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seeding: If you have a few small crystals, adding them to a supersaturated solution can induce the growth of larger crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I separate atropisomers of my sterically hindered biaryl compound?

A1: Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[9] Due to their chiral nature and often similar polarities, their separation requires specialized techniques. Chiral chromatography is the most common and effective method.[10][11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives). Method development often involves screening different chiral columns and mobile phases.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to HPLC for chiral separations.[12] It uses supercritical CO2 as the main mobile phase, often with a small amount of a polar modifier like methanol.

Q2: My aromatic compound is very non-polar and difficult to purify with standard silica gel chromatography. What are my options?

A2: For highly non-polar compounds, traditional normal-phase chromatography can be challenging as the compounds may have very low retention. Here are some alternatives:

  • Reverse-Phase Chromatography: Using a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water) is often effective for non-polar compounds.

  • Alumina Chromatography: Alumina can be a good alternative to silica and is available in acidic, neutral, and basic forms, offering different selectivity.[5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution.[13] For large, bulky aromatic molecules, this can be a viable option, especially for separating oligomers or polymers from smaller impurities.

Q3: I am observing significant tailing of my aromatic compound on the HPLC column. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase. For aromatic compounds, this can be due to interactions with residual silanol groups on the silica support.

  • Use a Low-pH Mobile Phase: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.

  • Choose an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column.

  • Increase the Ionic Strength of the Mobile Phase: Adding a salt to the mobile phase can sometimes help to mask the secondary interaction sites on the stationary phase.

  • Try a Different Stationary Phase: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions and may reduce tailing.[14]

Part 3: Data and Workflow Visualizations

Table 1: Common Solvent Systems for Crystallization of Aromatic Compounds
Solvent(s)PolarityBoiling Point (°C)Notes
TolueneNon-polar111Good for many aromatic compounds due to π-π interactions.
Heptane/Ethyl AcetateNon-polar/PolarVariableA common solvent pair for inducing crystallization.
Dichloromethane/HexanePolar/Non-polarVariableAnother effective solvent pair for crystallization.
EthanolPolar78Can be a good choice for more polar aromatic compounds.
AcetonitrilePolar82Useful for moderately polar aromatics.
Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing an appropriate purification strategy for a sterically crowded aromatic molecule.

Caption: A decision tree to guide the selection of a suitable purification method.

References

  • Wikipedia. (n.d.). Steric effects. Retrieved January 21, 2026, from [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved January 21, 2026, from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulating steric hindrance in difunctionalized porous aromatic frameworks for the selective separation of Pb(II). Retrieved January 21, 2026, from [Link]

  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved January 21, 2026, from [Link]

  • PubMed. (1998, February 1). Determination of polycyclic aromatic hydrocarbons in waters by use of supercritical fluid chromatography coupled on-line to solid-phase extraction with disks. Retrieved January 21, 2026, from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020, March 18). (PDF) Chapter 12, Chiral Liquid Chromatography. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 21, 2026, from [Link]

  • YouTube. (2021, May 17). Substituent Effects on Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022, October 4). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Fast analysis of derivatives of polycyclic aromatic hydrocarbons in soil by ultra-high performance supercritical fluid chromatography. Retrieved January 21, 2026, from [Link]

  • BTL. (2023, December 10). Unveiling the World of Chirality: Exploring Chiral Molecules and Chromatography. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis eBooks. (n.d.). Polycyclic Aromatic Hydrocarbons | 1 | Chromatographic Analysis of Env. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • ERIC. (n.d.). A Rapid and Innovative Method for the Identification of Aromatic and Anti-aromatic Nature of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • Cryo-EM Facility, University of Basel. (n.d.). Guide for crystallization. Retrieved January 21, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved January 21, 2026, from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aromatic, Antiaromatic, or Nonaromatic Compounds. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020, April 15). Feasibility of supercritical fluid extraction-supercritical fluid chromatography mass spectrometry for the determination of polycyclic aromatic hydrocarbons in particulate matter samples. Retrieved January 21, 2026, from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved January 21, 2026, from [Link]

  • Waters Corporation. (n.d.). Alternative Method Development Techniques. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?. Retrieved January 21, 2026, from [Link]

  • Princeton University, The Knowles Group. (2018, June 9). Atropisomers. Retrieved January 21, 2026, from [Link]

  • Reddit. (2023, February 14). Functional groups that enhance crystallinity. Retrieved January 21, 2026, from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (2021, November 8). Size exclusion chromatography of aromatic compounds in high-boiling petroleum samples. Retrieved January 21, 2026, from [Link]

  • Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024, December 29). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023, September 1). Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 1,3,5-Tris(tert-butylthio)benzene Production

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 1,3,5-Tris(tert-butylthio)benzene....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 1,3,5-Tris(tert-butylthio)benzene. As a molecule with a unique sterically hindered and sulfur-rich structure, its synthesis presents specific challenges that require careful control over reaction parameters. This document provides in-depth troubleshooting advice and detailed protocols to navigate these complexities effectively.

Synthesis Overview

The most practical and scalable synthesis of 1,3,5-Tris(tert-butylthio)benzene involves a two-stage process. First, a stable and symmetric precursor, 1,3,5-trichlorobenzene (sym-TCB), is synthesized. Second, sym-TCB undergoes a triple nucleophilic aromatic substitution (SNAr) with a tert-butylthiolate salt. This workflow is outlined below.

G Overall Synthesis Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thiolation Reaction A Aniline B Chlorination & Diazotization A->B  e.g., NaNO2, H2SO4  from 2,4,6-trichloroaniline [1] C 1,3,5-Trichlorobenzene (sym-TCB) B->C F Nucleophilic Aromatic Substitution (SNAr) C->F  Polar Aprotic Solvent  (e.g., DMF, NMP) D tert-Butanethiol E Thiolate Salt Formation D->E  Base (e.g., NaH, NaOH) E->F G 1,3,5-Tris(tert-butylthio)benzene F->G

Caption: High-level workflow for the two-stage synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures. The underlying principle for a successful tris-substitution is activating the aryl halide and ensuring the nucleophile (thiolate) is potent and available.

Q1: My reaction has stalled. Analysis (TLC/GC-MS) shows a mixture of mono-, di-, and tri-substituted products, with significant starting material remaining. What's wrong?

A1: This is a classic sign of insufficient reactivity, which can stem from several sources:

  • Insufficient Base or Wet Reagents: The tert-butylthiolate is the active nucleophile. If the base used to deprotonate the thiol (e.g., sodium hydride, sodium hydroxide) was old, insufficient, or if the solvent contains water, the thiolate concentration will be too low for the reaction to proceed to completion. The SNAr reaction is highly sensitive to the nucleophile's concentration and strength.

  • Low Reaction Temperature: Each subsequent substitution on the benzene ring is progressively more difficult due to increasing steric hindrance from the bulky tert-butylthio groups. While starting the reaction at a moderate temperature is wise, you will likely need to increase the temperature (e.g., from 80°C to 120-140°C in DMF) to drive the reaction to the tris-substituted product.

  • Poor Solvent Choice: The solvent must be polar and aprotic (e.g., DMF, NMP, DMSO) to dissolve the thiolate salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Using a non-polar or protic solvent will severely inhibit the reaction rate.

Troubleshooting Steps:

  • Check Reagents: Ensure your base is fresh and reactive. Use anhydrous solvents to prevent quenching the thiolate.

  • Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments, monitoring the progress by TLC or GC-MS every 2-4 hours.

  • Add More Nucleophile: If the temperature increase is ineffective, consider adding another portion (0.1-0.2 equivalents) of freshly prepared thiolate to the reaction mixture.

Q2: My reaction mixture has turned dark brown/black, and I'm getting a low yield of an impure product. What happened?

A2: Dark coloration often indicates side reactions or product degradation, common during high-temperature SNAr reactions.

  • Solvent Degradation: DMF can decompose at high temperatures (>150°C), especially in the presence of strong bases, to form dimethylamine, which can act as a competing nucleophile or cause further side reactions.

  • Oxidation of Thiolate: The tert-butylthiolate anion is susceptible to oxidation, especially at high temperatures if oxygen is present in the reaction atmosphere. This can lead to the formation of di-tert-butyl disulfide, which will reduce the amount of available nucleophile and complicate purification.

  • Thermal Decomposition: The final product itself may have limited thermal stability over extended reaction times at very high temperatures.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Nitrogen or Argon to prevent oxidation. Degas your solvent before use.

  • Optimize Temperature and Time: Aim for the lowest temperature and shortest reaction time necessary to achieve full conversion. It is better to run the reaction for 24 hours at 120°C than for 6 hours at 160°C.

  • Consider a More Stable Solvent: If high temperatures are unavoidable, switch from DMF to a more thermally stable solvent like NMP or sulfolane.

Q3: I'm observing a significant amount of di-tert-butyl disulfide as a byproduct. How can I prevent this?

A3: Disulfide formation is a direct result of thiolate oxidation. The primary cause is the presence of an oxidant, most commonly atmospheric oxygen.

Causality: 2 R-S⁻ + O₂ + 2 H⁺ → R-S-S-R + 2 H₂O (Simplified)

This side reaction consumes two equivalents of your active nucleophile for every mole of disulfide formed, drastically reducing reaction efficiency.

Preventative Measures:

  • Rigorous Inert Atmosphere: This is non-negotiable. Use Schlenk line techniques or a glovebox. Ensure all reagents and solvents are properly degassed.

  • Fresh Nucleophile Preparation: Prepare the sodium tert-butylthiolate in situ or immediately before use. Do not store it for extended periods.

  • Reagent Purity: Ensure the tert-butanethiol starting material is pure and free from existing disulfide. Consider distilling it if its purity is questionable.

FAQs: Scale-Up and Process Optimization

Q1: What are the primary safety concerns when scaling up this process?

A1: The main hazards are associated with the reagents:

  • tert-Butanethiol: Possesses an extremely foul and pervasive odor. It is also flammable and toxic. All manipulations should be performed in a high-efficiency fume hood. Any glassware or equipment that comes into contact with it should be quenched with bleach or hydrogen peroxide before being removed from the hood.

  • Sodium Hydride (NaH): A common base for forming the thiolate, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (like hexanes) under an inert atmosphere before use.

  • Exothermic Reaction: The deprotonation of the thiol and the SNAr reaction can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely.

Q2: How can I effectively monitor the reaction during a large-scale run?

A2: Direct sampling and analysis are key.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment. A good mobile phase is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). You should be able to resolve the starting material (sym-TCB), the mono-, di-, and tris-substituted products. The Rf value will decrease as more polar thioether groups are added.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for quantitative analysis. It allows you to determine the precise ratio of all species in the reaction mixture and confirm their identities. This data is crucial for deciding when the reaction is complete and for calculating yield.

Q3: My final product is an off-white solid that is difficult to purify by column chromatography. What are my options?

A3: Column chromatography of this relatively non-polar compound can be challenging on a large scale. Recrystallization is often a more effective and scalable purification method.

  • Solvent Screening: Test a variety of solvents. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, or a mixed solvent system like hexanes/ethyl acetate.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it hot through a pad of celite.[1]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[1]

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

G Troubleshooting Logic for Low Conversion Start Low Yield or Incomplete Reaction Check_T Is Reaction Temp > 120°C? Start->Check_T Check_Atmosphere Is System Under Strictly Inert Atmosphere? Check_T->Check_Atmosphere Yes Increase_T ACTION: Increase Temperature to 120-140°C. Monitor. Check_T->Increase_T No Check_Base Was Base Fresh & Used in >3.1 eq? Check_Atmosphere->Check_Base Yes Improve_Inert ACTION: Degas Solvent. Improve N2/Ar Purge. Check_Atmosphere->Improve_Inert No Add_Base ACTION: Use Fresh Base. Ensure Stoichiometry. Check_Base->Add_Base No Failure Consult Process Chemistry Expert Check_Base->Failure Yes Success Problem Resolved Increase_T->Success Improve_Inert->Success Add_Base->Success

Caption: Decision tree for diagnosing and solving low reaction conversion.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trichlorobenzene (sym-TCB)

This procedure is adapted from established methods for preparing sym-TCB via diazotization.[2]

Materials:

  • 2,4,6-Trichloroaniline

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂), 50% solution

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, slowly add 2,4,6-trichloroaniline to a 5:1 molar excess of 70% sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 molar equivalents) in water dropwise, maintaining the temperature between 0-5°C. The formation of the diazonium salt is critical and temperature-sensitive.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Reduction: Slowly add the diazonium salt solution to a vigorously stirred solution of hypophosphorous acid (7.5 molar equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. A precipitate of sym-TCB should form.

  • Workup: Filter the solid product and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by steam distillation.

Protocol 2: Synthesis of 1,3,5-Tris(tert-butylthio)benzene

Materials:

  • 1,3,5-Trichlorobenzene (sym-TCB)

  • tert-Butanethiol (t-BuSH)

  • Sodium Hydride (NaH), 60% dispersion in oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Preparation: Under a strict nitrogen atmosphere, suspend NaH (3.3 molar equivalents) in a three-necked flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous DMF to the washed NaH. Cool the suspension to 0°C in an ice bath.

  • Slowly add tert-butanethiol (3.2 molar equivalents) dropwise via syringe. Vigorous hydrogen evolution will occur. Stir the mixture at 0°C for 1 hour after the addition is complete to ensure full formation of the sodium tert-butylthiolate.

  • SNAr Reaction: Add a solution of sym-TCB (1.0 molar equivalent) in a small amount of anhydrous DMF to the thiolate suspension.

  • Slowly heat the reaction mixture to 120°C and maintain this temperature. Monitor the reaction progress every 4-6 hours using GC-MS. The reaction may take 24-48 hours to reach completion.

  • Workup: After the reaction is complete (as judged by the disappearance of starting material and intermediates), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated NH₄Cl solution to neutralize any unreacted base.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 1,3,5-Tris(tert-butylthio)benzene as a white to off-white solid.[3]

Data Summary Table
ParameterStage 1: sym-TCB SynthesisStage 2: Thiolation
Key Reagents 2,4,6-Trichloroaniline, NaNO₂, H₃PO₂sym-TCB, t-BuSH, NaH
Solvent 70% H₂SO₄Anhydrous DMF
Temperature 0-5°C (diazotization), RT (reduction)120-140°C
Typical Reaction Time 12-16 hours24-48 hours
Monitoring Method Visual (precipitation)GC-MS, TLC
Expected Yield 70-85%60-80%
Purity (Post-Purification) >98% (GC)>98.0% (GC)[3]

References

  • Singh, B. et al. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research.
  • Google Patents. US4368340A - Process for producing 1,3,5-trichlorobenzene.
  • PrepChem.com. Synthesis of 1,3,5-trichlorobenzene. Available at: [Link]

  • Wikipedia. 1,3,5-Trichlorobenzene. Available at: [Link]

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. Available at: [Link]

  • PureSynth. 135-Tris(Tert-Butylthio)Benzene 98.0%(GC). Available at: [Link]

Sources

Optimization

Choice of base for the deprotonation of tert-butylthiol in synthesis

Welcome to the technical support guide for the selective deprotonation of tert-butylthiol. This resource is designed for chemistry professionals engaged in synthesis and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective deprotonation of tert-butylthiol. This resource is designed for chemistry professionals engaged in synthesis and drug development. Here, we address common challenges and frequently asked questions to ensure your experiments are efficient, safe, and reproducible. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning your synthesis.

Q1: What is the pKa of tert-butylthiol and why is it important? The acidity of a thiol is a critical parameter for selecting an appropriate base. The pKa of tert-butylthiol is approximately 11.2.[1] This value indicates it is a significantly stronger acid than an alcohol like tert-butanol (pKa ~17) but a weak acid overall.[2][3] For effective deprotonation, the fundamental principle of acid-base chemistry must be applied: the reaction equilibrium will favor the formation of the weaker acid.[4] Therefore, you must choose a base whose conjugate acid has a pKa value substantially higher than 11.2.[5]

Q2: Which common laboratory bases are strong enough to deprotonate tert-butylthiol? Several bases are suitable, ranging from moderate to extremely strong. The choice depends on the required completeness of the reaction, solvent compatibility, and safety considerations.

  • Hydroxides (e.g., NaOH, KOH): With a conjugate acid (H₂O) pKa of ~14-15.7, hydroxides are strong enough to deprotonate tert-butylthiol significantly.[2][3][5]

  • Alkoxides (e.g., NaOMe, NaOEt, KOtBu): These are also effective, with conjugate acid (alcohol) pKa values in the range of 15-17.[2]

  • Hydrides (e.g., NaH, LiH): With a conjugate acid (H₂) pKa of ~35, metal hydrides will deprotonate tert-butylthiol essentially irreversibly and quantitatively.[2][6] They are an excellent choice for generating the thiolate salt cleanly.

  • Amides (e.g., NaNH₂): Sodium amide is a very strong base (conjugate acid NH₃ pKa ~35) and will also provide complete deprotonation.[2][7]

  • Organolithiums (e.g., n-BuLi, t-BuLi): While extremely effective (conjugate acid pKa >50), these are often unnecessarily strong and are pyrophoric, requiring specialized handling techniques.[2][8][9]

Q3: What are the characteristics of the resulting tert-butylthiolate anion? The product of the deprotonation is the tert-butylthiolate anion, (CH₃)₃CS⁻. This species is an excellent nucleophile.[3][10] Due to the polarizability and larger size of the sulfur atom compared to oxygen, it is a "soft" nucleophile and a weaker base than a corresponding alkoxide.[3] This property makes it highly effective in Sₙ2 reactions with alkyl halides to form thioethers, often with minimal competition from elimination (E2) reactions.[3][6]

Q4: Can I use organometallic reagents like Grignards to deprotonate tert-butylthiol? Yes, a Grignard reagent (R-MgX) can deprotonate tert-butylthiol. The conjugate acid of a Grignard reagent is an alkane (pKa ~50), making it a very strong base. In fact, one of the early preparations of tert-butylthiol involved the reaction of a Grignard reagent with sulfur to form the thiolate, which was then protonated.[1][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the procedure, offering causes and actionable solutions.

Issue 1: Incomplete Deprotonation or Low Yield of Thiolate Product

  • Potential Cause 1: Incorrect Base Selection. The chosen base may not be strong enough to drive the equilibrium sufficiently towards the thiolate product.

    • Solution: Consult the pKa data below. Ensure the pKa of your base's conjugate acid is at least 2-3 units higher than that of tert-butylthiol (~11.2) for a favorable equilibrium. For quantitative deprotonation, a much larger difference is required (e.g., using NaH).

  • Potential Cause 2: Presence of Water. Many bases, particularly hydrides and organolithiums, react violently or are quenched by water. Moisture in the glassware, solvent, or tert-butylthiol itself will consume the base, leading to incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. If necessary, distill the tert-butylthiol before use. The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Steric Hindrance. The bulky tert-butyl group can sterically hinder the approach of a similarly bulky base.[12][13][14]

    • Solution: If using a sterically demanding base (e.g., lithium diisopropylamide, LDA), consider switching to a smaller, highly reactive base like sodium hydride (NaH), which is a solid-phase reagent where the reaction occurs on the crystal surface, minimizing steric issues.

Table 1: Comparison of Common Bases for Deprotonation of tert-Butylthiol
BaseFormulaConjugate AcidConjugate Acid pKaSuitability & Comments
Sodium HydroxideNaOHH₂O~14-15.7[2][5]Sufficient for significant deprotonation. Equilibrium is established.
Potassium tert-ButoxideKOtBut-BuOH~17[2]Stronger than hydroxides. Good choice in aprotic solvents like THF.
Sodium HydrideNaHH₂~35[2][6]Excellent choice. Provides quantitative, irreversible deprotonation. Heterogeneous reaction. Safe to handle with proper technique.
n-Butyllithiumn-BuLiButane~50[2]Overkill & Hazardous. Extremely effective but pyrophoric. Can react with ethereal solvents. Requires low temperatures and expert handling.[8]
Lithium DiisopropylamideLDADiisopropylamine~36[2]Very strong, but sterically hindered. Generally used for kinetic deprotonation of C-H acids.

Issue 2: Formation of Disulfide Byproduct

  • Potential Cause: Oxidation. Thiolates are highly susceptible to oxidation, which couples two molecules to form a disulfide (t-Bu-S-S-Bu).[6][10] This is often mediated by atmospheric oxygen.

    • Solution: The most critical preventative measure is to maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, from reagent addition to workup. Degassing the solvent prior to use can also be beneficial.

Issue 3: Uncontrolled Reaction or Exotherm with Pyrophoric Bases

  • Potential Cause: Improper Reagent Addition. Very strong bases like n-BuLi or t-BuLi react extremely rapidly and exothermically.[8] Adding them too quickly can cause the reaction temperature to rise uncontrollably.

    • Solution: Always perform the reaction in a flask equipped with a magnetic stirrer, a thermometer, and a means of cooling (e.g., an ice-water or dry ice/acetone bath). Add the organolithium reagent dropwise via syringe or cannula, carefully monitoring the internal temperature.[9][15] Never allow the temperature to exceed the recommended limits for the reaction.

Visual Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate the core reaction and a decision-making process for base selection.

Diagram 1: Deprotonation Mechanism

Deprotonation tBuSH tert-Butylthiol (t-BuSH) tBuS tert-Butylthiolate (t-BuS⁻) tBuSH->tBuS Deprotonation dummy1 Base Base (B:) BaseH Conjugate Acid (B-H⁺) Base->BaseH Protonation dummy2 dummy1->dummy2

Caption: General equilibrium for the deprotonation of tert-butylthiol.

Diagram 2: Workflow for Base Selection

BaseSelection start Start: Deprotonate t-BuSH quant Is quantitative deprotonation required? start->quant pka_check Choose base where pKa(Conj. Acid) >> 11.2 quant->pka_check Yes base_alkoxide Use KOtBu or NaOMe quant->base_alkoxide No (Equilibrium OK) sterics Are there steric constraints in subsequent steps? pka_check->sterics safety Are you equipped for pyrophoric reagents? sterics->safety No base_small Use NaH (small footprint) sterics->base_small Yes base_NaH Use NaH or LiH safety->base_NaH No base_BuLi Use n-BuLi / t-BuLi at low temp safety->base_BuLi Yes

Caption: Decision tree for selecting an appropriate base.

Experimental Protocol: Deprotonation using Sodium Hydride

This protocol describes the generation of a sodium tert-butylthiolate solution in Tetrahydrofuran (THF), a common precursor for subsequent synthetic steps.

Materials:

  • tert-Butylthiol, (CH₃)₃CSH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (for washing NaH)

  • Round-bottom flask, flame-dried

  • Magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

Procedure:

  • Preparation of NaH:

    • Under an inert atmosphere, weigh the required amount of NaH dispersion into the flame-dried round-bottom flask.

    • Add anhydrous hexane via syringe to suspend the NaH. Stir for 5 minutes, then stop stirring and allow the NaH to settle.

    • Carefully remove the hexane supernatant containing the mineral oil via cannula or a syringe with a long needle. Repeat this washing step two more times to ensure all mineral oil is removed.

    • Briefly dry the washed NaH under a stream of inert gas or under vacuum to remove residual hexane.

  • Reaction Setup:

    • Add anhydrous THF to the flask containing the washed NaH to achieve the desired final concentration (e.g., 0.5 M).

    • Place the flask in an ice-water bath (0 °C) and begin stirring.

  • Deprotonation:

    • Using a syringe, draw up 1.0 equivalent of tert-butylthiol.

    • Add the tert-butylthiol to the stirred NaH/THF suspension dropwise over 10-15 minutes.

    • Vigorous bubbling (H₂ gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated fume hood and the gas is vented safely through the bubbler.[16][17]

  • Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion. The cessation of H₂ evolution is a good indicator.

    • The resulting solution/suspension of sodium tert-butylthiolate is now ready for use in the subsequent synthetic step.

References

  • Ataman Kimya. (n.d.). TERT-BUTYL MERCAPTAN. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butylthiol. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Chegg. (2022, April 20). Solved Which of the following bases are strong enough to | Chegg.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

  • UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Thiolate. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Scribd. (n.d.). Base Strength and pKa Values Guide. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl mercaptan. PubChem. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]

  • Grokipedia. (n.d.). tert-Butylthiol. Retrieved from [Link]

  • ResearchGate. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Supplementary Information S1 Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). SU SOP Template for tert-Butyllithium. Retrieved from [Link]

  • Giles, G. I., & Jacob, C. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed steric order of reactivity for tert‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 75-66-1,2-Methyl-2-propanethiol. Retrieved from [Link]

  • Wikipedia. (2024). Methane. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Thiols: A Senior Application Scientist's Guide to 1,3,5-Tris(tert-butylthio)benzene and 1,3,5-Benzenetrithiol

In the realm of materials science, coordination chemistry, and drug development, the precise architecture of molecular building blocks is paramount. For researchers working with self-assembled monolayers (SAMs), metal-or...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science, coordination chemistry, and drug development, the precise architecture of molecular building blocks is paramount. For researchers working with self-assembled monolayers (SAMs), metal-organic frameworks (MOFs), and novel organic materials, the choice between a reactive functional group and its protected precursor can dictate the success of an experiment. This guide provides an in-depth comparison of two closely related aromatic sulfur compounds: the highly reactive 1,3,5-benzenetrithiol and its stabilized, protected counterpart, 1,3,5-Tris(tert-butylthio)benzene.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective application. The following table summarizes their key characteristics.

Property1,3,5-Benzenetrithiol1,3,5-Tris(tert-butylthio)benzene
Molecular Formula C₆H₆S₃[1][2]C₁₈H₃₀S₃[3]
Molecular Weight 174.31 g/mol [4]342.6 g/mol [3]
Appearance Yellow crystalline solid[1]White to off-white solid
Odor Strong, pungent thiophenol odor[1]Less pronounced odor
Reactivity Highly reactive, prone to oxidation[1]Stable, requires deprotection for reactivity
Solubility Soluble in many organic solvents like alcohols and ethers; insoluble in water at room temperature.[1]Soluble in a range of organic solvents

The Core Distinction: Reactivity vs. Stability

The central difference between 1,3,5-benzenetrithiol and 1,3,5-Tris(tert-butylthio)benzene lies in the presence of the tert-butyl protecting groups on the sulfur atoms of the latter. This structural modification has profound implications for the stability, handling, and application of these molecules.

1,3,5-Benzenetrithiol: The Reactive Workhorse

1,3,5-Benzenetrithiol is a versatile building block in supramolecular chemistry and materials science.[1] Its three thiol (-SH) groups are poised for coordination with metal ions or for forming disulfide bonds. However, this high reactivity comes at a cost. The thiol groups are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of disulfides and other oxidized species.[5][6] This oxidative instability necessitates stringent handling procedures, including the use of inert atmospheres (e.g., argon or nitrogen) and deoxygenated solvents to maintain the integrity of the compound.[5][6] Furthermore, its strong, unpleasant odor is a significant practical consideration in a laboratory setting, requiring the use of well-ventilated fume hoods and appropriate waste disposal protocols.[7][8]

1,3,5-Tris(tert-butylthio)benzene: The Stable Precursor

In contrast, 1,3,5-Tris(tert-butylthio)benzene represents a more "user-friendly" alternative. The bulky tert-butyl groups attached to the sulfur atoms effectively "cap" the reactive thiol functionality, rendering the molecule significantly more stable and resistant to oxidation. This enhanced stability simplifies storage and handling, as the compound can typically be manipulated under ambient conditions without the immediate risk of degradation. The thioether linkages are generally robust, and the compound has a less offensive odor compared to its unprotected counterpart.[9]

However, this stability means that 1,3,5-Tris(tert-butylthio)benzene is not directly reactive in the same way as the free trithiol. To unleash its coordinating or self-assembly capabilities, the tert-butyl protecting groups must be cleaved to generate the free thiol in situ or in a separate deprotection step.[10][11]

G cluster_0 1,3,5-Benzenetrithiol (Reactive) cluster_1 1,3,5-Tris(tert-butylthio)benzene (Stable Precursor) BTT C₆H₃(SH)₃ Oxidation Disulfides, etc. BTT->Oxidation Prone to TBTB C₆H₃(S-tBu)₃ TBTB->BTT Deprotection Handling Easier Storage & Handling TBTB->Handling Facilitates

A diagram illustrating the relationship between 1,3,5-benzenetrithiol and its protected form.

Applications in Materials Science: A Comparative Overview

The choice between the protected and unprotected trithiol is heavily dependent on the specific application and the desired level of control over the chemical process.

Self-Assembled Monolayers (SAMs)

Both molecules are excellent candidates for the formation of SAMs on metal surfaces, particularly gold, due to the strong affinity of sulfur for these metals.[12]

  • 1,3,5-Benzenetrithiol: Direct immersion of a gold substrate into a dilute solution of 1,3,5-benzenetrithiol can lead to the rapid formation of a monolayer.[13] However, the high reactivity and potential for intermolecular disulfide bond formation can sometimes result in disordered or multilayered structures.[14]

  • 1,3,5-Tris(tert-butylthio)benzene: Using the protected version offers a more controlled approach. The molecule can self-assemble on the surface, and subsequent deprotection (e.g., via chemical or electrochemical methods) can generate the surface-bound trithiolate.[15] This two-step process can lead to more well-ordered and defect-free monolayers, as the bulky protecting groups can influence the packing of the molecules on the surface before they are removed.[14]

Metal-Organic Frameworks (MOFs)

In the synthesis of MOFs, these molecules can act as organic linkers, connecting metal nodes to form porous, crystalline structures.[16][17][18]

  • 1,3,5-Benzenetrithiol: The free thiol can directly coordinate with metal ions during MOF synthesis.[1] However, the reactivity of the thiols can sometimes interfere with the controlled crystallization process required for high-quality MOFs.

  • 1,3,5-Tris(tert-butylthio)benzene: The protected thioether can be incorporated into MOF structures, with the sulfur atoms acting as potential sites for post-synthetic modification.[17] Alternatively, deprotection prior to or during the MOF synthesis can provide a controlled release of the reactive linker, potentially influencing the kinetics of framework formation.[19]

A generalized workflow for the formation of self-assembled monolayers.

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer on Gold using 1,3,5-Benzenetrithiol

Objective: To form a self-assembled monolayer of 1,3,5-benzenetrithiol on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)

  • 1,3,5-Benzenetrithiol

  • Anhydrous ethanol (200 proof)

  • Glass scintillation vials with caps

  • Tweezers

  • Nitrogen or Argon gas source

  • Sonicator

Procedure:

  • Substrate Preparation:

    • Clean the gold substrate by sonicating in anhydrous ethanol for 10-15 minutes.

    • Dry the substrate under a stream of dry nitrogen or argon gas.

  • Thiol Solution Preparation (perform in a fume hood):

    • Prepare a 1 mM solution of 1,3,5-benzenetrithiol in anhydrous ethanol. For example, dissolve 1.74 mg of 1,3,5-benzenetrithiol in 10 mL of anhydrous ethanol.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Self-Assembly:

    • Place the cleaned, dry gold substrate in a scintillation vial.

    • Add the degassed thiol solution to the vial, ensuring the substrate is fully submerged.

    • Purge the headspace of the vial with nitrogen or argon and quickly seal the vial.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[13][20]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with copious amounts of fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of dry nitrogen or argon.

  • Characterization:

    • The resulting monolayer can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).

Protocol 2: Deprotection of 1,3,5-Tris(tert-butylthio)benzene

Objective: To cleave the tert-butyl protecting groups from 1,3,5-Tris(tert-butylthio)benzene to generate 1,3,5-benzenetrithiol.

Note: The deprotection of tert-butyl thioethers can be achieved under various conditions, often involving strong acids or Lewis acids.[10][11] The following is a general procedure and may require optimization for specific applications.

Materials:

  • 1,3,5-Tris(tert-butylthio)benzene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure (perform in a fume hood):

  • Reaction Setup:

    • Dissolve 1,3,5-Tris(tert-butylthio)benzene in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add an excess of trifluoroacetic acid to the stirred solution.

    • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, slowly warm the mixture to room temperature.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-benzenetrithiol.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization. Due to the air sensitivity of the product, all purification steps should be performed using deoxygenated solvents and preferably under an inert atmosphere.

Conclusion: Making the Right Choice for Your Research

Both 1,3,5-benzenetrithiol and 1,3,5-Tris(tert-butylthio)benzene are valuable reagents for the construction of advanced materials. The choice between them is a classic trade-off between reactivity and stability.

  • Choose 1,3,5-benzenetrithiol when:

    • Direct and rapid reaction of the thiol groups is desired.

    • The experimental setup allows for stringent anaerobic and anhydrous conditions.

    • The pungent odor and handling requirements are manageable within the laboratory safety protocols.

  • Choose 1,3,5-Tris(tert-butylthio)benzene when:

    • Enhanced stability and ease of handling are priorities.

    • A controlled, stepwise introduction of the reactive thiol functionality is required.

    • The experimental design can accommodate a deprotection step.

By understanding the distinct properties and applications of these two compounds, researchers can make an informed decision that best suits their synthetic strategy and experimental goals, ultimately leading to more robust and reproducible results.

References

  • ChemBK. 1,3,5-Benzenetrithiol. Available from: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938.
  • Graham, D., & Dingman, S. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Material Matters, 1(3). Available from: [Link]

  • Kashima, M., et al. (1993). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids.
  • St. John, J. V., et al. (2020). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Lee, T. R. Thiol-based Self-assembled Monolayers: Formation and Organization. In Encyclopedia of Materials: Science and Technology (pp. 1-7). Elsevier.
  • University of California, Berkeley. How to Work with Thiols-General SOP. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Niklewski, A., et al. (2004). Fabrication of Self-Assembled Monolayers Exhibiting a Thiol-Terminated Surface. Langmuir, 20(20), 8620–8624.
  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(24), 9045–9050.
  • PubChem. 1,3,5-Benzenetrithiol. Available from: [Link]

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. Available from: [Link]

  • Al-Humaidi, J. Y., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • Campaigne, E., & Osborn, S. (1954). Improved Procedure for the Preparation of Aromatic Thiols. The Journal of Organic Chemistry, 19(10), 1673-1676.
  • Kumar, P., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 52(44), 16007-16035.
  • Salvarezza, R. C. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Available from: [Link]

  • Patra, C., et al. (2023). Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. Request PDF. Available from: [Link]

  • Reddit. Handling thiols in the lab. Available from: [Link]

  • Reddit. Thiol Handling. Available from: [Link]

  • Bayliss, P. A., et al. (2014). Synthesis of metal–organic frameworks by continuous flow. Green Chemistry, 16(8), 3796-3802.
  • Kong, X. J., & Li, J. R. (2021). An Overview of Metal–Organic Frameworks for Green Chemical Engineering. Engineering, 7(8), 1115-1139.
  • Cheméo. Chemical Properties of Benzene, 1,3,5-tri-tert-butyl-. Available from: [Link]

  • Milios, C. J., et al. (2018). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Molecules, 23(10), 2463.
  • Taylor & Francis Online. Thioethers – Knowledge and References. Available from: [Link]

  • Lee, J. H., et al. (2024).
  • NIST. Benzene, 1,3,5-tri-tert-butyl-. Available from: [Link]

  • Nguen, T. T., et al. (2007). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 43(8), 1241-1243.
  • NIST. Benzene, 1,3,5-tri-tert-butyl- Mass Spectrum. Available from: [Link]

  • NIST. Benzene, 1,3,5-tri-tert-butyl- IR Spectrum. Available from: [Link]

  • Lin, H. C., et al. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
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Comparative

Spectroscopic Confirmation of 1,3,5-Tris(tert-butylthio)benzene: A Comparative Analysis

In the landscape of synthetic chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive spectroscopic comparison to aid researchers in the co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive spectroscopic comparison to aid researchers in the confirmation of 1,3,5-Tris(tert-butylthio)benzene. As a Senior Application Scientist, my objective is to offer not just data, but a logical framework for spectroscopic analysis, grounded in fundamental principles and practical insights.

A Note on Data Availability: An extensive search of peer-reviewed literature and chemical databases did not yield publicly available experimental spectra for 1,3,5-Tris(tert-butylthio)benzene. Consequently, this guide will present a detailed prediction of its spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted data points will be critically compared against the known experimental spectra of two structurally analogous compounds: 1,3,5-Tri-tert-butylbenzene and 1,3,5-Trimethoxybenzene . This comparative approach provides a robust framework for researchers to interpret their own experimental data and confirm the synthesis of the target molecule.

The Logic of Spectroscopic Analysis: A Workflow for Structural Confirmation

G cluster_0 Initial Analysis cluster_1 Symmetry & Functional Group Identification cluster_2 Structural Confirmation Mass_Spec Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (S) NMR_Spec NMR Spectroscopy (¹H and ¹³C) - Determine Molecular Symmetry - Identify Chemical Environments Mass_Spec->NMR_Spec Molecular Formula Hypothesis IR_Spec Infrared (IR) Spectroscopy - Identify Key Functional Groups - Confirm C-S and Aromatic C-H Bonds NMR_Spec->IR_Spec Symmetry & Proton/Carbon Framework Data_Comparison Comparative Analysis - Cross-reference MS, NMR, and IR data - Compare with known analogs IR_Spec->Data_Comparison Functional Group Confirmation Structure_Confirmed Structure Confirmed: 1,3,5-Tris(tert-butylthio)benzene Data_Comparison->Structure_Confirmed

Caption: A logical workflow for the spectroscopic confirmation of a molecular structure.

Predicted Spectroscopic Profile of 1,3,5-Tris(tert-butylthio)benzene

The structure of 1,3,5-Tris(tert-butylthio)benzene, with its C₃ symmetry, dictates a relatively simple yet highly characteristic spectroscopic signature.

  • ¹H NMR Spectroscopy: Due to the symmetrical substitution on the benzene ring, all three aromatic protons are chemically equivalent, as are the three tert-butyl groups.

    • A singlet in the aromatic region (likely δ 7.0-7.5 ppm) integrating to 3 protons.

    • A singlet in the aliphatic region (likely δ 1.3-1.5 ppm) integrating to 27 protons. The downfield shift compared to a typical tert-butyl group is due to the deshielding effect of the adjacent sulfur atom.

  • ¹³C NMR Spectroscopy: The symmetry of the molecule will also be evident in the ¹³C NMR spectrum.

    • Four distinct signals are expected:

      • One for the three equivalent aromatic carbons attached to the sulfur atoms.

      • One for the three equivalent aromatic carbons bearing a hydrogen atom.

      • One for the three equivalent quaternary carbons of the tert-butyl groups.

      • One for the nine equivalent methyl carbons of the tert-butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrations of the aromatic ring and the tert-butylthio groups.

    • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

    • C-H bending vibrations of the substituted benzene ring will appear in the fingerprint region (below 1500 cm⁻¹).

    • The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and fragmentation pattern.

    • The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of C₁₈H₃₀S₃ (342.6 g/mol ).

    • A prominent fragment would likely correspond to the loss of a tert-butyl group (M - 57).

Spectroscopic Comparison with Structural Analogs

The following tables present the experimental spectroscopic data for 1,3,5-Tri-tert-butylbenzene and 1,3,5-Trimethoxybenzene for a comparative analysis.

Table 1: ¹H and ¹³C NMR Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,3,5-Tris(tert-butylthio)benzene Predicted:~7.2 (s, 3H, Ar-H)~1.4 (s, 27H, -C(CH₃)₃)Predicted:Four signals expected for Ar-C-S, Ar-C-H, -C (CH₃)₃, and -C(C H₃)₃.
1,3,5-Tri-tert-butylbenzene [1][2]7.28 (s, 3H, Ar-H)1.33 (s, 27H, -C(CH₃)₃)149.9 (Ar-C-C)118.0 (Ar-C-H)34.5 (-C (CH₃)₃)31.6 (-C(C H₃)₃)
1,3,5-Trimethoxybenzene [3][4]6.09 (s, 3H, Ar-H)3.77 (s, 9H, -OCH₃)161.1 (Ar-C-O)93.1 (Ar-C-H)55.3 (-OC H₃)
Table 2: IR and Mass Spectrometry Data Comparison
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
1,3,5-Tris(tert-butylthio)benzene Predicted:~3050 (Ar C-H stretch)~2960 (Aliphatic C-H stretch)~1450 (C-H bend)~700 (C-S stretch)Predicted:M⁺ at 342.6Key fragment at m/z 285 (M-57)
1,3,5-Tri-tert-butylbenzene [2][5]2960 (Aliphatic C-H stretch)1595 (Ar C=C stretch)1475, 1360 (C-H bend)M⁺ at 246.2Key fragments at m/z 231 (M-15), 189, 57
1,3,5-Trimethoxybenzene [4]3000 (Ar C-H stretch)2940, 2830 (Aliphatic C-H stretch)1600, 1460 (Ar C=C stretch)1200, 1150 (C-O stretch)M⁺ at 168.1Key fragments at m/z 153 (M-15), 125, 97, 69

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the absence of solvent signals that could obscure important sample peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Instrument Setup:

    • Set the ionization energy, typically 70 eV for EI.

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and key fragments.

Conclusion

This guide provides a comprehensive framework for the spectroscopic confirmation of 1,3,5-Tris(tert-butylthio)benzene. By leveraging predicted spectroscopic data and comparing it with the experimental data of structurally similar compounds, researchers can confidently interpret their own experimental findings. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and reproducibility of the results. As a final step, a thorough analysis of 2D NMR experiments, such as COSY and HSQC, would provide definitive evidence of the connectivity within the molecule, solidifying the structural assignment.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Tri-t-butyl-2-(t-butylthiomethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • Gunther, H. (2013).
  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • ResearchGate. (2019). Investigation of Structural and Electronic Properties of [Tris(Benzene-1,2-Dithiolato)M] 3- (M = V, Cr, Mn, Fe and Co) Complexes: A Spectroscopic and Density Functional Theoretical Study. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Tris(thioacetals) from benzene hexathiol: Towards covalent self-assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and π-Donor Properties of Tris(ethylenedioxy)benzene and Bis(ethylenedioxy)thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 1,3,5-tri-tert. Butylbenzene. Retrieved from [Link]

  • ResearchGate. (2004). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IR spectrum of Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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Validation

Comparative analysis of different synthetic routes to 1,3,5-Tris(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction to 1,3,5-Tris(tert-butylthio)benzene 1,3,5-Tris(tert-butylthio)benzene is a unique molecule characterized by a central benzene ring symmetrical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3,5-Tris(tert-butylthio)benzene

1,3,5-Tris(tert-butylthio)benzene is a unique molecule characterized by a central benzene ring symmetrically substituted with three bulky tert-butylthio groups. This substitution pattern imparts significant steric hindrance and electron-donating properties to the aromatic core, influencing its reactivity and solid-state packing. Its potential applications as a precursor for novel organic materials and as a ligand in coordination chemistry underscore the importance of efficient and reliable synthetic access. This guide will focus on the two most plausible and documented synthetic approaches: Nucleophilic Aromatic Substitution (SNAr) on a trihalogenated benzene and a metal-catalyzed cross-coupling reaction.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) pathway is a fundamental method for the formation of aryl thioethers.[1][2][3] This approach involves the reaction of an aryl halide with a nucleophile, in this case, a thiolate. For the synthesis of 1,3,5-Tris(tert-butylthio)benzene, this route typically employs a 1,3,5-trihalobenzene, such as 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene, and a salt of tert-butylthiol.

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination process. The thiolate nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The presence of multiple electron-withdrawing groups on the aromatic ring can accelerate this reaction by stabilizing the negative charge of the intermediate. However, in the case of 1,3,5-trihalobenzenes, the halogen atoms themselves provide only moderate activation. The reaction is then driven to completion by the elimination of the halide ion, restoring the aromaticity of the ring. The sequential substitution of all three halogen atoms leads to the desired product.

It is important to note that for non-activated aryl halides, the conditions for SNAr can be harsh, often requiring high temperatures and polar aprotic solvents.[4] The steric hindrance from the bulky tert-butyl groups on the incoming nucleophile can also pose a significant challenge, potentially requiring longer reaction times or more reactive reagents.

Experimental Protocol: SNAr Route

This protocol is a generalized procedure based on established SNAr reactions for the synthesis of aryl thioethers.

Materials:

  • 1,3,5-Trichlorobenzene

  • Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add sodium tert-butylthiolate (3.3 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Stir the suspension and add 1,3,5-trichlorobenzene (1.0 equivalent) in one portion.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1,3,5-Tris(tert-butylthio)benzene.

Synthetic Route 2: Palladium-Catalyzed C-S Cross-Coupling

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, offering milder reaction conditions compared to traditional SNAr methods.[5] Palladium-catalyzed thiolation of aryl halides, in particular, has been extensively developed and can be applied to the synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed C-S cross-coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,3,5-trihalobenzene) to form a Pd(II) intermediate.

  • Thiolate Coordination and Ligand Exchange: The tert-butylthiolate nucleophile coordinates to the palladium center, displacing a ligand.

  • Reductive Elimination: The C-S bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination. Sterically hindered biarylphosphine ligands are often employed to facilitate these steps.

Experimental Protocol: Palladium-Catalyzed Route

This protocol is a representative procedure based on modern palladium-catalyzed C-S coupling methodologies.

Materials:

  • 1,3,5-Tribromobenzene

  • tert-Butylthiol

  • A strong base (e.g., sodium tert-butoxide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or a similar bulky electron-rich ligand)

  • Anhydrous toluene or dioxane as the solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., 1-5 mol %), the phosphine ligand (e.g., 2-10 mol %), and the strong base (3.3 equivalents).

  • Add 1,3,5-tribromobenzene (1.0 equivalent) and the solvent.

  • Add tert-butylthiol (3.3 equivalents) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed C-S Cross-Coupling
Starting Materials 1,3,5-Trihalobenzene (Cl or Br), tert-butylthiolate salt1,3,5-Trihalobenzene (Br or I), tert-butylthiol
Reagents Strong base to pre-form thiolate or in situPalladium catalyst, phosphine ligand, strong base
Reaction Conditions High temperatures (100-150 °C), polar aprotic solventsModerate temperatures (80-110 °C), various organic solvents
Reaction Time Generally longer (12-24 h)Can be shorter (8-24 h) depending on catalyst efficiency
Advantages Simpler reagents, no need for expensive metal catalystsMilder reaction conditions, broader substrate scope, potentially higher yields for unreactive substrates
Disadvantages Harsh conditions, potential for side reactions, lower yields for unreactive substratesCost of palladium catalyst and ligands, sensitivity to air and moisture
Scalability Potentially more scalable due to lower cost of reagentsMay be less scalable due to the cost of the catalyst system
Safety Use of high-boiling point polar aprotic solvents can be a concernPalladium catalysts and phosphine ligands can be toxic and require careful handling

Visualization of Synthetic Workflows

SNAr Route Workflow

SNAr_Workflow start Start reactants 1,3,5-Trihalobenzene + Sodium tert-butylthiolate start->reactants reaction Reaction in Polar Aprotic Solvent (e.g., DMF) 100-150 °C reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 1,3,5-Tris(tert-butylthio)benzene purification->product

Caption: Workflow for the SNAr synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Palladium-Catalyzed Route Workflow

Pd_Coupling_Workflow start Start reactants 1,3,5-Trihalobenzene + tert-Butylthiol start->reactants reaction Reaction in Anhydrous Solvent (e.g., Toluene) 80-110 °C reactants->reaction catalyst_system Pd Catalyst + Ligand + Base catalyst_system->reaction filtration Filtration to Remove Catalyst reaction->filtration workup Aqueous Workup & Extraction filtration->workup purification Purification (Chromatography) workup->purification product 1,3,5-Tris(tert-butylthio)benzene purification->product

Caption: Workflow for the Palladium-Catalyzed synthesis of 1,3,5-Tris(tert-butylthio)benzene.

Conclusion

Both the Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling routes offer viable pathways to 1,3,5-Tris(tert-butylthio)benzene. The choice between these methods will largely depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of reagents and catalysts, and the sensitivity of other functional groups on the starting materials, should modifications of this core structure be desired.

For larger-scale syntheses where cost is a primary concern, the SNAr route may be more attractive despite the potentially harsher conditions. Conversely, for smaller-scale, research-oriented applications where milder conditions and potentially higher yields are paramount, the palladium-catalyzed approach is likely the superior choice. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific setup and starting materials.

References

  • Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chem. Rev.1951 , 49 (2), 273–412. [Link]

  • Sawyer, J. S.; Schmittling, E. A.; Palkowitz, J. A.; Smith, W. J. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. J. Org. Chem.1998 , 63 (18), 6338–6343. [Link]

  • Reeves, W. P.; Bothwell, T. C.; Rudis, J. A.; McClusky, J. V. Phase Transfer Catalysis Preparation of Aryl Thioethers. Synth. Commun.1982 , 12 (13), 1071–1079. [Link]

  • Lu, G.-P.; Cai, C. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Adv.2014 , 4 (101), 59990–59996. [Link]

  • Liu, C.; Zang, X.; Yu, B.; Yu, X.; Xu, Q. Microwave-Promoted TBAF-Catalyzed SNAr Reaction of Aryl Fluorides and ArSTMS: An Efficient Synthesis of Unsymmetrical Diaryl Thioethers. Synlett2011 , 2011 (08), 1143–1148. [Link]

  • Bhagwat, A.; Campi, E. M.; Potdar, M. K.; Jackson, W. R.; Hearn, M. T. W. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Green Chem. Lett. Rev.2012 , 5 (4), 595–601. [Link]

  • Huang, L.-Z.; et al. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Adv.2014 , 4, 59990-59996. [Link]

  • Wolfe, J. P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides. Org. Synth.2002 , 78, 23. [Link]

  • Bates, C. G.; Saejueng, P.; Venkataraman, D. Copper-Catalyzed Synthesis of 1,3-Enynes. Org. Lett.2004 , 6 (9), 1441–1444. [Link]

  • Fernández-Rodríguez, M. A.; Hartwig, J. F. A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides. J. Org. Chem.2009 , 74 (4), 1663–1672. [Link]

  • A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Stanford University. [Link]

  • Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]

  • Chemistry of Polythiols and Their Industrial Applications. PMC - NIH. [Link]

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  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

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Comparative

The Unsung Hero: How Tert-butylthio Groups Are Redefining Functional Material Performance

A Senior Application Scientist's guide to the strategic advantages of tert-butylthio substitution in organic electronics and medicinal chemistry, supported by comparative data and detailed experimental protocols. In the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's guide to the strategic advantages of tert-butylthio substitution in organic electronics and medicinal chemistry, supported by comparative data and detailed experimental protocols.

In the relentless pursuit of high-performance functional materials, the strategic selection of chemical substituents is a critical determinant of success. While a vast library of functional groups is at the disposal of chemists and material scientists, the tert-butylthio (-S-t-Bu) group has emerged as a uniquely powerful tool for fine-tuning molecular properties. Its distinct combination of steric bulk and electronic character offers a compelling alternative to more conventional substituents, leading to significant performance enhancements in fields ranging from organic electronics to drug discovery.

This guide provides an in-depth comparison of the tert-butylthio group against other common substituents, grounded in experimental data. We will explore the fundamental principles behind its advantages and provide detailed protocols for the synthesis and characterization of tert-butylthio-functionalized materials, empowering researchers to harness its full potential.

The Tert-butylthio Advantage: A Synthesis of Steric Hindrance and Electronic Tuning

The superior performance of materials incorporating the tert-butylthio group stems from a synergistic interplay of its steric and electronic properties. The bulky tert-butyl component provides significant steric hindrance, while the sulfur atom introduces unique electronic characteristics compared to its oxygen (alkoxy) or carbon (alkyl) counterparts.

Steric Effects: Engineering Molecular Packing and Stability

The most prominent feature of the tert-butylthio group is its significant steric bulk. This three-dimensional, umbrella-like structure profoundly influences the solid-state packing of small molecules, a critical factor for efficient charge transport in organic semiconductors.

  • Disruption of Herringbone Packing: Many planar organic semiconductors tend to adopt a herringbone packing motif, which is often detrimental to charge transport due to poor orbital overlap between adjacent molecules. The steric demand of the tert-butylthio group can disrupt this unfavorable arrangement, forcing a more desirable co-facial π-π stacking. This leads to enhanced electronic coupling and, consequently, higher charge carrier mobility.

  • Enhanced Solubility: The non-planar and bulky nature of the tert-butylthio group can significantly improve the solubility of rigid, planar molecules in common organic solvents.[1] This is a crucial advantage for solution-processable fabrication techniques, such as spin-coating and inkjet printing, which are essential for low-cost, large-area organic electronics. In contrast, unsubstituted or n-alkyl substituted analogues often suffer from poor solubility, limiting their processability.

  • Improved Stability: The steric shielding provided by the tert-butylthio group can act as a "passivation layer," protecting the conjugated core of the molecule from reactive species like oxygen and moisture.[2] This leads to organic field-effect transistors (OFETs) with enhanced operational stability, a critical requirement for real-world applications. Studies on dibenzotetrathiafulvalene (DBTTF) derivatives have shown that tert-butyl substitution leads to transistors that maintain stable operation for several months, a significant improvement over unsubstituted or other alkyl-substituted counterparts.[2]

Electronic Effects: Modulating Energy Levels and Reactivity

The sulfur atom in the tert-butylthio group imparts distinct electronic properties that can be strategically exploited.

  • Fine-tuning of Frontier Molecular Orbitals: The sulfur atom, being less electronegative than oxygen, results in alkylthio groups being more electron-donating than alkoxy groups. This leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This ability to fine-tune frontier orbital energies is critical for optimizing charge injection and transport in organic electronic devices and for modulating the redox properties of molecules.

  • Metabolic Stability in Drug Discovery: In medicinal chemistry, the tert-butyl group is often incorporated to enhance metabolic stability by sterically shielding susceptible sites from enzymatic degradation.[3] However, this can also lead to increased lipophilicity, which can be undesirable. The tert-butylthio group offers a potential alternative, where the sulfur atom can influence metabolic pathways differently than a simple carbon linkage. While direct comparative studies are still emerging, the principle of using bulky groups to block metabolic sites is well-established.[4][5]

Comparative Performance Analysis: Tert-butylthio vs. Other Substituents

The advantages of the tert-butylthio group become most apparent when directly compared to other common substituents in functional materials.

SubstituentKey CharacteristicsAdvantagesDisadvantages
Tert-butylthio (-S-t-Bu) Bulky, electron-donating (due to sulfur), good solubility enhancerExcellent for disrupting herringbone packing, enhances stability and solubility, fine-tunes HOMO levels.Can be synthetically more challenging to introduce than simple alkyl groups.
Tert-butyl (-t-Bu) Very bulky, weakly electron-donating, good solubility enhancerExcellent steric shielding, enhances solubility and stability.[2]Limited ability to electronically tune the core compared to thio- or alkoxy- groups.
n-Alkylthio (-S-R) Flexible, electron-donating, moderate solubility enhancerCan promote self-assembly through chain interdigitation.Less effective at disrupting herringbone packing than tert-butylthio, can lead to complex polymorphism.
Alkoxy (-O-R) Electron-donating, can form hydrogen bondsStronger electron-donating character than alkylthio groups.The smaller oxygen atom provides less steric shielding than sulfur.

Experimental Protocols

To facilitate the adoption of tert-butylthio functionalization, we provide the following detailed experimental protocols for the synthesis of a key building block and the fabrication and characterization of an organic field-effect transistor.

Synthesis of 2,7-dibromo-di(tert-butylthio)[4]benzothieno[3,2-b][4]benzothiophene

This protocol describes the synthesis of a key intermediate for creating high-performance organic semiconductors.

Diagram: Synthesis of 2,7-dibromo-di(tert-butylthio)BTBT

G BTBT 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene reagents 1. n-BuLi, THF, -78 °C 2. Di-tert-butyl disulfide BTBT->reagents product 2,7-di(tert-butylthio)[1]benzothieno[3,2-b][1]benzothiophene reagents->product Lithiation followed by S-alkylation

Caption: Synthetic scheme for 2,7-di(tert-butylthio)BTBT.

Materials:

  • 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene (1.0 g, 2.5 mmol)

  • Anhydrous tetrahydrofuran (THF), 50 mL

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 mL, 5.5 mmol)

  • Di-tert-butyl disulfide (1.1 mL, 5.0 mmol)

  • Argon gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of argon.

  • Dissolution: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Sulfenylation: To the reaction mixture, add di-tert-butyl disulfide dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired product.

Fabrication and Characterization of a Solution-Processed OFET

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a tert-butylthio-functionalized semiconductor.

Diagram: OFET Fabrication Workflow

G sub Substrate Cleaning (Si/SiO2) sam SAM Treatment (e.g., OTS) sub->sam spin Spin-coating of Tert-butylthio Semiconductor sam->spin anneal Thermal Annealing spin->anneal evap Evaporation of Source/Drain Electrodes anneal->evap char Device Characterization evap->char

Caption: Workflow for solution-processed OFET fabrication.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (gate/dielectric)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Solution of tert-butylthio-functionalized organic semiconductor (e.g., 5 mg/mL in chlorobenzene)

  • Gold (Au) for source/drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface. Immediately immerse the substrate in a 10 mM solution of OTS in toluene for 30 minutes to form a self-assembled monolayer. Rinse with fresh toluene and dry with nitrogen.

  • Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the OTS-treated substrate at 3000 rpm for 60 seconds.

  • Annealing: Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Deposit 50 nm of gold through a shadow mask at a rate of 0.1 Å/s using a thermal evaporator to define the source and drain electrodes. The channel length and width are defined by the mask.

  • Characterization: Characterize the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer. Measure the output and transfer characteristics to extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Conclusion and Future Outlook

The tert-butylthio group offers a powerful and versatile tool for the rational design of high-performance functional materials. Its unique combination of steric bulk and electronic properties provides a clear pathway to enhancing solubility, stability, and charge transport characteristics in organic semiconductors, as well as modulating metabolic stability in drug candidates. The experimental evidence, though still growing, strongly supports the advantages of tert-butylthio substitution over other conventional functional groups.

As our understanding of structure-property relationships continues to deepen, we anticipate that the strategic incorporation of the tert-butylthio group will play an increasingly important role in the development of next-generation organic electronics and novel therapeutics. The protocols provided in this guide offer a practical starting point for researchers to explore the exciting potential of this remarkable functional group.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hasegawa, T., & Takeya, J. (2009). Organic field-effect transistors. Sci. Technol. Adv.
  • Anthony, J. E. (2006). Functionalized acenes and heteroacenes for organic electronics. Chemical reviews, 106(12), 5028-5048.
  • Park, K., & Lee, J. (2014).
  • Laquai, F., & Friend, R. H. (2007). Organic photovoltaics. Physics World, 20(4), 34.
  • Brabec, C. J., Sariciftci, N. S., & Hummelen, J. C. (2001). Plastic solar cells.
  • Waring, M. J. (2012). Lipophilicity in drug discovery. Expert opinion on drug discovery, 7(6), 473-483.
  • Organic Syntheses Procedure, 82, 184 (2005); [Link]

  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[4]benzo-thieno[3,2-b][4]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Materials, 13(24), 5793. [Link]

  • Organic Semiconductors and Conductors with tert-Butyl Substituents. Crystals, 2(3), 1222-1233. [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 447-453. [Link]

  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[4]Benzothieno[3,2‑b][4]benzothiophenes. ACS Applied Materials & Interfaces, 15(46), 54067-54078. [Link]

  • Binary solvent engineering for small-molecular organic semiconductor crystallization. Journal of Materials Chemistry C, 11(5), 1801-1815. [Link]

  • Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter, 14(12), 2235-2245. [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 57(90), 12000-12003. [Link]

  • Synthesis of 2,7-diBr-BTBT S-oxides. *Unpublished.
  • Molecular structure of (a) small-molecule organic semiconductor... *ResearchGate. Retrieved from [Link]

  • A comparative MD study of the local structure of polymer semiconductors P3HT and PBTTT. Physical Chemistry Chemical Physics, 13(31), 14135-14142. [Link]

  • π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. Chemical Society Reviews, 39(7), 2347-2358. [Link]

  • A Comparative Study of the Semiconductor Behavior of Organic Thin Films: TCNQ-Doped Cobalt Phthalocyanine and Cobalt Octaethylporphyrin. Materials, 13(24), 5671. [Link]

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Validation

A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 1,3,5-Tris(tert-butylthio)benzene

Introduction In the landscape of pharmaceutical development and materials science, the chemical purity of a compound is not merely a quality metric; it is a fundamental determinant of its efficacy, safety, and reliabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the chemical purity of a compound is not merely a quality metric; it is a fundamental determinant of its efficacy, safety, and reliability. 1,3,5-Tris(tert-butylthio)benzene (C18H30S3, M.W. 342.63 g/mol ) is a sulfur-containing aromatic compound whose unique structural properties make it a subject of interest in various research and development applications.[1][2] Ensuring the purity of this compound is paramount, as even trace impurities can significantly alter its chemical behavior and lead to inconsistent experimental outcomes or adverse effects in final products.

This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present a side-by-side performance comparison, and ground our discussion in the authoritative principles of analytical method validation.

Understanding the Analyte: 1,3,5-Tris(tert-butylthio)benzene

Before selecting an analytical method, it is crucial to understand the physicochemical properties of the analyte. 1,3,5-Tris(tert-butylthio)benzene is a relatively large, non-polar molecule. Its significant molecular weight and the presence of three thioether linkages suggest a low volatility and a potentially high boiling point, making it a challenging candidate for direct GC analysis without high temperatures, which could risk thermal degradation. This initial assessment is critical in guiding our choice of chromatographic technique. HPLC is generally preferred for non-volatile or thermally labile compounds, while GC-MS excels with volatile and semi-volatile substances.[3][4][5]

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating compounds that are not amenable to gas chromatography.[6] For 1,3,5-Tris(tert-butylthio)benzene, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's non-polar nature.

Causality Behind the HPLC Method Design
  • Reversed-Phase Chromatography: We select a non-polar stationary phase (like C18) and a polar mobile phase. The non-polar analyte will have a strong affinity for the stationary phase. By gradually increasing the proportion of a less polar organic solvent (like acetonitrile) in the mobile phase, we can controllably elute the analyte and any impurities based on their relative hydrophobicity.

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method for purity analysis.[6] It allows for the effective separation of impurities with a wide range of polarities and shortens the overall analysis time.

  • UV Detection: The benzene ring in the analyte's structure contains a chromophore that absorbs ultraviolet (UV) light. This makes UV detection a simple, robust, and sensitive method for quantification. A wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocol: HPLC-UV

Objective: To separate 1,3,5-Tris(tert-butylthio)benzene from potential process-related impurities and degradation products and to quantify its purity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 95% B

      • 20-25 min: 95% B

      • 25-27 min: 95% to 60% B

      • 27-30 min: 60% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,3,5-Tris(tert-butylthio)benzene sample.

    • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Inject Column C18 Column (35 °C) Autosampler->Column Pump Pump & Gradient Controller Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC-based purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

While HPLC is often the primary choice for larger molecules, GC-MS remains an invaluable tool for identifying volatile or semi-volatile impurities that might be missed by HPLC.[7] Its power lies in the combination of gas chromatography's high separation efficiency with the definitive identification capabilities of mass spectrometry.[4] For 1,3,5-Tris(tert-butylthio)benzene, this method is best suited for detecting residual solvents or more volatile starting materials.

Causality Behind the GC-MS Method Design
  • High Inlet and Oven Temperature: Due to the analyte's expected low volatility, a high-temperature program is necessary to ensure it elutes from the column in a reasonable time. The inlet temperature must be high enough to ensure rapid and complete vaporization without causing thermal degradation.

  • Non-polar Column: A low-bleed, non-polar column (e.g., DB-5ms or equivalent) is chosen. The separation will be primarily based on the boiling points of the analytes, which is ideal for a general purity screen.

  • Electron Ionization (EI): Standard EI at 70 eV is a robust and highly reproducible ionization technique. It generates a characteristic fragmentation pattern for each compound, which acts as a "chemical fingerprint." These fingerprints can be matched against extensive mass spectral libraries (like NIST) for confident compound identification.[8][9]

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in the 1,3,5-Tris(tert-butylthio)benzene sample.

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1 ratio) to avoid overloading the column with the main component.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: Hold at 320 °C for 10 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Injector Split Injector (280 °C) Dissolve->Injector Inject GC_Oven GC Oven & Column (Temp Program) Injector->GC_Oven MS_Source EI Ion Source (70 eV) GC_Oven->MS_Source Mass_Analyzer Mass Analyzer (Scan m/z 40-550) MS_Source->Mass_Analyzer TIC Total Ion Chromatogram (TIC) Mass_Analyzer->TIC Data Mass_Spectra Extract Mass Spectra of Peaks TIC->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Report Impurity ID Report Library_Search->Report

Caption: Workflow for GC-MS-based purity validation.

Comparative Performance Analysis

The choice between HPLC and GC-MS is not about which method is universally "better," but which is more suitable for the intended purpose.[3] The following table summarizes the key performance characteristics of each technique for the analysis of 1,3,5-Tris(tert-butylthio)benzene.

ParameterHPLC-UVGC-MS
Primary Application Quantitative purity assessment of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds. Well-suited for 1,3,5-Tris(tert-butylthio)benzene.[3]Best for volatile and thermally stable compounds.[7] The analyte requires high temperatures, posing a risk of degradation.
Sensitivity Good, dependent on the UV absorptivity of the analyte and impurities.Excellent, especially in Selected Ion Monitoring (SIM) mode for trace analysis.
Selectivity/Specificity Based on chromatographic retention time. Co-elution is possible. PDA detectors can aid in peak purity assessment.Extremely high. Provides both retention time and a mass spectrum for definitive identification.[4]
Information Provided Primarily quantitative (purity by area percent). Retention time provides tentative identification.Both qualitative (structural information from mass spectra) and quantitative.
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Analysis Time Typically 20-30 minutes per sample.Typically 20-30 minutes per sample.
Key Advantage Robust, widely applicable, and excellent for quantifying the main, non-volatile component.Unparalleled specificity for identifying unknown volatile impurities through library matching.
Potential Challenge Co-elution of impurities with similar polarity.Potential for on-column degradation of the main component at high temperatures.

A Foundation in Scientific Integrity: Method Validation

Describing a protocol is insufficient; the method itself must be a self-validating system. For use in regulated environments, any analytical procedure must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[10][11][12]

A validated method ensures trustworthiness and scientific rigor. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants.[12][13] In HPLC, this is shown by resolving the main peak from all others. In GC-MS, the combination of retention time and a unique mass spectrum provides high specificity.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[13][14] This is often assessed using a certified reference material or by spiking the sample with a known amount of pure analyte.

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample. This includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).[15][16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion: An Integrated Analytical Strategy

For the comprehensive purity validation of 1,3,5-Tris(tert-butylthio)benzene, a single technique may not suffice. A dual-pronged approach is recommended for the highest level of quality assurance:

  • Primary Purity Assay (HPLC-UV): The developed RP-HPLC method should be used as the primary tool for routine quality control. It is robust, reliable, and perfectly suited for quantifying the purity of the main component and detecting less volatile, structurally similar impurities.

  • Impurity Identification (GC-MS): The GC-MS method should be employed as a complementary technique, particularly during process development or troubleshooting. Its strength lies in definitively identifying any volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials, which might not be detected or resolved by the HPLC method.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile for 1,3,5-Tris(tert-butylthio)benzene, ensuring the integrity and reliability of their scientific work.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 10

  • Quality Guidelines. International Council for Harmonisation (ICH). 17

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 11

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). 12

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 18

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. BenchChem. 6

  • 1,3,5-Tris(tert-butylthio)benzene. PubChem, National Center for Biotechnology Information. 1

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. 3

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Hawach Scientific. 7

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. 4

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific. 5

  • Chemical Properties of Benzene, 1,3,5-tri-tert-butyl-. Cheméo. 19

  • Separation of 1,3,5-Tri-tert-butylbenzene on Newcrom R1 HPLC column. SIELC Technologies.

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. 13

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. 15

  • 1,3,5-Tri-tert-butylbenzene. PubChem, National Center for Biotechnology Information. 20

  • Validation of analytical methods. ResearchGate. 21

  • Validation of Analytical Methods: A Review. Gavin Publishers. 14

  • Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. 16

  • 1,3,5-Tri-tert-butylbenzene 97%. Sigma-Aldrich.

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. 22

  • 1,3,5-Tri-tert-butylbenzene certified reference material. Sigma-Aldrich. 23

  • Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook. 8

  • 1,3,5-Tris(tert-butylthio)benzene. Sigma-Aldrich. 2

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. ResearchGate. 24

  • Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook. 9

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Comparative

A Guide to Validating the Experimental Geometry of 1,3,5-Tris(tert-butylthio)benzene with Computational Studies

Unveiling the Three-Dimensional Structure of a Sterically Congested Aryl Thioether The precise three-dimensional arrangement of atoms within a molecule, its geometry, is fundamental to its physical, chemical, and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling the Three-Dimensional Structure of a Sterically Congested Aryl Thioether

The precise three-dimensional arrangement of atoms within a molecule, its geometry, is fundamental to its physical, chemical, and biological properties. For sterically hindered molecules such as 1,3,5-Tris(tert-butylthio)benzene, understanding the preferred conformation is crucial for applications in materials science, supramolecular chemistry, and drug design. This guide provides a comprehensive workflow for researchers, scientists, and drug development professionals to both experimentally determine and computationally validate the geometry of this intriguing molecule. By integrating single-crystal X-ray diffraction with robust computational chemistry protocols, we can achieve a high degree of confidence in the final structural model.

The Experimental Benchmark: Single-Crystal X-ray Diffraction

The gold standard for determining the precise solid-state geometry of a molecule is single-crystal X-ray diffraction. This technique provides the atomic coordinates with very high precision, offering a definitive experimental benchmark for computational models.

Protocol for Obtaining the Experimental Geometry
  • Crystal Growth : The first and often most challenging step is to grow a single crystal of 1,3,5-Tris(tert-butylthio)benzene of suitable size and quality. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find conditions that favor the growth of well-ordered single crystals.

  • Data Collection : A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a process of refinement, where the atomic coordinates and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and dihedral angles.

The Computational Counterpart: A Detailed Protocol for Geometry Optimization

Computational chemistry provides a powerful means to predict the geometry of a molecule in the gas phase, offering a valuable comparison to the solid-state experimental structure. Density Functional Theory (DFT) is a widely used method that can provide a good balance between accuracy and computational cost.

Step-by-Step Computational Workflow
  • Building the Initial Structure : A starting 3D structure of 1,3,5-Tris(tert-butylthio)benzene is built using a molecular modeling software (e.g., Avogadro, ChemDraw). At this stage, the exact conformation is not critical, as the geometry optimization process will find the nearest local energy minimum.

  • Choosing the Level of Theory : The choice of the DFT functional and basis set is crucial for obtaining accurate results. For organosulfur compounds, the B3LYP functional is a common starting point.[1][2] However, for sterically hindered systems where dispersion forces can be significant, a functional that includes a dispersion correction, such as B3LYP-D3, is highly recommended. A Pople-style basis set like 6-31G(d) can be used for initial optimizations, followed by a more flexible basis set such as 6-311+G(d,p) for final, high-accuracy calculations.

  • Performing the Geometry Optimization : The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The input file will specify the initial coordinates of the atoms, the chosen level of theory, and the type of calculation (geometry optimization).

  • Frequency Analysis : Following the geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

    • It provides the zero-point vibrational energy and the thermal corrections to the enthalpy and Gibbs free energy.

  • Conformational Search : Due to the rotational freedom of the tert-butylthio groups, 1,3,5-Tris(tert-butylthio)benzene can exist in multiple conformations. A thorough conformational search is recommended to identify the global minimum energy structure. This can be achieved through systematic rotation of the C-S bonds or by using more automated methods like molecular dynamics simulations followed by geometry optimization of the resulting snapshots.

A Synergistic Approach: Validating Theory with Experiment

The core of this guide is the direct comparison of the experimentally determined and computationally predicted geometries. This cross-validation provides a robust and reliable structural assignment.[3][4][5]

Workflow for Comparative Analysis

G cluster_exp Experimental Workflow cluster_comp Computational Workflow crystal_growth Crystal Growth of 1,3,5-Tris(tert-butylthio)benzene xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction exp_structure Experimental Geometry (Bond Lengths, Angles, Dihedrals) xray_diffraction->exp_structure comparison Comparative Analysis exp_structure->comparison Experimental Data build_model Build Initial 3D Model dft_optimization DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) build_model->dft_optimization freq_analysis Frequency Analysis dft_optimization->freq_analysis comp_structure Computational Geometry (Gas Phase) dft_optimization->comp_structure comp_structure->comparison Computational Prediction validation Validated Molecular Geometry comparison->validation

Caption: Workflow for the validation of experimental geometry with computational studies.

Data Presentation for Robust Comparison

The key geometric parameters from both methods should be tabulated for a direct and clear comparison.

ParameterExperimental (X-ray)Computational (DFT)% Difference
Bond Lengths (Å)
C-Svaluevaluevalue
S-C(tert-butyl)valuevaluevalue
C-C (aromatic)valuevaluevalue
Bond Angles (°)
C-S-C(tert-butyl)valuevaluevalue
C-C-Svaluevaluevalue
Dihedral Angles (°)
C-C-S-Cvaluevaluevalue
Interpreting the Results
  • Excellent Agreement : A close match between the experimental and computational values for bond lengths (typically within 0.02 Å) and bond angles (within 1-2°) provides strong evidence for the validity of both the experimental structure and the chosen computational model.

  • Minor Discrepancies : Small differences, particularly in dihedral angles, are expected. These can often be attributed to the different physical states being modeled: the experimental structure is in the solid state and subject to crystal packing forces, while the computational model is typically for an isolated molecule in the gas phase. These differences can provide valuable insights into the effects of intermolecular interactions on the molecular conformation.

  • Significant Discrepancies : Large and unexpected differences may indicate an issue with either the experimental data (e.g., crystal disorder) or the computational model (e.g., an inappropriate level of theory or failure to locate the global minimum). In such cases, further investigation is warranted.

Conclusion

The synergistic use of single-crystal X-ray diffraction and high-level computational chemistry provides a powerful and reliable strategy for the definitive determination of the geometry of complex molecules like 1,3,5-Tris(tert-butylthio)benzene. This integrated approach not only yields a high-confidence structural model but also provides deeper insights into the conformational preferences and the influence of intermolecular forces. For researchers in materials science and drug discovery, adopting this dual-validation workflow is a critical step towards understanding and ultimately harnessing the properties of novel chemical entities.

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Comparative

Evaluating the performance of 1,3,5-Tris(tert-butylthio)benzene in specific applications

Introduction: Beyond Carbon and Nitrogen in Porous Polymer Frameworks Researchers, scientists, and drug development professionals constantly seek materials with tailored properties for applications ranging from catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Carbon and Nitrogen in Porous Polymer Frameworks

Researchers, scientists, and drug development professionals constantly seek materials with tailored properties for applications ranging from catalysis and separations to drug delivery. Porous Organic Polymers (POPs), with their high surface areas, tunable pore sizes, and synthetic versatility, have emerged as a significant class of materials.[1] While much of the focus has been on POPs constructed with robust carbon-carbon bonds or nitrogen-containing linkages (such as imines and triazines), the incorporation of other heteroatoms, like sulfur, offers a compelling avenue for tuning material properties.[2][3]

This guide provides an in-depth technical evaluation of the performance of porous organic polymers featuring thioether linkages. While the specific monomer 1,3,5-Tris(tert-butylthio)benzene is a potential building block for such materials, its documented applications in the scientific literature are limited. Therefore, this guide will broaden the scope to encompass the wider class of porous poly(aryl thioether)s. We will objectively compare their performance with well-established, non-thioether-containing POPs, supported by experimental data, to provide a clear understanding of the advantages and potential trade-offs associated with the thioether linkage.

The central thesis of this guide is that the thioether linkage imparts a unique combination of chemical stability, flexibility, and affinity for certain guest molecules, making these materials particularly attractive for applications in catalysis and environmental remediation. We will explore the causality behind these properties, from the electronic nature of the sulfur atom to the geometric consequences of the C-S-C bond.

Comparative Analysis: Thioether vs. Non-Thioether Porous Organic Polymers

The performance of a POP is intrinsically linked to the chemical nature of its building blocks and the linkages that hold them together. Here, we compare the key performance characteristics of porous poly(aryl thioether)s with those of prominent non-thioether POPs, such as those based on imine or triazine linkages.

Synthesis and Structural Integrity

Thioether-linked POPs are often synthesized via nucleophilic aromatic substitution (SNAr) reactions or, more recently, through reversible Pd-catalyzed C–S/C–S metathesis.[4][5] The latter method is particularly noteworthy as it allows for the synthesis of robust materials with the potential for recycling of the monomers.[5]

In contrast, imine-based Covalent Organic Frameworks (COFs) are typically formed through the condensation of aldehydes and amines, a reversible reaction that allows for the formation of crystalline materials. Triazine-based frameworks are often synthesized via the trimerization of nitrile-functionalized monomers under ionothermal conditions.

The thioether bond (C-S-C) itself is known for its high chemical and thermal resistance, similar to the ether bond (C-O-C). This inherent stability is a key advantage, particularly in applications where the material is exposed to harsh chemical environments.[4]

Porosity and Surface Area

The surface area and pore structure of a POP are critical for its performance in applications such as gas storage and catalysis. The table below compares the BET surface areas of representative porous poly(aryl thioether)s with some well-known non-thioether POPs.

Polymer Name/TypeMonomersLinkage TypeBET Surface Area (m²/g)Reference
Thioether POPs
P1 (Poly(aryl thioether))1,3,5-benzenetrithiol, 1,3,5-tribromobenzeneThioether~600-800[5]
SS-POPTetrafluoroterephthalonitrile, Sodium SulfideThioether/Disulfide757[6]
Non-Thioether POPs
COF-51,4-benzenediboronic acid, 2,3,6,7,10,11-hexahydroxytriphenyleneBoronate Ester1590[1]
CTF-11,4-dicyanobenzeneTriazine798[1]
BILP-41,3,5-Tris(4-aminophenyl)benzene, TerephthalaldehydeImine/Benzimidazole1275[7]

Analysis: While some of the highest reported surface areas are for non-thioether COFs, porous poly(aryl thioether)s can exhibit substantial surface areas, making them competitive for applications where high porosity is crucial. The flexibility of the thioether linkage can sometimes lead to more amorphous structures compared to the highly crystalline COFs, which can influence the pore size distribution.[6]

Application-Specific Performance

The true value of a material lies in its performance in specific applications. Here, we compare thioether and non-thioether POPs in two key areas: heavy metal capture and catalysis.

Heavy Metal Adsorption: The soft nature of the sulfur atom in the thioether linkage provides a strong affinity for soft heavy metal ions like mercury (Hg²⁺) and palladium (Pd²⁺).[8] This makes thioether-functionalized POPs excellent candidates for environmental remediation.

PolymerTarget IonAdsorption Capacity (mg/g)Reference
Thiol/Thioether-functionalized POPHg(II)180[8]
P1 (Poly(aryl thioether))Pd(II)94[5]
Amine-functionalized POPCO₂(varies)[2]

Catalysis: The electron-rich sulfur atoms in poly(aryl thioether)s can also act as catalytic sites or support for catalytic nanoparticles.

PolymerCatalytic ApplicationPerformance MetricReference
SS-POPThiyl Radical Photocatalysis>99% conversion[6]
Amide-functionalized COFPalladium recovery120.3 mg/g adsorption[9]

Analysis: The specific affinity of sulfur for heavy metals gives thioether POPs a distinct advantage in this domain over many non-sulfur-containing counterparts. In catalysis, the choice of linkage depends heavily on the specific reaction. While nitrogen-rich POPs are excellent for CO₂ capture and activation[2][3], the unique electronic properties of sulfur enable different catalytic pathways, such as thiyl radical formation.[6]

Experimental Protocols

To ensure scientific integrity and enable replication, we provide detailed experimental protocols for the synthesis of a representative porous poly(aryl thioether) and a common non-thioether POP for comparison.

Protocol 1: Synthesis of a Porous Poly(aryl thioether) via Pd-Catalyzed C-S/C-S Metathesis

This protocol is adapted from the work of Pérez-Márquez et al.[5] and demonstrates a reversible method for synthesizing robust thioether-linked polymers.

Materials:

  • 1,3,5-Tris(phenylthio)benzene (Monomer A)

  • 1,3,5-Tribromobenzene (Monomer B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd(OAc)₂ (0.05 eq), and IPr·HCl (0.10 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Add NaOtBu (3.0 eq) to the mixture.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture at 120 °C for 48 hours with vigorous stirring.

  • After cooling to room temperature, the solid polymer is collected by filtration.

  • The polymer is then washed sequentially with water, methanol, acetone, and dichloromethane.

  • The purified polymer is dried under vacuum at 120 °C overnight.

Rationale: The Pd-catalyzed C-S/C-S metathesis reaction is reversible, which allows for a degree of "self-correction" during polymerization, leading to a more ordered and porous material. The bulky IPr ligand helps to stabilize the palladium catalyst.

Protocol 2: Synthesis of an Imine-Linked Covalent Organic Framework (COF-LZU1)

This protocol is a standard procedure for the synthesis of a well-known COF.[10]

Materials:

  • 1,3,5-Triformylbenzene (TFB)

  • p-Phenylenediamine (PPD)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Aqueous Acetic Acid

Procedure:

  • In a Pyrex tube, combine TFB (1.0 eq) and PPD (1.5 eq).

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Add the 6 M aqueous acetic acid solution (catalyst).

  • The tube is flash-frozen in liquid nitrogen, evacuated, and sealed under vacuum.

  • The sealed tube is heated in an oven at 120 °C for 72 hours.

  • After cooling, the solid product is collected by filtration.

  • The product is washed thoroughly with anhydrous acetone and dried under vacuum.

Rationale: The reversible imine bond formation under acidic conditions allows for the formation of a highly crystalline and porous framework. The use of a high-boiling solvent mixture allows the reaction to be carried out at an elevated temperature to facilitate the reversible reaction.

Visualizing the Synthesis and Comparative Logic

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the synthesis workflows and the logical relationships in our comparative analysis.

Synthesis_Workflow cluster_thioether Thioether POP Synthesis cluster_imine Imine COF Synthesis TBTB 1,3,5-Tris(tert-butylthio)benzene (or analogous trithiol) Metathesis C-S/C-S Metathesis TBTB->Metathesis TBB 1,3,5-Tribromobenzene TBB->Metathesis Pd_cat Pd Catalyst + Ligand + Base Pd_cat->Metathesis Thioether_POP Porous Poly(aryl thioether) Metathesis->Thioether_POP TFB 1,3,5-Triformylbenzene Condensation Imine Condensation TFB->Condensation PPD p-Phenylenediamine PPD->Condensation Acid_cat Acid Catalyst Acid_cat->Condensation Imine_COF Covalent Organic Framework Condensation->Imine_COF

Caption: A comparative workflow for the synthesis of thioether-linked POPs and imine-linked COFs.

Performance_Comparison cluster_properties Key Performance Metrics Thioether_POP Thioether POPs Stability Chemical & Thermal Stability Thioether_POP->Stability High (robust C-S bond) Porosity Surface Area & Porosity Thioether_POP->Porosity Good to High Affinity Selective Affinity Thioether_POP->Affinity High for Heavy Metals Catalysis Catalytic Activity Thioether_POP->Catalysis Unique Redox Properties NonThioether_POP Non-Thioether POPs (Imine, Triazine, etc.) NonThioether_POP->Stability Variable (e.g., imine hydrolysis) NonThioether_POP->Porosity Often Very High (crystalline) NonThioether_POP->Affinity High for Polar Molecules (e.g., CO2) NonThioether_POP->Catalysis Acid/Base & Metal-Coordination Catalysis

Caption: A logical diagram comparing the performance characteristics of thioether and non-thioether POPs.

Conclusion and Future Outlook

The incorporation of thioether linkages into porous organic polymers presents a compelling strategy for the development of robust materials with unique functional properties. While the specific monomer 1,3,5-Tris(tert-butylthio)benzene remains an area for further exploration, the broader class of porous poly(aryl thioether)s has demonstrated significant potential, particularly in applications requiring high chemical stability and a strong affinity for heavy metals.

Compared to their non-thioether counterparts, thioether POPs offer a trade-off between the potential for ultra-high crystallinity, as seen in some COFs, and exceptional robustness combined with specialized functionality. The choice between these material classes will ultimately depend on the specific requirements of the target application.

Future research in this area should focus on the development of new synthetic routes to thioether-containing POPs with greater control over crystallinity and pore size distribution. Furthermore, a more systematic investigation into the catalytic and separation performance of these materials, directly benchmarked against leading non-thioether POPs, will be crucial for realizing their full potential. The exploration of monomers like 1,3,5-Tris(tert-butylthio)benzene in these new synthetic strategies could yet unlock novel materials with superior performance.

References

  • Pérez-Márquez, A., et al. (2021). Preparation of Recyclable and Versatile Porous Poly(aryl thioether)s by Reversible Pd-Catalyzed C–S/C–S Metathesis. Journal of the American Chemical Society, 143(49), 20855–20863. [Link]

  • Ilyas, A., et al. (2017). Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Advances, 7(84), 53565-53581. [Link]

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  • Jiang, J.-X., et al. (2011). Functional porous organic polymers for heterogeneous catalysis. Chemical Society Reviews, 40(5), 2435-2448. [Link]

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Validation

A Researcher's Guide to Cross-Validation of Experimental Results with Published Literature

In the pursuit of scientific advancement, the ability to build upon existing knowledge is paramount. This foundation, however, rests on the assumption that published findings are reliable and reproducible.

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, the ability to build upon existing knowledge is paramount. This foundation, however, rests on the assumption that published findings are reliable and reproducible. For researchers, scientists, and drug development professionals, the critical process of cross-validating in-house experimental results with data from published literature is not merely a confirmatory step but a cornerstone of scientific integrity. This guide provides a comprehensive framework for this essential practice, emphasizing methodological rigor, statistical prudence, and a deep understanding of the nuances that can lead to discrepancies.

The scientific community has been increasingly grappling with a "reproducibility crisis," where a significant portion of published research findings cannot be reliably reproduced by independent researchers.[1] This issue underscores the importance of robust internal validation and careful comparison with the broader scientific landscape. Factors contributing to this crisis are multifaceted, including publication bias towards novel, positive results, and methodological issues such as variations in experimental protocols, insufficient sample sizes, and flawed statistical analyses.[1]

This guide will navigate the complexities of cross-validation, offering insights into experimental design, data analysis, and the interpretation of comparative results.

The Landscape of Reproducibility: Why Cross-Validation Matters

The pressure to "publish or perish" can lead to the selective reporting of data, omitting inconclusive or negative results that are crucial for a balanced understanding of a scientific question.[2] This publication bias can create a skewed perception of reality within the scientific literature.[1] Furthermore, limitations on the length of methods sections in many journals can result in incomplete procedural descriptions, making it challenging for other researchers to replicate the work accurately.[2]

A 2016 survey highlighted this challenge, revealing that over 70% of scientists reported being unable to reproduce another researcher's experimental results, and more than half could not reproduce their own.[3] This not only wastes valuable time and resources but also erodes public trust in scientific research.[2][4] Cross-validation serves as a critical internal check to ensure the robustness of your own findings before placing them in the context of this complex and sometimes challenging external landscape.

A Strategic Framework for Cross-Validation

A systematic approach to cross-validation is essential. The following workflow outlines the key stages, from initial literature review to the final analysis and interpretation of your comparative data.

Cross_Validation_Workflow cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Comparative Analysis & Interpretation A Thorough Literature Search & Selection B Critical Appraisal of Published Methods A->B C Define Key Comparison Parameters B->C D Rigorous In-House Experimental Design C->D E Meticulous Data Acquisition & Documentation D->E F Data Harmonization & Normalization E->F G Statistical Comparison F->G H Discrepancy Analysis & Hypothesis Generation G->H I Conclusion & Reporting H->I

Caption: A strategic workflow for the cross-validation of experimental results with published literature.

Phase 1: Foundational Work
1. Thorough Literature Search & Selection

The first step is to conduct a comprehensive search for relevant publications. It is crucial to move beyond just the most cited papers and include a broad spectrum of studies, including those with conflicting results.

Protocol for Literature Search:

  • Define Search Keywords: Develop a robust set of keywords that encompass your research question, experimental model, and key techniques.

  • Utilize Multiple Databases: Search across various scientific databases (e.g., PubMed, Scopus, Web of Science) to ensure comprehensive coverage.

  • Screen for Relevance: Initially screen titles and abstracts to identify potentially relevant articles.

  • Full-Text Review: Conduct a thorough review of the full text of selected articles to confirm their suitability for comparison.

  • Document Search Strategy: Keep a detailed record of your search terms, the databases used, and the inclusion/exclusion criteria for transparency and reproducibility.

2. Critical Appraisal of Published Methods

Once relevant literature is identified, a meticulous evaluation of the published methodologies is essential. Minor, seemingly insignificant differences in experimental protocols can lead to substantial variations in results.[1]

Key Areas for Methodological Scrutiny:

  • Reagents and Materials: Note the source, purity, and concentration of all reagents. For biological materials like cell lines and antibodies, verify their source, authentication, and any reported validation.[5][6]

  • Equipment and Instrumentation: Document the make, model, and settings of all instruments used.[6]

  • Experimental Conditions: Pay close attention to environmental factors such as temperature, humidity, and incubation times.

  • Sample Preparation: Understand the exact steps taken to prepare the samples for analysis.

  • Data Analysis Procedures: Scrutinize the statistical methods, software versions, and any data processing steps mentioned.[7]

3. Define Key Comparison Parameters

Clearly define the specific parameters you will use to compare your results with the literature. This ensures an objective and focused analysis. These parameters should be quantifiable and directly comparable.

Phase 2: Experimental Execution
1. Rigorous In-House Experimental Design

Your internal experiments must be designed with the highest standards of rigor to ensure the data is robust and reliable.

Protocol for Rigorous Experimental Design:

  • Develop a Standard Operating Procedure (SOP): Create a detailed, step-by-step protocol for your experiment. This SOP should be strictly followed to minimize variability.[8]

  • Incorporate Appropriate Controls: Include positive, negative, and vehicle controls to validate your assay's performance.

  • Ensure Sufficient Replicates: Perform an adequate number of biological and technical replicates to ensure statistical power.[5]

  • Randomization and Blinding: Where applicable, randomize sample processing and blind the experimenter to the sample identities to reduce bias.[5]

  • Power Analysis: Consult with a statistician to perform a power analysis to determine the appropriate sample size for your study.[8]

2. Meticulous Data Acquisition & Documentation

Maintain a detailed record of every aspect of your experiment. This documentation is crucial for troubleshooting and for ensuring the transparency of your work.

Phase 3: Comparative Analysis & Interpretation
1. Data Harmonization & Normalization

Before a direct comparison can be made, it is often necessary to harmonize and normalize your data with the data from the literature. This may involve converting units, re-scaling data, or applying the same normalization methods used in the published studies.

2. Statistical Comparison

The choice of statistical test is critical for a valid comparison. It is important to avoid inappropriate statistical methods. For instance, correlation analysis and t-tests are often misused in method comparison studies as they do not adequately assess bias.[9]

Recommended Statistical Approaches:

  • Descriptive Statistics: Begin by calculating basic descriptive statistics (mean, standard deviation, etc.) for both your data and the literature data.

  • Graphical Representation: Use scatter plots and difference plots (e.g., Bland-Altman plots) to visually assess the agreement between your results and the published data.[9]

  • Regression Analysis: Techniques like Deming regression and Passing-Bablok regression are more appropriate for comparing two measurement methods as they account for potential errors in both datasets.[9]

  • Meta-Analysis: If you are comparing your results to multiple studies, a meta-analysis can be a powerful tool to synthesize the findings and obtain a more robust estimate of the true effect size.[10][11] Meta-analysis can help to resolve uncertainties and discrepancies found in individual studies.[10]

Data Presentation: A Comparative Table

Summarize your quantitative data and the corresponding literature data in a clear and organized table.

ParameterYour Experimental Results (Mean ± SD, n)Published Literature Data (Mean ± SD, n) [Reference]Statistical Comparison (p-value, 95% CI)
IC50 (Compound A) 15.2 ± 2.1, n=612.8 ± 3.5, n=8 [Smith et al., 2022]p = 0.25, CI [-2.3, 7.1]
Enzyme Activity (U/mg) 125.6 ± 10.3, n=5118.9 ± 15.2, n=10 [Jones et al., 2021]p = 0.38, CI [-12.5, 25.9]
Gene Expression (Fold Change) 4.2 ± 0.8, n=43.9 ± 1.1, n=6 [Chen et al., 2023]p = 0.62, CI [-1.5, 2.1]
3. Discrepancy Analysis & Hypothesis Generation

When your results differ significantly from the published literature, it is an opportunity for deeper scientific inquiry. Instead of dismissing the discrepancy, systematically investigate the potential causes.

Discrepancy_Analysis_Pathway cluster_0 Initial Observation cluster_1 Investigation Pathways cluster_2 Outcome & Action A Significant Discrepancy Identified B Methodological Differences A->B C Biological Variability A->C D Data Analysis & Interpretation A->D E Underlying Scientific Principles A->E F Hypothesis for Discrepancy B->F C->F D->F E->F G Further Experimentation F->G H Refined Understanding G->H

Caption: A logical pathway for analyzing and addressing discrepancies between experimental and published data.

Potential Sources of Discrepancy:

  • Subtle Methodological Variations: As discussed, even minor differences in protocols can have a significant impact.

  • Biological Variability: Differences in cell lines, animal strains, or patient populations can lead to different outcomes.

  • Reagent Quality: The source and quality of reagents can vary between labs.

  • Data Interpretation: The way data is processed and interpreted can differ.

  • Genuine Scientific Discovery: Your results may be revealing a new aspect of the biological system that was not previously understood.

If you encounter conflicting results, it is good practice to be transparent about them. If you are confident in your findings after thorough internal validation, publishing your results, even if they contradict previous work, contributes to the self-correcting nature of science.[12][13]

Conclusion: Upholding Scientific Rigor

Cross-validation of experimental results with published literature is a fundamental responsibility of every researcher. It is a process that goes beyond simple confirmation and embodies the principles of scientific skepticism, critical thinking, and a commitment to the truth. By adopting a systematic and rigorous approach to this practice, you not only enhance the credibility of your own work but also contribute to the overall integrity and advancement of the scientific enterprise.

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  • Statistics for Analysis of Experimental Data. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]

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  • Why “Validate Experimentally” is wrong. “Seeking Consistency” is right!. (2022, May 9). Geoff Barton's blog. Retrieved January 21, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3,5-Tris(tert-butylthio)benzene

This guide provides essential safety and handling protocols for 1,3,5-Tris(tert-butylthio)benzene (CAS No. 260968-03-4), with a focus on personal protective equipment (PPE).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1,3,5-Tris(tert-butylthio)benzene (CAS No. 260968-03-4), with a focus on personal protective equipment (PPE). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following procedures are synthesized from established safety principles and data on related organosulfur compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of 1,3,5-Tris(tert-butylthio)benzene is fundamental to selecting the appropriate PPE. The molecule's structure—a central benzene ring functionalized with three tert-butylthio groups—suggests several potential risks that must be managed.

  • Dermal Exposure: Organosulfur compounds, particularly thiols and thioethers, can be skin irritants and potential sensitizers. Repeated or prolonged contact may lead to dermatitis. The lipophilic nature of the tert-butyl groups could facilitate skin absorption, potentially leading to systemic exposure.

  • Ocular Exposure: As with most chemical solids, the dust of 1,3,5-Tris(tert-butylthio)benzene is expected to be a mechanical irritant to the eyes.[1] The chemical properties suggest it could also cause significant eye irritation.[1]

  • Inhalation Exposure: This compound is a solid with a high melting point, making vapor inhalation a low risk at ambient temperatures.[2] However, handling the powdered form can generate dust, which poses an inhalation hazard. Inhalation of the dust may cause respiratory tract irritation.[1]

  • Hazards from Thermal Decomposition: When heated to decomposition or during combustion, organosulfur compounds can release hazardous gases, including toxic oxides of sulfur (SOx) and carbon (CO, CO2).

Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent the generation and inhalation of dust.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. All PPE should be inspected for integrity before each use.

Eye and Face Protection: Your First Line of Defense

Direct contact with chemical dust can cause serious and irreversible eye damage.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Enhanced Protection: When weighing or transferring the solid material, or whenever there is a risk of splashing or dust generation, supplement safety goggles with a full-face shield. A face shield alone is not sufficient protection.

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation, sensitization, and potential systemic absorption.

  • Gloves: Wear chemical-resistant, disposable gloves. Nitrile gloves are a suitable minimum standard for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. It is highly recommended to double-glove to provide an extra layer of protection and facilitate safe doffing. Gloves should be changed immediately if they become contaminated, and every 30 minutes during continuous use.[4]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.

  • Additional Protection: For tasks with a higher risk of contamination, such as cleaning up spills or large-scale transfers, consider using a chemically impervious apron or a disposable coverall ("bunny suit") for head-to-toe protection.[4][5]

Respiratory Protection: Safeguarding Against Inhalation

While the vapor pressure is low, the risk of inhaling fine dust particles is significant.

  • Primary Engineering Control: All procedures involving the handling of solid 1,3,5-Tris(tert-butylthio)benzene should be performed within a certified chemical fume hood to minimize dust and potential vapor exposure.

  • When Respirators are Necessary: In situations where a fume hood is not available or during a large spill cleanup where dust concentrations may be high, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) fitted with a combination of organic vapor cartridges and P100 (HEPA) particulate filters is recommended.[6] Users must be properly fit-tested and trained in the use of the selected respirator. Surgical masks provide no protection against chemical dust or vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

    • Ensure a chemical spill kit is readily accessible.

    • Don all required PPE as detailed in Section 2.

  • Handling the Chemical:

    • Gently open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid pouring the powder.

    • If transferring to a separate container, ensure the receiving container is properly labeled.

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling:

    • Clean any residual dust from the work surface within the fume hood using a damp cloth or towel (do not dry sweep). Dispose of cleaning materials as hazardous waste.

    • Carefully remove outer gloves (if double-gloving) and dispose of them in the designated solid hazardous waste container.

    • Remove the remaining PPE in the correct order (e.g., lab coat, then inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Improper disposal of sulfur-containing compounds can lead to environmental contamination.

  • Solid Waste: All disposable materials contaminated with 1,3,5-Tris(tert-butylthio)benzene, including gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical: Unused or unwanted 1,3,5-Tris(tert-butylthio)benzene must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[7]

  • Waste Collection: Follow your institution's specific guidelines for hazardous waste disposal. Typically, organosulfur waste is incinerated at a licensed facility.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[8]

Data Summary Table

PropertyValueSource
Chemical Name 1,3,5-Tris(tert-butylthio)benzene[2]
CAS Number 260968-03-4[2][9]
Molecular Formula C₁₈H₃₀S₃[2][9]
Molecular Weight 342.62 g/mol [2][9]
Physical State Solid (White to Almost white powder to crystal)[2]
Melting Point 131.0 to 135.0 °C[2]
Boiling Point Data not available
Solubility Soluble in Toluene[2]
Toxicity Data Specific toxicity data not available. Treat with caution.

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling 1,3,5-Tris(tert-butylthio)benzene.

G Safe Handling Workflow: 1,3,5-Tris(tert-butylthio)benzene cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Risk Assessment (Review this guide & local SOPs) B Assemble Equipment in Fume Hood A->B C Verify Spill Kit is Available B->C D Don Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) C->D E Retrieve Chemical Container D->E Proceed to Handling F Carefully Weigh/Transfer Solid (Avoid dust generation) E->F G Securely Close All Containers F->G H Decontaminate Work Area (Wet wipe, dispose as waste) G->H I Dispose of Contaminated Solid Waste (Gloves, wipes, etc.) H->I Proceed to Cleanup J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K Spill Spill Occurs Spill_Response Evacuate Area (if large) Consult EHS Use Spill Kit with full PPE + Respirator Spill->Spill_Response Follow Emergency Plan

Caption: Workflow for the safe handling of 1,3,5-Tris(tert-butylthio)benzene.

References

  • Fisher Scientific Chemicals, Inc.
  • Sigma-Aldrich. SAFETY DATA SHEET for 1,3-Di-tert-butylbenzene. [URL not available]
  • Chemos GmbH & Co. KG. Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid. [URL not available]
  • Cheméo. Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). ([Link])

  • Alberta Government. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. ([Link])

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. ([Link])

  • PubChem. 1,3,5-Tris(tert-butylthio)benzene. ([Link])

  • GlobeCore. Removal of organosulfur compounds from oil fractions. ([Link])

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. ([Link])

  • University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. ([Link])

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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